molecular formula C32H38N2O6 B613515 Fmoc-D-Dab(Ivdde)-OH CAS No. 872169-32-9

Fmoc-D-Dab(Ivdde)-OH

Cat. No.: B613515
CAS No.: 872169-32-9
M. Wt: 546,67 g/mole
InChI Key: PTMIGKZUTGSHED-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dab(ivDde)-OH (CAS Number 872169-32-9) is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab), specifically designed as a versatile building block for advanced solid-phase peptide synthesis (SPPS) . This compound is characterized by its orthogonal protecting group strategy, featuring a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group on the alpha-amino acid and an acid-stable, hydrazine-labile ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group on the side-chain gamma-amino acid . This arrangement allows for the sequential and selective deprotection of the side chain while the peptide is still on the resin. After the peptide backbone is assembled under standard basic conditions for Fmoc removal, the ivDde group can be selectively cleaved using a mild solution of hydrazine, exposing the side-chain amine for further site-specific elaboration . The primary research value of this compound lies in the synthesis of complex and novel peptide architectures. The exposed side-chain amine serves as a dedicated site for creating branched peptides, cyclizing peptides head-to-side-chain to constrain conformation, or conjugating payloads such as fluorescent probes or lipids for targeted delivery studies . The use of the D-enantiomer of diaminobutyric acid further enhances the utility of this building block by conferring proteolytic stability to the resulting peptides, making them more resistant to enzymatic degradation and potentially improving their performance in biological assays . This makes it an indispensable tool in chemical biology for exploring protein function and in pharmaceutical research for developing new peptide-based therapeutics, such as its documented use in the synthesis of the cyclopeptide antibiotic Polymyxin B1 . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,35H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMALLSYWTSAX-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Dab(Ivdde)-OH: A Cornerstone of Orthogonal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate field of peptide science, the ability to perform site-specific modifications on a growing peptide chain is paramount for developing complex therapeutics, diagnostic tools, and novel biomaterials. This capability hinges on the concept of "orthogonal protection," a strategy where different protecting groups on a molecule can be removed under distinct chemical conditions without affecting one another. Fmoc-D-Dab(Ivdde)-OH is a specialized amino acid derivative that embodies this principle, offering chemists a powerful tool for sophisticated peptide engineering.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, the critical role of its unique side-chain protection, and field-proven protocols for its application. We will explore the causality behind experimental choices, ensuring a deep, mechanistic understanding for researchers aiming to leverage this reagent's full potential.

Section 1: Chemical Identity and Core Properties

This compound is a derivative of D-2,4-diaminobutyric acid (D-Dab), a non-proteinogenic amino acid. It features two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on its α-amine and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group on its side-chain (γ-amine). This dual protection scheme is the foundation of its strategic utility in Solid-Phase Peptide Synthesis (SPPS).

The Ivdde group is a more sterically hindered variant of the Dde group, developed to overcome issues like partial loss during prolonged synthesis and potential migration between amine groups.[1][2] Its enhanced stability to the standard piperidine solutions used for Fmoc removal is a key advantage.[3][4]

PropertyValueSource(s)
Full Chemical Name N-α-Fmoc-N-γ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-diaminobutyric acid[3][4]
CAS Number 607366-21-2 / 872169-32-9[3][5]
Molecular Formula C₃₂H₃₈N₂O₆[3][6]
Molecular Weight 546.65 g/mol [3][6]
Appearance White to off-white powder[3][7]
Primary Application Fmoc Solid-Phase Peptide Synthesis (SPPS)[3][4]
Storage Temperature 15-25°C[3][4]

Section 2: The Principle of Orthogonality in Action

The power of this compound lies in the differential lability of its protecting groups. During SPPS, the synthesis proceeds by repeatedly removing the temporary N-terminal Fmoc group to allow for the coupling of the next amino acid. The Ivdde group on the D-Dab side chain, however, remains completely intact throughout this process.[8][9]

This orthogonality allows the chemist to build the full linear peptide backbone first. Then, at a strategic point, the Ivdde group can be selectively removed while the peptide is still attached to the solid support and all other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) are still in place.[2][10] This unmasks a reactive γ-amine on the D-Dab residue, which becomes a unique handle for site-specific modification.

This strategy is indispensable for:

  • Peptide Cyclization: Creating a lactam bridge by forming an amide bond between the newly freed side-chain amine and a C-terminal carboxylic acid.[11]

  • Branched Peptides: Synthesizing an entirely new peptide chain off the D-Dab side chain, a technique crucial for creating multi-antigenic peptides for vaccine development.[10][12]

  • Bioconjugation: Attaching labels, such as fluorophores, biotin, or polyethylene glycol (PEG), to a specific site on the peptide.[2]

  • Synthesis of Complex Antibiotics: The Ivdde group has been instrumental in the synthesis of Dab-rich cyclic peptides like Polymyxin B1.[13]

Orthogonal_Deprotection cluster_SPPS_Cycle Standard Fmoc-SPPS Cycle cluster_Selective_Modification Selective Side-Chain Modification Resin Resin-Peptide-(Dab) Fmoc_Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect Repeat n times Coupling 2. AA Coupling (DIC/Oxyma) Fmoc_Deprotect->Coupling Coupling->Resin Full_Peptide Resin-Peptide-(Dab(Ivdde)) Coupling->Full_Peptide Completed Linear Peptide Ivdde_Deprotect 3. Selective Ivdde Deprotection (2% Hydrazine/DMF) Full_Peptide->Ivdde_Deprotect Modification 4. On-Resin Modification (Cyclization, Branching, Labeling) Ivdde_Deprotect->Modification Final_Cleavage 5. Final Cleavage (TFA Cocktail) Modification->Final_Cleavage

Orthogonal workflow using this compound in SPPS.

Section 3: Experimental Protocol: Selective On-Resin Deprotection of the Ivdde Group

This protocol outlines the standard, field-proven method for removing the Ivdde group from a peptide-resin, enabling subsequent modification of the D-Dab side-chain amine.

Trustworthiness Note: The success of this procedure relies on the complete removal of the Ivdde group before proceeding. The reaction's progress can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct in the filtrate at ~290 nm.[10][11][14]

Materials:

  • Peptide-resin containing one or more Dab(Ivdde) residues.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Hydrazine monohydrate (N₂H₄·H₂O).

  • Syringe reaction vessel with a filter.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.

    • Causality: Proper swelling of the resin is critical to ensure that all reagents can freely access the reactive sites within the polymer matrix.

  • Prepare Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

    • Expert Insight: A 2% solution is standard and effective for most sequences.[1][15] However, for sterically hindered sites or aggregated peptides where removal proves sluggish, the concentration can be cautiously increased up to 4%.[16] It is crucial to note that higher hydrazine concentrations can risk side reactions.[1]

  • First Hydrazine Treatment: Add the 2% hydrazine solution to the swollen resin (e.g., 10 mL per gram of resin). Agitate gently at room temperature for 3 minutes.[11][15] Drain the solution.

  • Repeat Treatments: Repeat Step 3 two to three more times, collecting the filtrate each time if monitoring is desired.

    • Causality: Multiple short treatments are more effective and gentler on the peptide than a single prolonged exposure. This method ensures the complete removal of the protecting group while minimizing potential side reactions.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the indazole byproduct.

    • Expert Insight: This washing step is absolutely critical. Residual hydrazine can interfere with subsequent coupling reactions by acting as a competing nucleophile.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A positive test (blue beads) confirms the presence of a free primary amine, indicating successful Ivdde deprotection.

  • Proceed to Modification: The resin, now bearing a deprotected D-Dab side-chain amine, is ready for the next synthetic step (e.g., coupling of an amino acid, fluorophore, or cyclization).

Section 4: Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a strategic enabler for the synthesis of complex, non-linear, and modified peptides that are often inaccessible through standard linear SPPS. Its robust orthogonality, coupled with the enhanced stability of the Ivdde group, provides a reliable and precise tool for advanced peptide design. As the demand for sophisticated peptide-based drugs and materials continues to grow, the mastery of reagents like this compound will remain a critical skill for scientists pushing the boundaries of chemical biology and therapeutic development.

References

  • Optimizing the removal of an ivDde protecting group . Biotage. [Link]

  • Amino Acid Sidechain Deprotection . Aapptec Peptides. [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups . Aapptec Peptides. [Link]

  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF . ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF . ResearchGate. [Link]

  • NEW Orthogonally protected lysine derivatives Novabiochem® NEW . Merck Millipore. [Link]

  • Supplementary Information . The Royal Society of Chemistry. [Link]

  • Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics | Request PDF . ResearchGate. [Link]

  • The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis . Future Origin. [Link]

Sources

The Ivdde Protecting Group: A Technical Guide to its Mechanism and Application in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex chemical synthesis, particularly in the realms of peptide and oligonucleotide development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of tools available to the modern chemist, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group has emerged as a robust and versatile option for the protection of primary amines. Its unique properties, most notably its orthogonality to the widely used Fmoc and Boc protecting groups, enable intricate, site-specific modifications that are crucial for the development of sophisticated therapeutics and research agents.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the Ivdde protecting group, from its core chemical principles and mechanism of action to practical, field-proven protocols for its application and removal. It is intended for researchers, scientists, and drug development professionals who seek to leverage the Ivdde group's advantages in their synthetic strategies.

Core Concepts: Understanding the Ivdde Advantage

The Ivdde group is a member of the enamine-type protecting groups, a class valued for its distinct cleavage conditions.[1] It is a more sterically hindered analogue of the earlier Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, a modification that confers significantly enhanced stability.[1][4] This increased robustness is the primary driver for its adoption in complex, multi-step syntheses.

The key to the Ivdde group's utility lies in its orthogonality . In the context of peptide synthesis, this means it remains stable under the conditions used to remove other common protecting groups:

  • Stable to Acid: It is resistant to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave acid-labile groups like tert-butoxycarbonyl (Boc) and trityl (Trt).[1][5][6]

  • Stable to Base: It is also stable to the standard basic conditions (e.g., 20% piperidine in DMF) employed for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][5][6]

This tripartite stability allows for a three-dimensional synthetic strategy, where the peptide backbone can be elongated using standard Fmoc chemistry, and other side chains can be protected with acid-labile groups, all while the Ivdde-protected amine remains masked. This amine can then be selectively deprotected at a specific point in the synthesis to allow for:

  • Peptide Branching: Building a second peptide chain from the side chain of an amino acid.[6]

  • Cyclization: Forming a cyclic peptide through a side-chain linkage.[6]

  • Site-Specific Labeling: Attaching reporter groups such as fluorophores, biotin, or other moieties to a precise location on the molecule.[6]

Ivdde vs. Dde: A Comparative Analysis

The evolution from Dde to Ivdde was driven by the need to overcome certain limitations of the former. While both are cleaved under similar conditions, their stability profiles differ significantly.

FeatureDdeIvddeRationale for Ivdde's Superiority
Stability Less robust; prone to partial loss during prolonged synthesis.[1][6]More robust and stable throughout multi-step syntheses.[1][4][6]The increased steric hindrance of the isovaleryl group in Ivdde prevents premature cleavage and leaching.
Migration Susceptible to intramolecular migration to a free amine during piperidine treatment.[6]Significantly less prone to migration, ensuring the integrity of the peptide sequence.[4][6]The bulkier structure of Ivdde sterically inhibits the nucleophilic attack that leads to migration.
Ease of Removal Generally easier and faster to remove.[1][6]Can be more sluggish to remove, especially in aggregating sequences or near the C-terminus.[1][5][6]The same steric hindrance that provides stability also makes the cleavage reaction slower.

The Deprotection Mechanism: A Step-by-Step Analysis

The selective removal of the Ivdde group is most commonly achieved through treatment with a dilute solution of hydrazine (NH₂NH₂) in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][5][6] The reaction proceeds via a well-defined mechanism involving a nucleophilic attack and subsequent intramolecular cyclization.

The key steps are as follows:

  • Nucleophilic Attack: The hydrazine, a potent nucleophile, attacks the enamine system of the Ivdde group.

  • Intramolecular Cyclization: This is followed by a rapid intramolecular cyclization.

  • Product Release: The cyclization event results in the release of the free amine on the peptide and the formation of a stable, chromophoric pyrazole byproduct (specifically, 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole).[5]

This mechanism is illustrated in the diagram below:

Deprotection_Mechanism Ivdde_Peptide Ivdde-Protected Amine (on peptide) Intermediate Tetrahedral Intermediate Ivdde_Peptide->Intermediate Nucleophilic Attack Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Free_Amine Deprotected Amine (on peptide) Cyclized_Intermediate->Free_Amine Release Byproduct Pyrazole Byproduct (Chromophoric) Cyclized_Intermediate->Byproduct Formation

Caption: Hydrazine-mediated deprotection mechanism of an Ivdde-protected amine.

An important practical consequence of this mechanism is the formation of the chromophoric pyrazole byproduct.[5] This byproduct has a strong UV absorbance at approximately 290 nm, which allows for real-time spectrophotometric monitoring of the deprotection reaction.[6][7] This provides a convenient method to ensure the reaction has gone to completion.

Experimental Protocols: A Guide to Best Practices

The successful application of the Ivdde protecting group hinges on the use of well-defined and optimized protocols. The following sections provide detailed, step-by-step methodologies for the deprotection of Ivdde and a representative workflow for a subsequent on-resin modification.

Standard Hydrazine-Mediated Ivdde Deprotection

This protocol is suitable for most standard applications of Ivdde deprotection on a solid support.

Causality Behind Experimental Choices:

  • Hydrazine Concentration: A 2% solution of hydrazine in DMF is the standard starting point. This concentration is generally effective without causing significant side reactions. For sluggish deprotections, increasing the concentration to 4% can enhance the reaction rate.[8] However, concentrations above this are generally not recommended due to the risk of side reactions, such as peptide cleavage at glycine residues.[4]

  • Reaction Time and Iterations: Short, repeated treatments are more effective than a single long exposure. This is because the byproducts can potentially interfere with the reaction, and repeated washes help to remove them and drive the reaction to completion.

  • Solvent: DMF is the solvent of choice due to its ability to swell the resin and solubilize the reagents.

  • N-Terminal Protection: It is critical to note that hydrazine will also cleave Fmoc groups. Therefore, if the N-terminal amine needs to remain protected, it should be protected with a Boc group prior to Ivdde deprotection.[4]

Step-by-Step Methodology:

  • Resin Swelling: Swell the Ivdde-protected peptide-resin in DMF in a suitable reaction vessel for 15-30 minutes.

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For a 10 mL solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

  • Deprotection - Iteration 1: Drain the DMF from the swollen resin. Add the 2% hydrazine solution (approximately 10 mL per gram of resin) and agitate gently for 3-5 minutes at room temperature.

  • Wash: Drain the deprotection solution.

  • Deprotection - Iterations 2 & 3: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.

  • Thorough Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of hydrazine and the pyrazole byproduct.

  • Confirmation (Optional): The reaction progress can be monitored by collecting the filtrate from each deprotection step and measuring the UV absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.[7]

Deprotection_Workflow Start Start: Ivdde-Protected Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Treat with 2% Hydrazine (3-5 min) Swell->Deprotect1 Prepare Prepare 2% Hydrazine in DMF Prepare->Deprotect1 Wash1 Drain Solution Deprotect1->Wash1 Deprotect2 Repeat Hydrazine Treatment (2x) Wash1->Deprotect2 Wash2 Thoroughly Wash with DMF Deprotect2->Wash2 End End: Deprotected Amine on Resin Wash2->End

Caption: Standard workflow for hydrazine-mediated Ivdde deprotection.

On-Resin Side-Chain Labeling Following Ivdde Deprotection

This protocol outlines a general workflow for the fluorescent labeling of a lysine side chain after selective Ivdde deprotection.

Causality Behind Experimental Choices:

  • Coupling Reagents: The choice of coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma) will depend on the specific fluorescent dye's carboxylic acid and the potential for steric hindrance. A base such as diisopropylethylamine (DIPEA) is required to activate the coupling reagents and neutralize the protonated amine.

  • Equivalents: Using an excess of the fluorescent dye and coupling reagents helps to drive the labeling reaction to completion.

  • Reaction Time: The coupling time may need to be optimized depending on the reactivity of the dye and the peptide sequence. Monitoring the reaction with a qualitative test like the Kaiser test (for primary amines) can be beneficial.

Step-by-Step Methodology:

  • Ivdde Deprotection: Follow the standard hydrazine-mediated deprotection protocol as described in section 3.1.

  • Reagent Preparation: Prepare a solution of the fluorescent dye (e.g., 5(6)-Carboxyfluorescein) (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 equivalents), and a base such as DIPEA (6 equivalents) in DMF.

  • Coupling Reaction: Add the pre-activated fluorescent dye solution to the resin and agitate at room temperature for 2-4 hours, or until the Kaiser test is negative.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL), followed by dichloromethane (DCM) (3 x 10 mL).

  • Final Cleavage and Purification: The labeled peptide can then be cleaved from the resin and deprotected using standard TFA-based cocktails, followed by purification by HPLC.

Troubleshooting and Advanced Considerations

While the Ivdde group is generally reliable, certain situations may require protocol optimization or alternative strategies.

  • Sluggish or Incomplete Deprotection: As mentioned, this can occur with aggregating sequences or when the Ivdde-protected residue is near the C-terminus.[1][5][6] In such cases, increasing the hydrazine concentration to 4% and/or increasing the number of deprotection cycles is often effective.[8] The use of alternative mixing mechanisms, such as sonication, may also improve efficiency.

  • Fmoc-Orthogonal Deprotection: In cases where the N-terminal Fmoc group must be preserved during the side-chain deprotection, hydrazine cannot be used. An alternative method employing hydroxylamine hydrochloride and imidazole in N-methyl-2-pyrrolidone (NMP) can be used for selective Ivdde removal in the presence of Fmoc.[4]

Hydroxylamine Deprotection Protocol:

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on Ivdde content) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).

  • Deprotection: Add the hydroxylamine solution to the resin and agitate gently at room temperature for 30-60 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF.

Conclusion

The Ivdde protecting group represents a powerful tool in the arsenal of the synthetic chemist. Its robust stability and orthogonality to standard acid- and base-labile protecting groups provide a gateway to the synthesis of complex, site-specifically modified peptides and other biomolecules.[1][2][3] A thorough understanding of its deprotection mechanism, coupled with the application of optimized and validated protocols, is essential for harnessing its full potential. By carefully considering the factors outlined in this guide, researchers can confidently employ the Ivdde protecting group to advance their research and development objectives.

References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(2), 123-139. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • Wagner, M., et al. (2002). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of the Chemical Society, Perkin Transactions 1, (7), 894-903.

Sources

An In-Depth Technical Guide to Fmoc-D-Dab(Ivdde)-OH: A Cornerstone of Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-Fmoc-N-γ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-diaminobutyric acid (Fmoc-D-Dab(Ivdde)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). We will delve into its fundamental properties, the strategic importance of its protecting groups, and detailed protocols for its application in the synthesis of complex peptides, such as branched and cyclic structures.

Core Properties of this compound

A precise understanding of the molecular characteristics of this compound is fundamental to its effective use in peptide synthesis.

PropertyValueSource(s)
Molecular Formula C₃₂H₃₈N₂O₆[1][2]
Molecular Weight 546.67 g/mol [1][2]
CAS Number 872169-32-9[1]
Appearance White to off-white powder[3]
Solubility Soluble in DMF, NMP, and other common SPPS solvents

The Principle of Orthogonal Protection: Fmoc and Ivdde

The utility of this compound in sophisticated peptide synthesis lies in the orthogonal nature of its two protecting groups: the base-labile Fmoc group on the α-amine and the hydrazine-labile Ivdde group on the side-chain amine. This orthogonality allows for the selective deprotection of one group without affecting the other, or the acid-labile protecting groups commonly used for other amino acid side chains (e.g., Boc, tBu, Trt).[4]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a more sterically hindered analogue of the Dde group.[4] This increased steric bulk confers several advantages, most notably enhanced stability to the piperidine solutions used for Fmoc group removal, significantly reducing the risk of premature deprotection or protecting group migration, a known issue with the Dde group, especially in longer or more complex syntheses.[4]

G cluster_0 This compound cluster_1 Orthogonal Deprotection cluster_2 Peptide Elongation & Modification Fmoc_D_Dab_Ivdde_OH This compound Fmoc_Removal α-Amine Deprotection (Piperidine) Fmoc_D_Dab_Ivdde_OH->Fmoc_Removal 1. Standard SPPS Ivdde_Removal Side-Chain Deprotection (Hydrazine) Fmoc_D_Dab_Ivdde_OH->Ivdde_Removal 2. Selective Deprotection Peptide_Elongation Peptide Chain Elongation Fmoc_Removal->Peptide_Elongation Side_Chain_Modification Side-Chain Modification (e.g., Branching, Cyclization) Ivdde_Removal->Side_Chain_Modification

Caption: Orthogonal deprotection strategy of this compound.

Experimental Protocol: Selective Ivdde Group Deprotection

This protocol outlines the on-resin selective removal of the Ivdde protecting group from the D-Dab side chain.

Materials:

  • Peptide-resin containing the this compound residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

  • Initial Wash: Wash the resin with DMF (3 x 1-minute washes).

  • Ivdde Deprotection:

    • Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 3-5 minutes.[5]

    • Drain the deprotection solution.

    • Repeat the hydrazine treatment 2-3 times for complete removal.[5] The efficiency of the removal can be sequence-dependent, and for difficult cases, increasing the hydrazine concentration to 4% or the number of repetitions may be necessary.[6]

  • Monitoring the Deprotection: The deprotection can be monitored by observing the UV absorbance of the collected filtrate. The cleavage of the Ivdde group by hydrazine releases a chromophoric indazole byproduct, which has a strong absorbance around 290 nm.[4][7] The reaction is considered complete when the absorbance of the filtrate returns to baseline.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 x 1-minute washes) to remove all traces of hydrazine and the cleavage byproduct.

  • Confirmation of Deprotection: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A positive result (blue beads) indicates the presence of a free primary amine on the Dab side chain.

G start Start: Peptide-Resin with This compound swell 1. Swell Resin in DMF start->swell wash1 2. Wash with DMF (3x) swell->wash1 deprotect 3. Add 2% Hydrazine in DMF wash1->deprotect agitate 4. Agitate for 3-5 min deprotect->agitate drain 5. Drain Solution agitate->drain repeat_check Repeat 2-3 times? drain->repeat_check monitor Monitor at 290 nm (Optional) drain->monitor repeat_check->deprotect Yes wash2 6. Wash with DMF (5-7x) repeat_check->wash2 No kaiser_test 7. Kaiser Test (Optional Confirmation) wash2->kaiser_test end End: Resin with Deprotected Dab Side-Chain kaiser_test->end

Caption: Workflow for selective on-resin Ivdde deprotection.

Applications in Advanced Peptide Synthesis

The orthogonal nature of this compound makes it an invaluable tool for the synthesis of non-linear and modified peptides.

Synthesis of Branched Peptides

Branched peptides are of significant interest in drug design, vaccine development, and as mimics of protein scaffolds.[8] this compound provides a convenient branching point. After the linear peptide backbone is assembled, the Ivdde group on a specific Dab residue can be selectively removed as described above. The newly liberated side-chain amine can then be used as an anchor point for the synthesis of a second peptide chain, creating a branched structure.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. Head-to-side-chain cyclization is a common strategy where this compound plays a key role. The peptide is synthesized on the solid support, and after completion of the linear sequence, the N-terminal Fmoc group is removed. Subsequently, the side-chain Ivdde group of the Dab residue is cleaved. The free N-terminal amine is then coupled to the deprotected Dab side-chain amine, forming a cyclic peptide while it is still attached to the resin.

Conclusion

This compound is a sophisticated and highly versatile amino acid derivative that is essential for advanced solid-phase peptide synthesis. Its well-defined molecular properties and the robust orthogonality of the Fmoc and Ivdde protecting groups provide chemists with precise control over the synthesis of complex peptide architectures. The enhanced stability of the Ivdde group over its Dde predecessor minimizes side reactions and increases the fidelity of synthesizing long or intricate peptide sequences. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their pursuit of novel and impactful peptide-based therapeutics and research tools.

References

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. Retrieved from [Link]

  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
  • Chan, L. Y., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Methods in Molecular Biology, 1146, 33-49.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Synthesis of cyclic peptides as bioconjugation platforms. Retrieved from [Link]

Sources

The Ivdde Protecting Group: A Technical Guide to Stability and Orthogonality in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonality in Complex Peptide Synthesis

In the sophisticated landscape of modern peptide science, the ability to perform site-specific modifications is paramount for the development of novel therapeutics, diagnostic tools, and biomaterials. The synthesis of complex peptides, such as branched, cyclic, or conjugated molecules, necessitates a meticulously planned protecting group strategy. The cornerstone of such a strategy is the principle of orthogonality: the use of multiple protecting groups that can be selectively removed under distinct chemical conditions without affecting others.[1][2] This allows for the precise, stepwise construction and modification of peptide architectures.

Among the arsenal of protecting groups available to the peptide chemist, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group has emerged as a critical tool, particularly within the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) framework.[3][4] The Ivdde group, an analogue of the Dde group, provides an additional layer of orthogonality, enabling the selective deprotection of primary amines, typically the ε-amino group of lysine, for on-resin modifications.[5]

This technical guide provides a comprehensive examination of the Ivdde protecting group, with a specific focus on its stability profile towards two common reagents in Fmoc-based SPPS: piperidine and trifluoroacetic acid (TFA). We will delve into the chemical principles governing its stability, present quantitative data, and provide detailed experimental protocols for its application and selective removal.

Core Principles: The Chemical Nature and Orthogonality of the Ivdde Group

The Ivdde group is classified as an enamine-type protecting group.[5] Its unique chemical structure is the foundation of its stability and selective reactivity. It is stable to the standard basic conditions used for Fmoc group removal (e.g., 20% piperidine in dimethylformamide (DMF)) and the acidic conditions used for the removal of tert-butyl (tBu) based side-chain protecting groups and final cleavage from the resin (e.g., TFA).[3][6]

This three-dimensional orthogonality is the key to its utility. In a typical Fmoc/tBu strategy, the Ivdde group remains intact during the iterative cycles of Nα-Fmoc deprotection with piperidine and the final cleavage/deprotection with a TFA cocktail. Its removal is achieved under a distinct set of mild nucleophilic conditions, most commonly with a dilute solution of hydrazine in DMF.[3][4] This selective deprotection unmasks a specific amine on the peptide backbone while it is still attached to the solid support, making it available for further chemical modifications.

Orthogonality cluster_Fmoc Fmoc/tBu Strategy cluster_Ivdde Orthogonal Group Nα-Fmoc Nα-Fmoc Hydrazine Hydrazine Nα-Fmoc->Hydrazine Side-Chain (tBu, Trt, Pbf) Side-Chain (tBu, Trt, Pbf) Side-Chain (tBu, Trt, Pbf)->Hydrazine Side-Chain (Ivdde) Side-Chain (Ivdde) Piperidine Piperidine Side-Chain (Ivdde)->Piperidine TFA TFA Side-Chain (Ivdde)->TFA Piperidine->Nα-Fmoc Cleaves TFA->Side-Chain (tBu, Trt, Pbf) Cleaves Hydrazine->Side-Chain (Ivdde) Cleaves

Figure 1: Orthogonality of the Ivdde protecting group in Fmoc SPPS.

Stability Profile of the Ivdde Group: A Quantitative Assessment

The defining characteristic of the Ivdde group is its robust stability to both piperidine and TFA, which is essential for its successful application in Fmoc-based peptide synthesis.

Stability to Piperidine

The standard protocol for the removal of the Nα-Fmoc group involves treatment with a 20% solution of piperidine in DMF. The Ivdde group is completely stable under these conditions. This stability is crucial, as premature cleavage of the Ivdde group would lead to undesired side reactions at the exposed amine during subsequent amino acid couplings. The more sterically hindered nature of the Ivdde group, compared to its predecessor Dde, provides enhanced stability and reduces the risk of in-process migration.[5][7] While Dde has been reported to be susceptible to migration in the presence of piperidine, Ivdde offers greater resistance to this side reaction.[8][9]

Stability to Trifluoroacetic Acid (TFA)

TFA is a strong acid commonly used in the final step of SPPS to cleave the peptide from the resin and remove acid-labile side-chain protecting groups such as tBu, Boc, and Trt. The Ivdde group is stable to treatment with TFA, including the commonly used "Reagent K" cleavage cocktail (TFA/water/phenol/thioanisole/ethanedithiol).[3] This ensures that the Ivdde-protected amine remains masked during the global deprotection of the peptide, allowing for subsequent purification and modification if desired.

Reagent/ConditionIvdde Group StabilityNα-Fmoc Group StabilitySide-Chain (tBu, Trt, Pbf) Stability
20% Piperidine in DMFStable Labile Stable
95% TFA in H₂OStable StableLabile
2-5% Hydrazine in DMFLabile LabileStable

Table 1: Comparative Stability of the Ivdde Group.

Experimental Protocols

The following protocols are provided as a guide for the assessment of Ivdde stability and for its selective removal.

Protocol 1: Assessment of Ivdde Stability to Piperidine
  • Peptide Synthesis: Synthesize a short peptide sequence on a solid support (e.g., Rink Amide resin) incorporating an Fmoc-Lys(Ivdde)-OH residue.

  • Fmoc Deprotection: After incorporation of the Ivdde-protected lysine, perform a standard Fmoc deprotection step using 20% piperidine in DMF for an extended period (e.g., 2 hours) to simulate multiple deprotection cycles.

  • Washing: Thoroughly wash the resin with DMF.

  • Cleavage and Deprotection: Cleave a small sample of the peptide from the resin using a standard TFA cleavage cocktail.

  • Analysis: Analyze the cleaved peptide by HPLC and Mass Spectrometry. The presence of the intact peptide with the Ivdde group and the absence of any byproducts resulting from premature Ivdde removal will confirm its stability.

Protocol 2: Assessment of Ivdde Stability to TFA
  • Peptide Synthesis: Synthesize a peptide as described in Protocol 1.

  • TFA Treatment: After the final Fmoc deprotection, treat the resin-bound peptide with a 95% TFA solution for 2 hours at room temperature.

  • Washing: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF and wash thoroughly with DMF.

  • Ivdde Deprotection: Proceed with the selective removal of the Ivdde group using the hydrazine protocol described below.

  • Analysis: Analyze a cleaved sample of the peptide after the hydrazine treatment. Successful subsequent modification at the lysine side-chain will indirectly confirm the stability of the Ivdde group to TFA. A direct confirmation can be obtained by cleaving a sample after TFA treatment and verifying the mass of the Ivdde-protected peptide.

Protocol 3: Selective Removal of the Ivdde Group with Hydrazine
  • Resin Preparation: Swell the Ivdde-protected peptidyl-resin in DMF.

  • Deprotection Solution: Prepare a 2-4% solution of hydrazine monohydrate in DMF.[10] Note: Higher concentrations of hydrazine may be required for sluggish removals, but caution should be exercised as this can lead to side reactions.[7]

  • Hydrazine Treatment: Treat the resin with the hydrazine solution (e.g., 10 mL per gram of resin) and gently agitate at room temperature. The reaction progress can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct at approximately 290 nm.[4]

  • Reaction Time: The optimal reaction time can vary, but typically consists of multiple short treatments (e.g., 3 x 3 minutes).[10][11]

  • Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF to remove the cleavage byproducts and excess hydrazine. The resin is now ready for the subsequent on-resin modification at the deprotected amine.

Deprotection_Workflow Start Start Peptidyl-Resin with Ivdde Peptidyl-Resin with Ivdde Start->Peptidyl-Resin with Ivdde Swell Resin in DMF Swell Resin in DMF Peptidyl-Resin with Ivdde->Swell Resin in DMF Prepare 2-4% Hydrazine in DMF Prepare 2-4% Hydrazine in DMF Swell Resin in DMF->Prepare 2-4% Hydrazine in DMF Treat Resin with Hydrazine Solution (e.g., 3 x 3 min) Treat Resin with Hydrazine Solution (e.g., 3 x 3 min) Prepare 2-4% Hydrazine in DMF->Treat Resin with Hydrazine Solution (e.g., 3 x 3 min) Monitor Deprotection (Optional, UV at 290 nm) Monitor Deprotection (Optional, UV at 290 nm) Treat Resin with Hydrazine Solution (e.g., 3 x 3 min)->Monitor Deprotection (Optional, UV at 290 nm) Wash Resin with DMF Wash Resin with DMF Monitor Deprotection (Optional, UV at 290 nm)->Wash Resin with DMF Deprotected Peptidyl-Resin Deprotected Peptidyl-Resin Wash Resin with DMF->Deprotected Peptidyl-Resin Proceed to On-Resin Modification Proceed to On-Resin Modification Deprotected Peptidyl-Resin->Proceed to On-Resin Modification End End Proceed to On-Resin Modification->End

Figure 2: Experimental workflow for the selective removal of the Ivdde group.

Conclusion and Future Perspectives

The Ivdde protecting group is a robust and reliable tool for advanced peptide synthesis, offering excellent stability to both piperidine and TFA. Its selective removal under mild nucleophilic conditions with hydrazine provides the necessary orthogonality for the site-specific modification of peptides on a solid support. This capability is indispensable for the construction of complex peptide architectures and the development of next-generation peptide-based therapeutics and research tools. As the demand for more intricate and functionalized peptides continues to grow, the strategic application of orthogonal protecting groups like Ivdde will remain a cornerstone of innovation in peptide chemistry.

References

  • PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. [Link]

  • Merck Millipore. NEW Orthogonally protected lysine derivatives Novabiochem®. [Link]

  • AAPPTec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Biotage. Optimizing the removal of an ivDde protecting group. [Link]

  • PubMed. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. [Link]

  • AAPPTec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

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The Principle of Orthogonality: A Strategic Guide to Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The synthesis of complex peptides and therapeutic proteins is a feat of chemical precision, demanding exacting control over the sequential formation of amide bonds. This control is achieved through the strategic use of protecting groups, temporary molecular modifications that mask reactive functional groups. The cornerstone of modern, sophisticated peptide synthesis is the principle of orthogonal protection . This guide provides an in-depth exploration of this principle, moving beyond a simple catalog of protecting groups to explain the underlying chemical logic and causality that informs the strategic choices made in the laboratory. We will dissect the primary families of protecting groups, compare the dominant synthesis strategies, provide validated experimental protocols, and offer field-proven insights to navigate the challenges inherent in constructing complex peptide architectures such as branched, cyclic, or post-translationally modified peptides.

The Fundamental Challenge: Imposing Order on Reactivity

At its core, peptide synthesis is the iterative formation of amide bonds between amino acids. An amino acid, however, possesses at least two reactive functional groups: the N-terminal amine (Nα-amine) and the C-terminal carboxylic acid. Without intervention, attempts to couple two amino acids would result in an uncontrolled polymerization. To enforce a specific sequence, the reactivity of these groups must be selectively managed.[1][2]

This is achieved by:

  • Temporarily "capping" or protecting the Nα-amine of the incoming amino acid.

  • Activating the C-terminal carboxyl group to facilitate its reaction with the free Nα-amine of the growing peptide chain.

  • Protecting any reactive side-chain functional groups (e.g., the ε-amine of lysine or the β-carboxyl of aspartic acid) to prevent their interference.[1][3]

After each successful coupling, the Nα-amine protecting group must be removed to allow the next amino acid to be added, while the side-chain protecting groups must remain intact until the very end of the synthesis.[3][4] This requirement for differential stability is the conceptual foundation of orthogonality.

The Principle of Orthogonality

Orthogonality in peptide synthesis refers to the use of multiple, distinct classes of protecting groups within a single synthetic strategy, where each class can be removed by a specific chemical mechanism without affecting the others.[4][5][6][7] Imagine having three locked boxes, each opened by a unique key: one by a key of acid, one by a key of base, and one by a key of a specific metal catalyst. You can open any one box without disturbing the locks on the others. This is the power of an orthogonal system.

A typical solid-phase peptide synthesis (SPPS) strategy employs at least two orthogonal classes:

  • Temporary Nα-Protecting Group: Removed at every cycle to elongate the peptide chain.

  • "Permanent" Side-Chain Protecting Groups: Remain stable throughout the synthesis and are removed during the final cleavage from the solid support.[4][6]

For more complex peptides, a third or even fourth dimension of orthogonality is introduced using auxiliary or semi-permanent side-chain protecting groups.[4][6] These can be selectively removed while the peptide is still attached to the resin, allowing for on-resin modifications like cyclization, branching, or the attachment of reporter tags.[6][8][9]

G cluster_peptide Resin-Bound Peptide cluster_groups Protecting Groups cluster_reagents Deprotection Reagents P Peptide Chain Fmoc Nα-Fmoc (Base-Labile) P->Fmoc N-Terminus tBu Side-Chain-tBu (Acid-Labile) P->tBu Side-Chain 1 Alloc Side-Chain-Alloc (Pd(0)-Labile) P->Alloc Side-Chain 2 Piperidine Piperidine (Base) Piperidine->Fmoc Selectively Removes TFA TFA (Acid) TFA->tBu Selectively Removes Pd Pd(PPh₃)₄ (Catalyst) Pd->Alloc Selectively Removes

Caption: The Concept of Orthogonality in Peptide Synthesis.

The Major Protecting Group Families & Their Mechanisms

The choice of protecting groups dictates the entire synthetic strategy. They are best understood by the class of chemical reaction used for their removal.

Base-Labile Groups: The Fmoc Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most widely used SPPS strategy today.[]

  • Mechanism: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11] The reaction proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the system and elimination of dibenzofulvene and carbon dioxide, liberating the free amine.

  • Orthogonality: This strategy is orthogonal to the acid-labile side-chain protecting groups, which are typically based on the tert-butyl (tBu) cation (e.g., t-butyl esters, t-butyl ethers, and the Boc group).[3][12] This Fmoc/tBu approach provides a truly orthogonal system.[3]

  • Advantages: The mild deprotection conditions preserve the integrity of peptides containing sensitive residues.[6][]

Acid-Labile Groups: The Boc Strategy

The tert-butoxycarbonyl (Boc) group represents the classic SPPS strategy developed by Merrifield.

  • Mechanism: The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[13] The acid protonates the carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable carbocation, which is then scavenged. The resulting carbamic acid rapidly decarboxylates to yield the free amine.

  • Orthogonality: In this strategy, the side-chain protecting groups are typically benzyl (Bzl)-based, which require a much stronger acid, such as hydrofluoric acid (HF), for removal.[3][13] Because both Nα and side-chain groups are removed by acid (of differing strengths), this system is not strictly orthogonal but rather relies on differential lability.[3]

Catalytically-Labile Groups

These groups offer a third dimension of orthogonality and are invaluable for on-resin modifications.

  • Benzyloxycarbonyl (Cbz or Z): One of the earliest amine protecting groups, Cbz is stable to both mild acid and base but is efficiently cleaved by catalytic hydrogenolysis (H₂ gas with a catalyst like Palladium on Carbon, Pd/C) or transfer hydrogenation.[14][15][16] This process reduces the benzyl ester to toluene and liberates the carbamic acid, which decarboxylates.

  • Allyloxycarbonyl (Alloc): The Alloc group is orthogonal to both acid- and base-labile groups.[17][18] It is selectively removed under very mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[8][17][18] The Pd(0) performs an oxidative addition into the allyl group, which is then captured by the scavenger, regenerating the catalyst and liberating the amine.[17][19]

Nucleophile-Labile & Photolabile Groups

These highly specialized groups provide further orthogonal dimensions for complex syntheses.

  • Dde and ivDde: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more sterically hindered analogue, isovaleryl (ivDde), are stable to both TFA and piperidine. They are removed by nucleophilic attack with a dilute solution (2-4%) of hydrazine in DMF.[20][21] This allows for the selective deprotection of a lysine side chain, for example, to create a branched or cyclic peptide on-resin.[8][21]

  • Photolabile Groups (e.g., Nvoc): Groups like nitroveratryloxycarbonyl (Nvoc) are cleaved by UV irradiation at a specific wavelength, offering a non-chemical deprotection method that is orthogonal to most other chemical strategies.

Designing an Orthogonal Strategy: A Comparative Analysis

The choice of strategy is dictated by the target peptide's complexity, sequence, and intended modifications.

The Fmoc vs. Boc Decision

The Fmoc/tBu strategy has become the dominant method in SPPS for several reasons.[] Its milder conditions are more compatible with sensitive sequences and allow for a wider range of on-resin modifications. The Boc/Bzl strategy, while robust, uses harsh acids (TFA for deprotection, HF for final cleavage) that can degrade sensitive peptides. However, Boc chemistry can sometimes offer advantages for synthesizing hydrophobic or aggregation-prone sequences, as the protonation of the N-terminus after each deprotection step can help reduce intermolecular hydrogen bonding.[13]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection 20% Piperidine in DMF (Mild Base)25-50% TFA in DCM (Strong Acid)
Side-Chain Groups Acid-labile (tBu-based)Very Acid-labile (Bzl-based)
Final Cleavage Strong Acid (e.g., 95% TFA)Very Strong Acid (e.g., HF, TFMSA)
Orthogonality Fully OrthogonalDifferential Lability
Key Advantage Mild conditions, ideal for complex & sensitive peptides, on-resin chemistry.[6][]Can be advantageous for hydrophobic/aggregating peptides.[13]
Key Disadvantage Base-catalyzed side reactions (e.g., aspartimide formation).[11]Harsh reagents, potential for side-chain degradation.
Field Insight: The Aspartimide Problem

A significant challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide, particularly at Asp-Gly or Asp-Asn sequences.[11][22][23] The piperidine used for Fmoc deprotection can catalyze a side-chain cyclization reaction of aspartic acid residues.[11][23] This intermediate can then reopen to form a mixture of the desired α-peptide, the undesired β-peptide (where the backbone continues from the side-chain carboxyl), and their racemized versions, which are often difficult to separate from the final product.[24][25] Mitigating this requires careful strategic planning, such as using specialized Asp derivatives with bulkier side-chain protecting groups.[24]

A Multi-Dimensional Orthogonal Scheme Workflow

Consider the synthesis of a branched peptide where a second peptide chain is grown from a lysine side chain. This requires a three-dimensional orthogonal strategy.

Caption: Workflow for Branched Peptide Synthesis using a Tri-Orthogonal Strategy.

Key Experimental Protocols

The following protocols are illustrative and should be optimized for specific sequences and scales.

Protocol: Standard Fmoc-SPPS Deprotection Cycle
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the solvent. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.[26]

  • Drain & Repeat: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete removal.[26]

  • Washing: Drain the solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.[26] The resin is now ready for the next amino acid coupling step.

Protocol: Selective Alloc Group Removal from a Protected Peptide

Caution: Palladium reagents are toxic and air-sensitive. Work in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

  • Preparation: Swell the Alloc-protected peptide-resin in anhydrous dichloromethane (DCM).

  • Reagent Solution: In a separate flask, prepare the deprotection solution. For every 1.0 equivalent of Alloc-protected amine, use a palladium(0) catalyst (e.g., Pd(PPh₃)₄; 0.05 - 0.1 equiv) and a scavenger (e.g., Phenylsilane (PhSiH₃); 10-20 equiv) dissolved in anhydrous DCM.[18]

  • Deprotection: Add the deprotection solution to the resin. Agitate the reaction at room temperature. Monitor progress by taking small resin samples for analysis (e.g., via a Kaiser test on a secondary amine or LC-MS of a cleaved sample). The reaction is often complete within 30-60 minutes.[18]

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (3-5 times), followed by washes with a chelating agent solution (e.g., 0.5% diisopropylethylamine, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by extensive DMF and DCM washes.[19]

Protocol: On-Resin Lysine Side-Chain Deprotection via Dde Removal
  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF.

  • Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Note: This solution will also remove Fmoc groups; ensure the N-terminus is protected with a Boc group if it needs to remain intact.[27]

  • Deprotection: Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).[28] Allow the mixture to stand at room temperature for 3 minutes.[28]

  • Repeat: Drain the solution and repeat the treatment with fresh hydrazine solution two more times to ensure complete removal.[28]

  • Washing: Drain the final treatment solution. Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved byproduct. The lysine side-chain amine is now free for subsequent modification.

Conclusion & Future Outlook

The principle of orthogonal protection is the strategic foundation that enables the synthesis of peptides with remarkable complexity. By understanding the distinct chemical mechanisms of different protecting group families—base-labile, acid-labile, catalytically-labile, and nucleophile-labile—researchers can design multi-dimensional strategies to build intricate molecular architectures. The choice between the dominant Fmoc and Boc strategies, and the integration of auxiliary groups like Alloc and Dde, must be guided by the specific challenges presented by the target peptide. As the demand for sophisticated peptide therapeutics, diagnostics, and materials continues to grow, the development of new protecting groups and even more robust and orthogonal ligation strategies will remain a vibrant and essential area of chemical innovation.

References

  • Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL: [Link]

  • Title: Alloc Protecting Group: Alloc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: Wiley Online Library URL: [Link]

  • Title: Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups Source: CEM Corporation URL: [Link]

  • Title: Protecting group - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones Source: PubMed URL: [Link]

  • Title: A new tri-orthogonal strategy for peptide cyclization Source: PubMed URL: [Link]

  • Title: Peptide Synthesis - FAQ Source: AAPPTEC URL: [Link]

  • Title: Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups Source: Aapptec URL: [Link]

  • Title: A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR Source: PubMed URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: On-the-Resin N-Terminal Modification of Long Synthetic Peptides Source: PMC - NIH URL: [Link]

  • Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: T boc fmoc protocols in peptide synthesis Source: Slideshare URL: [Link]

  • Title: ASPARTIMIDE FORMATION Source: Iris Biotech GmbH URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: Gyros Protein Technologies URL: [Link]

  • Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link]

  • Title: Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation Source: ACS Publications URL: [Link]

  • Title: Optimizing the removal of an ivDde protecting group Source: Biotage URL: [Link]

  • Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]

  • Title: Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: ResearchGate URL: [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group Source: MDPI URL: [Link]

  • Title: Orthogonal ligation strategies for peptide and protein Source: PubMed - NIH URL: [Link]

  • Title: How to remove Dde protecting group in solution? Source: ResearchGate URL: [Link]

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Aspartimide formation during SPPS a Base-promoted aspartimide formation... Source: ResearchGate URL: [Link]

  • Title: Cbz deprotection conditions: screening of catalysts and sources of H2 Source: ResearchGate URL: [Link]

  • Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL: [Link]

  • Title: Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines Source: Aapptec URL: [Link]

  • Title: Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and Source: UvA-DARE (Digital Academic Repository) URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: Gyros Protein Technologies URL: [Link]

Sources

Introduction: Beyond Linearity in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-D-Dab(Ivdde)-OH: A Cornerstone for Advanced Peptide Synthesis

In the landscape of modern drug discovery and chemical biology, the demand for peptides with sophisticated architectures and enhanced therapeutic profiles has driven the development of highly specialized chemical tools. Standard solid-phase peptide synthesis (SPPS) excels at creating linear chains, but the synthesis of more complex structures—such as branched, cyclic, or conjugated peptides—requires a nuanced strategy of orthogonal protection.[1] At the heart of this strategy lies a class of meticulously designed building blocks, among which N-α-Fmoc-N-γ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-diaminobutyric acid, or This compound , stands out as an indispensable reagent.

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of this compound. Moving beyond a simple datasheet, we will dissect its molecular logic, provide field-proven protocols for its use, and illustrate its strategic application in the construction of advanced peptide-based molecules. As a senior application scientist, my objective is to explain not just the "how" but the fundamental "why" behind the protocols, ensuring a robust and reproducible implementation in your research.

The Molecular Architecture: A Triad of Functionality

The utility of this compound stems from the distinct and synergistic roles of its three core components: the N-α-Fmoc group, the D-Diaminobutyric acid scaffold, and the side-chain Ivdde group. Understanding this architecture is the key to leveraging its full potential.

  • The N-α-Fmoc Group (Temporary Protector): The Fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the alpha-amine.[2] Its defining characteristic is its lability to secondary amines, typically a 20% piperidine solution in N,N-dimethylformamide (DMF), during the iterative cycles of SPPS.[3][4] This allows for the sequential addition of amino acids to build the primary peptide backbone.[4] Its stability under the acidic and hydrazinolytic conditions used to remove other protecting groups is central to the concept of orthogonality.[5]

  • The D-Diaminobutyric Acid (D-Dab) Core (The Branching Point): Diaminobutyric acid is a non-proteinogenic amino acid featuring a primary amine on its side chain (the γ-amine). This amine provides a crucial handle for post-synthesis modifications or for initiating the growth of a secondary peptide chain. The use of the D-enantiomer can be a strategic choice to introduce specific conformational constraints or to enhance proteolytic stability in the final peptide.

  • The γ-Ivdde Group (The Orthogonal Shield): The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is the cornerstone of this reagent's unique utility. It protects the γ-amine of the Dab side chain. The Ivdde group is a more sterically hindered variant of the Dde protector, a critical enhancement that confers two major advantages:

    • Enhanced Stability: The Ivdde group exhibits significantly greater stability towards piperidine compared to its Dde counterpart, preventing premature deprotection during the synthesis of long or complex peptide sequences.

    • Reduced Migratory Tendency: It is less prone to migrating from one side chain to another, a known issue with the Dde group that can compromise the integrity of the final product.

Critically, the Ivdde group is selectively and cleanly removed by a mild solution of 2% hydrazine in DMF, conditions that leave Fmoc, Boc, and most acid-labile side-chain protecting groups (like tBu, Trt, Pbf) completely intact.[6][7] This unique removal chemistry is what grants this compound its prized orthogonal status.

cluster_Molecule This compound Structure cluster_Removal Orthogonal Deprotection Fmoc Fmoc Group (Nα-Protection) Dab D-Dab Core (Scaffold) Fmoc->Dab Amide Bond (Temporary) Ivdde Ivdde Group (Side-Chain Protection) Dab->Ivdde Amine Protection (Orthogonal) Piperidine 20% Piperidine in DMF Piperidine->Fmoc Removes Hydrazine 2% Hydrazine in DMF Hydrazine->Ivdde Removes TFA TFA Cocktail (Final Cleavage) TFA->Dab Cleaves from Resin & Removes other groups

Fig. 1: Functional components and orthogonal removal strategies.

Physicochemical Data and Sourcing

Accurate identification and reliable sourcing are paramount for reproducible research. The following tables summarize the key properties and list reputable suppliers for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 607366-21-2[8][9]
Molecular Formula C₃₂H₃₈N₂O₆[8]
Molecular Weight 546.65 g/mol
Appearance White to off-white powder
Purity ≥95.0% (HPLC)
Solubility Soluble in DMF, NMP
Storage 15-25°C

Table 2: Commercial Suppliers

SupplierBrand/Product LineNotes
Merck (Sigma-Aldrich) Novabiochem®A leading and widely cited source for high-quality peptide synthesis reagents.
Advanced ChemTech Specialist in amino acids and peptide synthesis products.[10]
Aapptec Provider of peptides, resins, and reagents for synthesis.
Santa Cruz Biotechnology Offers a broad range of biochemicals for research.[8]
ChemicalBook An online directory listing multiple suppliers, primarily based in China.[9][11]

Core Methodology: On-Resin Selective Ivdde Deprotection

The selective removal of the Ivdde group while the peptide remains attached to the solid support is the most critical experimental step. The protocol's success hinges on ensuring complete removal without affecting other protecting groups.

Causality of Reagent Choice

The deprotection relies on nucleophilic attack by hydrazine on the Ivdde group, which proceeds via a well-established mechanism to release the free amine and a stable, UV-active indazole by-product.[6]

  • Why 2% Hydrazine? A 2% concentration of hydrazine monohydrate in DMF is the universally recommended starting point.[6][7] This concentration is effective for cleaving the Ivdde group while being mild enough to avoid side reactions. Higher concentrations can potentially cleave the peptide at sensitive residues or convert arginine to ornithine.[7]

  • Why Multiple, Short Treatments? Rather than a single long incubation, the protocol employs multiple short treatments (e.g., 3-5 treatments of 3-5 minutes each).[7][12] This approach is kinetically more efficient, ensuring fresh reagent is available to drive the reaction to completion and helping to wash away the by-products, which can be crucial for sterically hindered sites.

Self-Validating Protocol: Batch-wise Ivdde Removal

This protocol includes an integrated monitoring step, making it a self-validating system.

Materials:

  • Peptidyl-resin bearing the this compound residue.

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Hydrazine monohydrate.

  • UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

  • Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Resin Swelling: Swell the peptidyl-resin in a reaction vessel with DMF for 15-30 minutes. Drain the solvent.

  • First Hydrazine Treatment: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[7] Agitate gently at room temperature for 3 minutes.[7]

  • Monitoring (Optional but Recommended): Collect the filtrate from step 3. Measure its absorbance at 290-292 nm. The presence of the indazole by-product will result in a strong absorbance reading.[6][13]

  • Repeat Treatments: Drain the solution and repeat the hydrazine treatment (step 3) between 4 to 9 more times, or until the absorbance of the filtrate at 290 nm returns to baseline.[6] This indicates that the reaction is complete and no more by-product is being released.

  • Thorough Washing: After the final hydrazine treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the indazole by-product.[7] The resin now bears a free side-chain amine at the Dab position and is ready for the next synthetic step.

Troubleshooting Incomplete Deprotection

In some cases, particularly with long or aggregated sequences, Ivdde removal can be sluggish. If monitoring indicates incomplete removal after 10 treatments, consider increasing the reaction time for each treatment to 5-10 minutes or, cautiously, increasing the hydrazine concentration to 5-10%.[12]

start Start: Peptide-Resin with Ivdde swell 1. Swell Resin in DMF start->swell add_hydrazine 2. Add 2% Hydrazine in DMF (3 min incubation) swell->add_hydrazine filter_collect 3. Filter & Collect Filtrate add_hydrazine->filter_collect monitor 4. Monitor Filtrate Absorbance at 290 nm filter_collect->monitor monitor->add_hydrazine Absorbance > Baseline (Repeat Treatment) wash 6. Wash Resin Extensively with DMF monitor->wash Absorbance = Baseline (Reaction Complete) end End: Peptide-Resin with Free γ-Amine wash->end

Fig. 2: Workflow for monitored Ivdde deprotection.

Strategic Applications in Advanced Peptide Synthesis

The ability to unmask a single, reactive amine at a specific site on the peptide backbone opens a gateway to synthesizing complex molecular constructs that are inaccessible through linear SPPS alone.

A. Synthesis of Branched Peptides

Branched peptides can mimic natural protein structures, enhance epitope presentation for vaccine development, or improve pharmacokinetic properties.[14] After Ivdde removal, the newly exposed γ-amine of the Dab residue serves as an anchor point to initiate the synthesis of a second, distinct peptide chain using standard Fmoc-SPPS protocols.

B. On-Resin Peptide Cyclization

Cyclic peptides are of great interest in drug development due to their high receptor affinity and constrained conformations. This compound is a powerful tool for generating side-chain-to-tail or side-chain-to-side-chain lactam bridges. A typical strategy involves:

  • Synthesizing the linear peptide, incorporating this compound at the desired position.

  • Removing the N-terminal Fmoc group.

  • Selectively removing the Ivdde group with hydrazine.

  • Mediating an intramolecular amide bond formation between the N-terminal amine and the Dab side-chain amine using a suitable coupling agent (e.g., HBTU, HATU).

C. Site-Specific Conjugation

The free γ-amine is an ideal nucleophile for the site-specific attachment of various payloads, enabling the creation of sophisticated bioconjugates:

  • Peptide-Drug Conjugates (PDCs): Attaching cytotoxic agents for targeted cancer therapy.

  • Molecular Imaging Probes: Conjugating fluorophores (e.g., TAMRA) or chelating agents for diagnostic applications.

  • PEGylation: Attaching polyethylene glycol (PEG) chains to improve solubility and circulation half-life.

cluster_branch A. Branched Peptides cluster_cycle B. Cyclic Peptides cluster_conjugate C. Conjugation start Peptide-Resin with Free Dab γ-Amine node_branch Couple Fmoc-AA-OH (Initiate 2nd Chain) start->node_branch Application node_cycle Intramolecular Coupling (e.g., to N-terminus) start->node_cycle Application node_conjugate React with Payload (Drug, Dye, PEG) start->node_conjugate Application

Fig. 3: Strategic applications following selective deprotection.

Conclusion

This compound is far more than a mere protected amino acid; it is a strategic enabler for peptide chemists. Its robust, orthogonal Ivdde protecting group provides a reliable method for introducing a site-specific modification point within a peptide sequence. By mastering the straightforward yet critical deprotection protocol, researchers can unlock a vast design space, paving the way for the synthesis of branched, cyclic, and conjugated peptides with precisely controlled architectures. The causality-driven protocols and validation checkpoints described in this guide are designed to empower scientists to confidently and successfully apply this versatile building block in their pursuit of next-generation peptide therapeutics and research tools.

References

  • Fmoc-D-Lys(ivDde)-OH; CAS 1272755-33-5. Aapptec Peptides. [Link]

  • Optimizing the removal of an ivDde protecting group. Biotage. [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [Link]

  • Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Royal Society of Chemistry. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GenScript. [Link]

  • Supplementary Information - Efficient use of the Dmab Protecting Group. The Royal Society of Chemistry. [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Wang, C., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. [Link]

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An In-depth Technical Guide to Enamine-Type Protecting Groups: A Modern Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis.[1] This guide provides a deep dive into the chemistry and application of enamine-type protecting groups, a versatile yet sometimes overlooked strategy for the temporary masking of primary and secondary amines. By leveraging the fundamental principles of enamine formation and hydrolysis, chemists can achieve selective transformations in complex molecular architectures.

The Core Principle: Reversible Enamine Formation as a Protection Strategy

At its heart, the use of an enamine as a protecting group hinges on the reversible reaction between a primary or secondary amine and a β-dicarbonyl compound or a related reactive species. This reaction transforms the nucleophilic amine into a significantly less reactive enaminone system, effectively "protecting" it from undesired reactions.[2]

The choice of the β-dicarbonyl component is critical as it dictates the stability of the resulting enamine and the conditions required for its subsequent removal (deprotection). A key advantage of this strategy lies in the mild conditions often employed for both the protection and deprotection steps, a crucial factor in the synthesis of sensitive and complex molecules.

The protection of a primary or secondary amine with a β-dicarbonyl compound, such as dimedone, proceeds through a condensation reaction. The reaction is typically catalyzed by a base and results in the formation of a stable, conjugated enaminone system with the elimination of water.[2]

DOT Script for Enamine Protection Mechanism

Enamine_Protection_Mechanism Amine R-NH₂ (Amine) Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Nucleophilic Attack Dicarbonyl β-Dicarbonyl Dicarbonyl->Intermediate1 Base Base Base->Amine Catalyst Enaminone Enaminone (Protected Amine) Intermediate1->Enaminone Dehydration Water H₂O Intermediate1->Water Elimination

Caption: Mechanism of amine protection via enaminone formation.

Deprotection Strategies: Releasing the Free Amine

The true utility of a protecting group lies in its facile and selective removal. Enamine-type protecting groups offer several methods for deprotection, allowing for flexibility in synthetic design. The most common methods involve treatment with reagents that can readily exchange with the protected amine or disrupt the conjugated enaminone system.

A widely employed method for the cleavage of enaminone protecting groups is the use of hydrazine hydrate.[2] The reaction is typically carried out under mild conditions and proceeds via a nucleophilic attack of hydrazine on the enaminone, leading to the formation of a stable heterocyclic byproduct and the release of the free amine.

DOT Script for Enamine Deprotection Workflow

Enamine_Deprotection_Workflow Start Protected Amine (Enaminone) AddReagent Add Deprotection Reagent (e.g., Hydrazine Hydrate) Start->AddReagent Reaction Mild Reaction Conditions (e.g., Room Temperature) AddReagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Free Amine Workup->Product Isolation Byproduct Byproduct Workup->Byproduct Removal

Caption: General workflow for the deprotection of enamine-type protecting groups.

A significant advantage of certain enamine-type protecting groups is their stability under conditions used to remove other common amine protecting groups, such as Boc (acid-labile) and Fmoc (base-labile).[2][3] This allows for orthogonal protection strategies, a powerful tool in the synthesis of complex molecules with multiple amine functionalities, such as peptides.[4][5] For instance, a dimedone-based enamine protecting group is stable to the acidic and basic conditions typically used for Boc and Fmoc removal, respectively.[2]

Comparative Analysis of Amine Protecting Groups

The selection of an appropriate protecting group is a critical decision in synthetic planning. The following table provides a comparative overview of enamine-type protecting groups against commonly used carbamate-based protecting groups.

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Enamine (Dimedone-type) Amine, dimedone, base catalystHydrazine hydrate or ethylenediamine[2]Stable to strong acids and bases[2]Orthogonal to Boc and Fmoc groups[2]
Boc Amine, (Boc)₂O, baseStrong acid (e.g., TFA, HCl)[6]Labile to acid, stable to base and hydrogenolysis[7]Orthogonal to Cbz and Fmoc groups[8]
Cbz Amine, benzyl chloroformate, baseCatalytic hydrogenolysis (H₂, Pd/C)[1]Stable to acid and base, labile to hydrogenolysisOrthogonal to Boc and Fmoc groups[8]
Fmoc Amine, Fmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine in DMF)[1]Labile to base, stable to acid and hydrogenolysisOrthogonal to Boc and Cbz groups[8]
Experimental Protocols

This protocol describes a general procedure for the protection of a primary amine using dimedone as the β-dicarbonyl compound.

Materials:

  • Primary amine (1.0 eq)

  • Dimedone (1.1 eq)

  • Triethylamine (1.2 eq)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the primary amine, dimedone, and a catalytic amount of triethylamine in toluene.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC or LC-MS analysis, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

This protocol provides a general method for the deprotection of a dimedone-protected amine using hydrazine hydrate.

Materials:

  • Dimedone-protected amine (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the dimedone-protected amine in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. Deprotection is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine, which can be further purified if necessary.

Applications in Drug Development

The mild conditions and orthogonal nature of enamine-type protecting groups make them particularly valuable in the synthesis of complex, biologically active molecules.[9] In drug development, where the preservation of stereocenters and sensitive functional groups is paramount, the ability to selectively protect and deprotect amines under non-harsh conditions is a significant advantage. The stability of enaminones to a wide range of reagents allows for greater flexibility in the design of synthetic routes to novel therapeutic agents.[2]

Conclusion

Enamine-type protecting groups offer a robust and versatile strategy for the temporary masking of primary and secondary amines. Their ease of formation, stability under various conditions, and mild deprotection protocols provide a valuable alternative to more traditional protecting groups. For researchers in drug development and complex molecule synthesis, a thorough understanding of enamine chemistry and its application in protection/deprotection strategies can unlock new avenues for synthetic innovation.

References

  • Master Organic Chemistry. (2010, May 24). Enamines. [Link]

  • Organic Chemistry. (2017, February 28). Mechanism of Enamine Formation [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. [Link]

  • Al-Rawashdeh, N. A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]

  • Help Me Make This Make Sense. (2025, May 1). Enamine Formation Mechanism [Video]. YouTube. [Link]

  • Jonathan Aminov. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [Link]

  • Chithanna, C., et al. (2021). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. ResearchGate. [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. [Link]

  • LibreTexts Chemistry. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Al-Rawashdeh, N. A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. [Link]

  • ResearchGate. (n.d.). Cleavage time (t ½ ) for various protecting groups and cleavage conditions a. [Link]

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Ranu, B. C., & Dutta, P. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Baran, P. S., et al. (2018). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition. [Link]

  • Khan Academy. (n.d.). Formation of imines and enamines [Video]. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • GM Chemical. (2021, June 16). Key Difference-Enols vs Enolates vs Enamines. [Link]

  • Houk, K. N., et al. (2015). Relative Stability and Basicity of Enamines from Aminocatalysts. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. [Link]

  • National Institutes of Health. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]

  • ResearchGate. (2025, August 9). Recent preparations and synthetic applications of enaminones. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. [Link]

  • PSIBERG. (2022, August 9). Enol vs. Enolate vs. Enamine - Organic Compounds. [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]

  • Scribd. (n.d.). Stability of Amino Protecting Groups. [Link]

  • Chem 125 - Advanced Organic Chemistry. (2024, July 2). Advanced Organic Chemistry - Enols, Enamines and Enolates [Video]. YouTube. [Link]

  • ChemistryViews. (2018, October 20). New Protecting Group for Amines. [Link]

  • National Institutes of Health. (n.d.). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

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Methodological & Application

On-Resin Side-Chain Modification Utilizing Fmoc-D-Dab(Ivdde)-OH: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Synthesis

In the intricate field of peptide science, particularly in the realm of drug discovery and development, the ability to perform site-specific modifications on a peptide chain is paramount. Such modifications, including the attachment of fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) moieties, can dramatically enhance the therapeutic properties of a peptide. The strategic incorporation of amino acids with orthogonally protected side chains is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling these precise modifications.

Fmoc-D-Dab(Ivdde)-OH, N-α-(9-fluorenylmethoxycarbonyl)-N-γ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-D-2,4-diaminobutyric acid, is a key building block in this advanced synthetic strategy. Its utility lies in the unique properties of the Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group. The Ivdde group is stable to the basic conditions required for the removal of the N-α-Fmoc group (typically 20% piperidine in DMF) and the acidic conditions used for the final cleavage of the peptide from the resin (typically trifluoroacetic acid-based cocktails).[1] This orthogonality allows for the selective deprotection of the Dab side chain while the peptide remains anchored to the solid support, providing a unique chemical handle for on-resin modification.[2]

This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in SPPS. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the synthesis of complex and modified peptides.

Chemical Rationale: The Ivdde Protecting Group

The Ivdde group is a more sterically hindered analogue of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. This increased steric bulk confers greater stability, particularly in long or complex peptide syntheses, minimizing the risk of premature deprotection or side-chain migration that can be observed with the Dde group.[2]

The cleavage of the Ivdde group is achieved through treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of hydrazine on the enamine system of the Ivdde group, leading to its cleavage and the liberation of the free amine on the Dab side chain.

Experimental Workflow Overview

The overall workflow for on-resin side-chain modification using this compound can be conceptualized in the following stages:

On-Resin Modification Workflow Resin 1. Resin Preparation (Swelling) SPPS 2. Solid-Phase Peptide Synthesis (Fmoc Chemistry) Resin->SPPS Ivdde_Deprotection 3. Selective Ivdde Deprotection SPPS->Ivdde_Deprotection Modification 4. On-Resin Side-Chain Modification Ivdde_Deprotection->Modification Final_Deprotection 5. Final N-terminal Fmoc Deprotection Modification->Final_Deprotection Cleavage 6. Cleavage from Resin & Global Deprotection Final_Deprotection->Cleavage Analysis 7. Analysis & Purification Cleavage->Analysis

Caption: A generalized workflow for on-resin side-chain modification using this compound.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundPeptide Synthesis GradeVarious
Rink Amide Resin (or other suitable resin)100-200 meshVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
PiperidineACS GradeVarious
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
HBTU (or other coupling reagent)Peptide Synthesis GradeVarious
Hydrazine monohydrateACS GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Diethyl etherAnhydrousVarious
Acetonitrile (ACN)HPLC GradeVarious
WaterHPLC GradeVarious
Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating this compound. Automated synthesizers can also be programmed with similar steps.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.[4]

    • Add DIPEA (2 equivalents relative to the amino acid) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.[4]

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

Protocol 2: Selective On-Resin Ivdde Deprotection
  • Preparation:

    • After the full peptide sequence is assembled, ensure the N-terminal Fmoc group of the final amino acid is still attached. This prevents unwanted side reactions at the N-terminus during Ivdde deprotection.

    • Wash the peptide-resin with DMF (3-5 times).

  • Ivdde Cleavage:

    • Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. For peptides prone to aggregation or for more challenging deprotections, a higher concentration of up to 4% may be beneficial.[5]

    • Add the hydrazine solution to the peptide-resin (approx. 25 mL/g of resin).[6]

    • Agitate the mixture at room temperature for 3-5 minutes.[2]

    • Drain the solution.

    • Repeat the hydrazine treatment 2-4 more times to ensure complete deprotection.[7]

    • Monitoring: The progress of the deprotection can be monitored by collecting the filtrate after each hydrazine treatment and measuring its UV absorbance at approximately 290 nm. The release of a chromophoric byproduct indicates the cleavage of the Ivdde group.[8]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproduct.

Protocol 3: On-Resin Side-Chain Modification

This is a general protocol for acylating the newly exposed amine on the Dab side chain. The specific reagents and conditions will vary depending on the moiety to be attached.

  • Activation of the Modifying Agent:

    • In a separate vial, dissolve the carboxylic acid-containing molecule to be conjugated (e.g., a fluorescent dye, a linker) (3-5 equivalents relative to the deprotected Dab sites) and a suitable coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add DIPEA (2 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling to the Dab Side Chain:

    • Add the activated modifying agent solution to the peptide-resin.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion.

    • Monitoring: The completion of the modification can be assessed by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).

Protocol 4: Final Cleavage and Deprotection
  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group using the standard 20% piperidine in DMF protocol as described in Protocol 1, step 2.

    • Wash the resin with DMF (5-7 times) and then with DCM (3-5 times).

    • Dry the resin under vacuum.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). The choice of scavengers (like TIS) is crucial to prevent side reactions with sensitive amino acid residues.[9]

    • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[10]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Analytical Verification

The identity and purity of the final modified peptide should be confirmed by analytical techniques such as:

  • RP-HPLC: To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final product, verifying the successful incorporation of the Dab residue and the subsequent side-chain modification.[11][12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Ivdde Deprotection - Peptide aggregation hindering reagent access.- Insufficient hydrazine concentration or reaction time.- Increase hydrazine concentration to 4%.[5]- Increase the number of hydrazine treatments to 4-5 cycles.[7]- Use a different solvent system, such as NMP, which may improve resin swelling.
Side Reactions During Modification - Incomplete Ivdde deprotection leading to unreacted sites.- Reactivity of the modifying agent with other side chains.- Ensure complete Ivdde deprotection before proceeding.- Use appropriate side-chain protecting groups on other amino acids that are stable to the modification conditions.
Low Yield of Final Peptide - Incomplete coupling steps during SPPS.- Inefficient cleavage from the resin.- Use a more potent coupling reagent like HATU for difficult couplings.[13]- Optimize the cleavage cocktail and reaction time.

Visualization of Key Chemical Steps

Ivdde_Deprotection_and_Modification cluster_0 On-Resin Peptide cluster_1 Reagents cluster_2 Deprotected Peptide cluster_3 Modification Reagent cluster_4 Modified Peptide Peptide_Ivdde ...-NH-CH(CH₂-CH₂-NH-Ivdde)-CO-...-Resin Peptide_NH2 ...-NH-CH(CH₂-CH₂-NH₂)-CO-...-Resin Peptide_Ivdde->Peptide_NH2 Ivdde Deprotection Hydrazine 2-4% Hydrazine in DMF Peptide_Modified ...-NH-CH(CH₂-CH₂-NH-CO-R)-CO-...-Resin Peptide_NH2->Peptide_Modified Side-Chain Modification Modifier R-COOH + Coupling Reagent

Caption: Chemical transformation of the Dab side chain from Ivdde-protected to a modified form on the solid support.

Conclusion

The use of this compound represents a robust and versatile strategy for the synthesis of site-specifically modified peptides. The orthogonality of the Ivdde protecting group provides a reliable method for introducing a unique chemical handle for on-resin conjugation. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently employ this valuable building block to advance their peptide-based research and drug development programs.

References

  • On-the-Resin N-Terminal Modification of Long Synthetic Peptides. National Institutes of Health. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not available].
  • Optimizing the removal of an ivDde protecting group. Biotage. [Link]

  • How to Synthesize a Peptide. AAPPTec. [Link]

  • Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. [Link]

  • Revolutionizing Peptide Cleavage and Purification Techniques. Peptide Solutions. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. [Source not available].
  • Problem with ivDde deprotection on resin?. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptidic Acids with C-Terminal Cysteine. ResearchGate. [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Royal Society of Chemistry. [Link]

  • Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health. [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [Link]

  • A method for preparing liraglutide via a solid phase peptide synthesis.
  • Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. [Source not available].
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. PubMed. [Link]

  • MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. ACS Publications. [Link]

Sources

Application Note: Selective On-Resin Cleavage of the Ivdde Protecting Group Using Hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the selective deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group from peptide side chains, particularly lysine, during solid-phase peptide synthesis (SPPS). We detail the underlying chemical mechanism of hydrazine-mediated cleavage, present optimized, step-by-step protocols for efficient removal, discuss critical experimental parameters, and address potential challenges. This guide is intended for researchers, chemists, and drug development professionals engaged in complex peptide synthesis, including the generation of branched peptides, peptide cyclization, and site-specific conjugations.

Introduction: The Role of Ivdde in Orthogonal Peptide Synthesis

In the complex landscape of solid-phase peptide synthesis (SPPS), the ability to selectively deprotect specific amino acid side chains while the peptide remains anchored to the resin is paramount for creating sophisticated molecular architectures. The Ivdde protecting group is a cornerstone of such "orthogonal" strategies.[1] It is a more sterically hindered analogue of the Dde group, developed to offer enhanced stability and prevent migration issues that could occur during prolonged syntheses.[1][2]

The primary advantage of the Ivdde group lies in its unique chemical stability. It is completely resistant to the acidic conditions used for Boc and trityl (Trt) group removal (e.g., trifluoroacetic acid, TFA) and, critically, to the standard basic conditions used for N-terminal Fmoc group removal (e.g., 20% piperidine in DMF).[1][3] This stability allows for the full assembly of a peptide backbone using standard Fmoc chemistry. Once the primary sequence is complete, the Ivdde group can be selectively removed using a dilute solution of hydrazine, exposing a reactive amine (e.g., the ε-amine of a lysine residue) for further modification.[4][5] This enables:

  • Peptide Branching: Synthesis of a second peptide chain from the deprotected side chain.[4][5]

  • Site-Specific Labeling: Attachment of fluorophores, biotin, or other reporter molecules.

  • On-Resin Cyclization: Formation of cyclic peptides by linking the side chain to another part of the peptide.

Mechanism of Hydrazine-Mediated Ivdde Cleavage

The cleavage of the Ivdde group is a chemically precise process initiated by the nucleophilic character of hydrazine (NH₂NH₂). The reaction proceeds in two main stages, as depicted below.

First, hydrazine acts as a potent nucleophile, attacking one of the carbonyl carbons within the enamine system of the Ivdde group. This is followed by an intramolecular cyclization and rearrangement, which ultimately liberates the protected primary amine of the amino acid residue. The process results in the formation of a highly stable heterocyclic byproduct, 6,6-Dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole.[1][3]

G cluster_mech Ivdde Cleavage Mechanism Ivdde Peptide-Lys(Ivdde) Attack Nucleophilic Attack & Intramolecular Cyclization Ivdde->Attack Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Attack Released_Peptide Deprotected Peptide-Lys(NH₂) Attack->Released_Peptide Byproduct Stable Indazole Byproduct Attack->Byproduct

Caption: Mechanism of Ivdde cleavage by hydrazine.

A significant advantage of this reaction is that the indazole byproduct is chromophoric, absorbing strongly around 290 nm.[1][3][6] This property can be exploited to monitor the reaction's progress spectrophotometrically, ensuring complete deprotection before proceeding with subsequent synthetic steps.

Critical Consideration: Orthogonality with Fmoc

While Ivdde is stable to the piperidine used for Fmoc removal, the reverse is not true. The hydrazine solutions used to cleave Ivdde will also cleave N-terminal Fmoc groups. [1][2] Therefore, if the N-terminal α-amine must remain protected during the side-chain modification, it should be protected with a group stable to hydrazine, such as the Boc group. This is a critical design consideration when planning the synthesis of branched peptides.

Experimental Protocols

The following protocols are designed for on-resin cleavage of the Ivdde group. The choice between the standard and optimized protocol depends on the specific peptide sequence and any observed sluggishness in the reaction.

4.1. Materials and Reagents
  • Ivdde-protected peptide bound to a suitable solid-phase resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Solid-phase reaction vessel with a filter frit

  • Inert gas (Nitrogen or Argon) for agitation (optional but recommended)

4.2. Protocol 1: Standard Ivdde Cleavage

This protocol is effective for most standard applications.

1. Resin Preparation:

  • Swell the Ivdde-protected peptide-resin in DMF (approx. 10-15 mL per gram of resin) for 30 minutes in the reaction vessel.

  • Drain the DMF.

2. Deprotection Solution Preparation:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Prepare this solution fresh.

  • Safety Note: Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (gloves, safety glasses).

3. Cleavage Reaction:

  • Add the 2% hydrazine solution to the swollen resin (approx. 25 mL per gram of resin).[2]

  • Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 3 minutes.[1][2]

  • Drain the deprotection solution.

4. Repetitive Treatments:

  • Repeat step 3 two more times for a total of three hydrazine treatments.[1] This ensures the reaction goes to completion.

5. Washing:

  • After the final treatment, wash the resin thoroughly with DMF (5-7 times, using 10-15 mL per gram of resin for each wash) to completely remove residual hydrazine and the indazole byproduct.

6. Confirmation (Optional):

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

4.3. Protocol 2: Optimized Conditions for Sluggish Ivdde Cleavage

For some peptide sequences or when the Ivdde group is sterically hindered, cleavage can be slow or incomplete.[3] Increasing the hydrazine concentration has been shown to significantly improve removal efficiency.[7]

1. Resin Preparation:

  • Follow step 1 from Protocol 1.

2. Deprotection Solution Preparation:

  • Prepare a 4-5% (v/v) solution of hydrazine monohydrate in DMF.[1][4][7]

3. Cleavage Reaction & Washing:

  • Follow steps 3 through 5 from Protocol 1, using the higher concentration hydrazine solution. A study by Biotage demonstrated that using 4% hydrazine with three treatments of 3 minutes each resulted in nearly complete Ivdde removal where 2% hydrazine was less effective.[7]

Caution: Do not exceed a 5% hydrazine concentration. Higher concentrations have been reported to cause side reactions, such as peptide backbone cleavage at Glycine residues or the conversion of Arginine to Ornithine.[2]

Summary of Reaction Parameters

The efficiency of Ivdde cleavage is dependent on several factors. The table below summarizes the key parameters and recommended ranges based on empirical data.

ParameterStandard ConditionsOptimized ConditionsRationale & Notes
Hydrazine Conc. 2% (v/v) in DMF4-5% (v/v) in DMFHigher concentration improves efficiency for sluggish removals.[7]
Reaction Time 3 x 3 minutes3 x 3 minutesShort, repeated treatments are more effective than a single long one.
Temperature Room TemperatureRoom TemperatureExothermic reactions are not required and may increase side products.
Solvent DMFDMFStandard solvent for SPPS that ensures good resin swelling.
Agitation Gentle (Shaker/N₂)Gentle (Shaker/N₂)Ensures complete contact between the reagent and all resin beads.
Experimental Workflow Diagram

G start Start: Ivdde-Peptide-Resin swell 1. Swell Resin in DMF (30 min) start->swell drain1 2. Drain DMF swell->drain1 prep_hyd 3. Prepare 2-4% Hydrazine in DMF (Fresh) drain1->prep_hyd add_hyd 4. Add Hydrazine Solution prep_hyd->add_hyd agitate 5. Agitate at RT (3 min) add_hyd->agitate drain2 6. Drain Solution agitate->drain2 loop Repeat Steps 4-6 (Total 3x) drain2->loop loop->add_hyd Yes wash 7. Wash Resin with DMF (5-7 times) loop->wash No (Done) end End: Deprotected Peptide-Resin wash->end

Caption: Step-by-step workflow for on-resin Ivdde deprotection.

Conclusion

The selective cleavage of the Ivdde protecting group using hydrazine is a robust and indispensable technique in modern peptide chemistry. By understanding the underlying mechanism and carefully controlling reaction conditions—particularly hydrazine concentration and the protection state of the N-terminus—researchers can reliably expose specific side chains for further functionalization. The protocols provided herein offer a validated starting point for standard and challenging deprotections, enabling the successful synthesis of complex and modified peptides for a wide range of applications in research and drug development.

References
  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]

  • Optimizing the removal of an ivDde protecting group. Biotage. (2023-01-30). [Link]

  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. [Link]

  • Supplementary Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [Link]

  • Microwave Assisted SPPS of Unsymmetrically Branched Peptides. CEM Corporation. [Link]

  • Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. CEM Corporation. [Link]

Sources

Application Note: Real-Time Monitoring of Ivdde Deprotection by UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of complex peptide synthesis, the use of orthogonal protecting groups is essential for site-specific modifications such as cyclization, branching, or labeling. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a valuable tool for protecting amine functionalities, prized for its stability towards the reagents used for standard Fmoc and Boc-based strategies.[1] Its selective removal is typically achieved with a dilute solution of hydrazine.[1][2] This application note provides a detailed technical guide and experimental protocols for monitoring the deprotection of the Ivdde group in real-time using UV spectrophotometry. The method leverages the formation of a chromophoric indazole byproduct, which absorbs strongly at approximately 290 nm, offering a reliable and non-invasive way to track reaction kinetics and ensure complete deprotection.[3] This guide is intended for researchers, scientists, and drug development professionals engaged in advanced solid-phase peptide synthesis (SPPS).

Principle of the Method

The Ivdde Group in Orthogonal Synthesis

The Ivdde protecting group is an analogue of the Dde group, developed to offer enhanced stability and reduce the risk of migration during prolonged synthesis cycles.[1] Its key advantage is its orthogonality; it remains stable under the basic conditions used for Nα-Fmoc removal (e.g., piperidine) and the acidic conditions used for final cleavage and removal of acid-labile side-chain protecting groups (e.g., TFA).[1] This allows for the selective deprotection of a specific amine on the peptide backbone or side chain while it is still attached to the solid support, opening a route for further chemical modification.

Deprotection Mechanism and Spectrophotometric Monitoring

The cleavage of the Ivdde group is achieved through treatment with a nucleophile, most commonly a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[2] The reaction proceeds via a nucleophilic attack by hydrazine on the enamine system of the Ivdde group. This is followed by an intramolecular cyclization that releases the free amine on the peptide and forms a stable, aromatic indazole byproduct.[1]

This indazole byproduct possesses a strong chromophore that absorbs UV light, with a maximum absorbance (λ_max) around 290 nm.[3] The appearance of this chromophore in the reaction solution is directly proportional to the amount of Ivdde group that has been cleaved. By monitoring the increase in absorbance at this wavelength, one can follow the deprotection reaction in real-time. This principle is analogous to the well-established method of monitoring Fmoc deprotection by observing the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[4][5]

The relationship between absorbance and concentration is described by the Beer-Lambert Law:

A = εcl

Where:

  • A is the measured absorbance (unitless)

  • ε (epsilon) is the molar extinction coefficient of the indazole byproduct (in M⁻¹cm⁻¹)

  • c is the concentration of the byproduct in the solution (in M)

  • l is the path length of the cuvette (typically 1 cm)

This relationship allows for both qualitative (end-point) and quantitative assessment of the deprotection reaction.

Key Experimental Parameters and Causality

The success of monitoring Ivdde deprotection relies on the careful optimization of several key parameters. The choices are dictated by the need to balance reaction efficiency with the preservation of peptide integrity.

ParameterRecommended ValueRationale & Expert Insights
Deprotection Reagent 2-4% Hydrazine Monohydrate in DMFCausality: A 2% solution is the standard starting point, as it is effective for removing Dde and Ivdde groups without significant side reactions.[2] Increasing the concentration to 4% can accelerate the removal of the more sterically hindered Ivdde group, especially in difficult sequences.[6] Caution: Concentrations exceeding these recommendations, particularly above 5%, should be avoided as they can lead to undesired side reactions, such as peptide backbone cleavage at glycine residues or the conversion of arginine to ornithine.[2]
Solvent N,N-Dimethylformamide (DMF)Causality: DMF is the solvent of choice for SPPS due to its excellent resin-swelling properties and its ability to dissolve both the peptide chain and the reagents. It is also transparent in the required UV range.
Monitoring Wavelength ~290 nmCausality: This wavelength corresponds to the maximum absorbance (λ_max) of the indazole byproduct formed upon cleavage.[3] Monitoring at the λ_max provides the highest sensitivity and signal-to-noise ratio. A full UV scan of the filtrate from a completed reaction is recommended to confirm the precise λ_max for your specific system.
Reaction Time & Iterations 3-5 treatments of 3-5 minutes eachCausality: For solid-phase reactions, diffusion of reagents into the resin beads can be rate-limiting. Multiple, short treatments are generally more effective than a single, prolonged treatment.[6] This strategy ensures that the byproduct is washed away between treatments, driving the equilibrium towards deprotection and preventing potential side reactions from prolonged exposure. Monitoring the absorbance of the filtrate from each treatment allows the user to determine when the reaction is complete (i.e., when no more chromophore is released).

Diagrams of Mechanism and Workflow

Deprotection_Mechanism Peptide_Ivdde Peptide-Resin-NH-Ivdde Intermediate Nucleophilic Attack & Cyclization Peptide_Ivdde->Intermediate + Hydrazine Hydrazine (2-4% in DMF) Hydrazine->Intermediate Peptide_Free Peptide-Resin-NH2 (Free Amine) Intermediate->Peptide_Free Releases Byproduct Indazole Byproduct (Chromophore) Intermediate->Byproduct Forms UV_Spec UV Spectrophotometer (Monitor at 290 nm) Byproduct->UV_Spec Detected by

Caption: Hydrazine-mediated deprotection of an Ivdde-protected amine.

Monitoring_Workflow Start Start: Ivdde-protected Peptidyl-Resin Wash_DMF1 Wash Resin with DMF Start->Wash_DMF1 Add_Hydrazine Add 2-4% Hydrazine/DMF (e.g., 25 mL/g resin) Wash_DMF1->Add_Hydrazine Incubate Incubate (e.g., 3 min) with agitation Add_Hydrazine->Incubate Collect Collect Filtrate Incubate->Collect Measure_Abs Measure Absorbance of Filtrate at 290 nm Collect->Measure_Abs Decision Is Absorbance at Baseline? Measure_Abs->Decision Decision->Add_Hydrazine No (Repeat Cycle) Wash_DMF2 Wash Resin with DMF (3-5 times) Decision->Wash_DMF2 Yes End End: Deprotection Complete Proceed to next step Wash_DMF2->End

Caption: Experimental workflow for monitoring Ivdde deprotection.

Experimental Protocols

Materials and Reagents
  • Ivdde-protected peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Volumetric flasks

  • Pipettes

  • UV-transparent cuvettes (quartz recommended)

  • UV-Vis Spectrophotometer

Preparation of Reagents

2% (v/v) Hydrazine in DMF: Carefully add 2 mL of hydrazine monohydrate to a 100 mL volumetric flask. Bring the volume to 100 mL with DMF. Mix thoroughly. CAUTION: Hydrazine is highly toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol: Qualitative End-Point Monitoring

This protocol is used to ensure the deprotection reaction has gone to completion in a batch-wise synthesis.

  • Initial Wash: Place the Ivdde-protected peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual reagents from previous steps.

  • First Hydrazine Treatment: Add the 2% hydrazine/DMF solution (e.g., 2 mL) to the resin. Agitate the suspension gently for 3-5 minutes at room temperature.[2]

  • Collect and Measure: Drain the filtrate from the reaction vessel into a clean tube. Take an aliquot of this filtrate, dilute if necessary with DMF, and measure its absorbance at 290 nm. Record this value.

  • Subsequent Treatments: Repeat step 2.

  • Monitor to Completion: Collect and measure the absorbance of the filtrate from the second treatment (step 4). Compare the absorbance value to the previous one. Continue performing 3-5 minute hydrazine treatments until the absorbance of the collected filtrate is negligible or at the baseline level of the DMF solvent. This indicates that no more indazole byproduct is being released and the deprotection is complete.

  • Final Wash: Once deprotection is complete, wash the resin thoroughly with DMF (5-7 x 5 mL) to remove all traces of hydrazine and the indazole byproduct. The resin is now ready for the subsequent coupling or modification step.

Protocol: Semi-Quantitative Monitoring

This protocol can be adapted to estimate the extent of deprotection, similar to a quantitative Fmoc test.[7] This requires collecting all filtrates from the deprotection steps. For full quantification, the molar extinction coefficient (ε) of the specific indazole byproduct must be known.

  • Resin Preparation: Start with a precisely weighed amount of dry Ivdde-protected peptidyl-resin (e.g., 10-20 mg).

  • Deprotection and Collection: Perform the hydrazine treatments as described in Protocol 5.3. However, instead of discarding the filtrates, collect all of them in a single volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Washing and Collection: After the final hydrazine treatment, wash the resin several times with DMF. Pool these washes with the deprotection filtrates in the same volumetric flask.

  • Dilution: Bring the solution in the volumetric flask to the final volume with DMF and mix thoroughly.

  • Spectrophotometry: Measure the absorbance (A) of the final solution at 290 nm using a 1 cm path length cuvette. Use pure DMF as the blank.

  • Calculation (Optional): If the molar extinction coefficient (ε) is known, the loading (L) in mmol/g can be calculated using the formula:

    L (mmol/g) = (A × V) / (ε × m × l)

    Where:

    • A = Measured absorbance

    • V = Volume of the volumetric flask (in L)

    • ε = Molar extinction coefficient of the indazole byproduct (in M⁻¹cm⁻¹)

    • m = Mass of the initial dry resin (in g)

    • l = Path length of the cuvette (in cm)

    Note: Without an established ε value, this protocol provides a relative measure of deprotection. A consistent absorbance reading across different batches indicates reproducible deprotection.

Data Interpretation and Troubleshooting

  • Successful Deprotection: A typical successful deprotection will show a high absorbance reading after the first hydrazine treatment, with absorbance values decreasing in subsequent treatments until they reach the baseline.

  • Incomplete Deprotection: If significant absorbance is still measured after 4-5 treatments, it may indicate an issue. Consider increasing the hydrazine concentration (e.g., to 4%)[6], increasing the reaction time for each treatment, or performing additional treatments. Difficult or sterically hindered sequences may require more forcing conditions.

  • Low Absorbance Signal: If the overall signal is very low, ensure that the Ivdde-protected amino acid was correctly incorporated in the first place. Check the spectrophotometer's lamp and calibration.

Conclusion

Monitoring the removal of the Ivdde protecting group by UV spectrophotometry at 290 nm is a simple, rapid, and highly effective method for ensuring the completeness of this critical deprotection step in SPPS. It provides real-time feedback, allowing for the optimization of reaction conditions and aiding in troubleshooting difficult sequences. By incorporating this in-process control, researchers can increase the fidelity and success rate of synthesizing complex, site-specifically modified peptides, ultimately saving time and valuable materials.

References

  • Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • Vázquez-Serrano, D. L., et al. (2020). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. Wiley Online Library. Retrieved from [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press.
  • Springer Nature. Fmoc Test Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • AAPPTec. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. AAPPTec. Retrieved from [Link]

  • Guthrie, D., et al. (2018). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. Retrieved from [Link]

  • Burlina, F., et al. (2009). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Thomson, J. (2023). Optimizing the removal of an ivDde protecting group. Biotage. Retrieved from [Link]

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Application Notes and Protocols: Fmoc-D-Dab(Ivdde)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Orthogonal Protection in Complex Peptide Synthesis

In the field of solid-phase peptide synthesis (SPPS), the construction of complex architectures such as branched, cyclic, or site-specifically modified peptides demands a sophisticated protection strategy.[1] The principle of "orthogonality" is paramount, allowing for the selective removal of one type of protecting group under specific conditions while others remain intact.[1] Within the widely adopted Fmoc/tBu strategy, the use of specialized, orthogonally protected amino acid building blocks is essential for these advanced applications.

Fmoc-D-Dab(Ivdde)-OH is a key player in this context. It is a derivative of D-diaminobutyric acid where the N-α amine is protected by the base-labile Fmoc group, and the side-chain (gamma) amine is protected by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group.[2] The ivDde group's stability to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage makes it an ideal orthogonal protecting group for side-chain modification while the peptide is still anchored to the solid support.[3] This application note provides a comprehensive guide to the properties, applications, and detailed protocols for the effective use of this compound in SPPS.

Why Ivdde? The Advantage Over Dde

The ivDde group is a more hindered version of the earlier Dde protecting group.[2] This increased steric hindrance provides superior stability during prolonged syntheses and reduces the risk of premature deprotection or migration of the protecting group, which was sometimes observed with Dde.[2][4] This enhanced stability ensures greater fidelity in the synthesis of long or complex peptide sequences.

Chemical and Physical Properties

A thorough understanding of the building block's properties is critical for its successful application.

PropertyValue
Chemical Name N-α-Fmoc-N-γ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-diaminobutanoic acid
Synonyms This compound
CAS Number 872169-32-9[5], 607336-21-2
Molecular Formula C₃₂H₃₈N₂O₆[6][7][8]
Molecular Weight 546.65 g/mol [6]
Appearance White to light yellow or beige powder[6]
Storage Temperature 15-25°C[2]
Solubility Soluble in DMF, NMP
Reaction Suitability Fmoc Solid-Phase Peptide Synthesis[6]

Core Application: On-Resin Side-Chain Modification

The primary utility of this compound lies in its role as a branching point or a site for specific conjugation. After the linear peptide backbone is assembled, the ivDde group on the Dab residue can be selectively removed on-resin, exposing a primary amine. This amine serves as a handle for a variety of modifications:

  • Peptide Branching: A second peptide chain can be synthesized on the newly exposed side-chain amine.[9]

  • Cyclization: The side-chain amine can be used to form a lactam bridge with the C-terminal carboxyl group or another side-chain carboxyl group.[3]

  • Conjugation: Labels such as fluorophores, biotin, or other molecular probes can be attached site-specifically.[10]

  • PEGylation: Polyethylene glycol (PEG) chains can be coupled to the side-chain to improve the pharmacokinetic properties of the peptide.

The Orthogonal Deprotection Workflow

The diagram below illustrates the central concept of using this compound in an SPPS workflow.

SPPS_Workflow cluster_main Main Peptide Chain Elongation cluster_sidechain Side-Chain Modification cluster_final Final Cleavage Start Resin Coupling1 Couple Amino Acids (Fmoc/tBu Strategy) Start->Coupling1 Standard SPPS Cycles Dab_Incorp Incorporate This compound Coupling1->Dab_Incorp Coupling2 Continue Coupling Amino Acids Dab_Incorp->Coupling2 N_Term_Prot Protect N-terminus (e.g., with Boc₂O) Coupling2->N_Term_Prot Complete linear sequence Ivdde_Cleavage Selective Ivdde Removal (2% Hydrazine/DMF) N_Term_Prot->Ivdde_Cleavage Side_Chain_Reaction Couple Branch, Label, or Cyclize Ivdde_Cleavage->Side_Chain_Reaction Final_Cleavage Global Deprotection & Cleavage from Resin (TFA Cocktail) Side_Chain_Reaction->Final_Cleavage Purified_Peptide Purified Branched/ Cyclic Peptide Final_Cleavage->Purified_Peptide

Workflow for SPPS using this compound.

Experimental Protocols

The following protocols are provided as a guide. Optimization may be required based on the specific peptide sequence, resin, and scale of the synthesis.

Protocol 1: Standard Coupling of this compound

This procedure follows standard Fmoc-SPPS coupling methods.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 2-Chlorotrityl Chloride) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF.[3][11] Perform this step twice (e.g., 1 x 3 min, 1 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation & Coupling:

    • In a separate vessel, pre-activate 4 equivalents of this compound with 3.8 equivalents of a coupling reagent (e.g., HBTU) and 4 equivalents of a base (e.g., DIPEA or NMM) in DMF for 2-5 minutes.[11]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Selective On-Resin Cleavage of the Ivdde Group

This is the critical step that leverages the orthogonal nature of the ivDde protector.

Causality Behind Experimental Choices:

  • Hydrazine: Hydrazine is a soft nucleophile that selectively attacks the enone system of the ivDde group, leading to its cleavage without affecting acid-labile (tBu, Trt, Boc) or base-labile (Fmoc) groups under these conditions.

  • N-terminal Protection: As hydrazine can also cleave the Fmoc group, the N-terminus of the linear peptide must be protected (e.g., with a Boc group) before ivDde removal if further C-to-N elongation is not desired.[4]

  • Solvent: DMF is the solvent of choice as it effectively swells the resin and dissolves the reagents.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the N-terminal Fmoc group of the fully assembled linear peptide is either present (if the plan is to remove it later for cyclization) or has been replaced with a stable protecting group like Boc (using Boc₂O).

    • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[4]

  • Deprotection Reaction:

    • Add the 2% hydrazine/DMF solution to the peptidyl-resin (use approx. 25 mL per gram of resin).[4]

    • Stopper the reaction vessel and agitate gently at room temperature for 3 minutes.

    • Drain the solution from the resin.

    • Repeat the hydrazine treatment two more times (for a total of 3 treatments).

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove the cleaved protecting group and residual hydrazine.

  • Confirmation & Monitoring (Optional but Recommended):

    • The cleavage reaction releases an indazole by-product which strongly absorbs UV light at approximately 290 nm.[3]

    • The progress of the deprotection can be monitored by collecting the filtrate after each hydrazine treatment and measuring its absorbance. The reaction is complete when the absorbance returns to baseline.[12]

Troubleshooting and Optimization
  • Sluggish or Incomplete Cleavage: If ivDde removal is found to be slow, especially for sterically hindered sequences or peptides prone to aggregation, the reaction time can be extended, or the hydrazine concentration can be carefully increased up to 4-10%.[13] However, higher concentrations of hydrazine (>2%) may risk side reactions, such as peptide bond cleavage at Glycine residues.[4]

  • Presence of Alloc Protecting Groups: If your peptide contains an Allyloxycarbonyl (Alloc) protecting group, hydrazine can cause an unwanted reduction of the allyl double bond. This side reaction can be suppressed by including allyl alcohol in the hydrazine deprotection solution.[2]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or fume hood to avoid dust formation.[5]

  • First Aid: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician and show them the Safety Data Sheet (SDS).[5]

  • Reagents: Hydrazine is toxic and a suspected carcinogen. It must be handled with extreme care in a fume hood.

Conclusion

This compound is an invaluable tool for the synthesis of complex peptides. Its robust, orthogonal ivDde protecting group provides a reliable handle for on-resin, site-specific modifications. By understanding the principles behind its use and adhering to optimized protocols for its deprotection, researchers can confidently construct sophisticated peptide structures, including branched peptides for multivalent displays, cyclic peptides with enhanced stability, and precisely labeled conjugates for advanced biological studies.

References

  • NEW Orthogonally protected lysine derivatives Novabiochem®. Merck Millipore.[Link]

  • Microwave Assisted SPPS of Unsymmetrically Branched Peptides. CEM Corporation.[Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]

  • Safety Data Sheet.Various Sources.
  • Optimizing the removal of an ivDde protecting group. Biotage.[Link]

  • Removal of Dde and ivDde Protecting Groups. AAPPTec Peptides.[Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. The Royal Society of Chemistry.[Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.[Link]

  • Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques.[Link]

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Application Note: A Practical Guide to Site-Specific Peptide Labeling using Fmoc-D-Dab(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the synthesis of sophisticated constructs such as antibody-drug conjugates (ADCs), advanced imaging agents, and stabilized therapeutic peptides.[1][2][3] Achieving precise, single-site labeling on a complex peptide, however, presents a significant synthetic challenge. This guide details a robust methodology for site-specific peptide labeling utilizing the orthogonally protected amino acid building block, Fmoc-D-Dab(Ivdde)-OH. We provide a comprehensive overview of the underlying chemical principles, detailed, field-tested protocols for on-resin synthesis and modification, and expert insights into process optimization and quality control. This application note is designed for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient strategy for producing precisely labeled peptides.

The Principle of Orthogonal Protection

In Solid-Phase Peptide Synthesis (SPPS), the success of complex modifications hinges on the concept of orthogonal protection . An orthogonal protecting group scheme allows for the selective removal of one type of protecting group in the presence of others.[4][5] The standard Fmoc/tBu strategy in SPPS is a classic example of a two-dimensional orthogonal system:

  • Nα-Fmoc Group: Protects the alpha-amine of the amino acid backbone. It is labile to basic conditions (e.g., piperidine).[5]

  • Side-Chain tBu-based Groups: Protect reactive amino acid side chains (e.g., Lys(Boc), Asp(OtBu)). These are labile to strong acid (e.g., trifluoroacetic acid, TFA).[5][6]

To introduce a unique labeling site, a third dimension of orthogonality is required. This is achieved by incorporating an amino acid whose side chain is protected by a group that is stable to both piperidine and TFA but can be removed by a third, specific chemical treatment.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is an ideal candidate for this purpose.[7][8] The this compound building block leverages this chemistry. The γ-amino group of the diaminobutyric acid (Dab) residue is protected by the ivDde group, which exhibits the following critical properties:

  • Stability: It is completely stable to the repeated cycles of piperidine treatment used for Fmoc removal.[9][10]

  • Stability: It is also stable to the final TFA "cocktail" used for peptide cleavage and global side-chain deprotection.[11][12]

  • Selective Cleavage: The ivDde group is selectively and rapidly cleaved by dilute solutions of hydrazine (N₂H₄) in an organic solvent like N,N-dimethylformamide (DMF).[7][12]

This three-dimensional orthogonality allows the chemist to fully assemble a peptide chain, then, while the peptide is still anchored to the solid support and all other side chains are protected, selectively unmask the single γ-amino group of the Dab residue for conjugation.

Workflow Overview

The entire process, from synthesis to the final labeled product, can be visualized as a multi-stage workflow. Each stage involves distinct chemical transformations that are enabled by the orthogonal protection strategy.

spss_workflow start Start: Solid Support (e.g., Rink Amide Resin) spps Step 1: Standard Fmoc-SPPS - Incorporate this compound - Elongate peptide chain start->spps Load first AA ivdde_deprotect Step 2: Selective Ivdde Deprotection (2-4% Hydrazine in DMF) spps->ivdde_deprotect Peptide fully assembled labeling Step 3: Site-Specific Labeling (Amine-reactive probe) ivdde_deprotect->labeling Free γ-amine exposed cleavage Step 4: Global Deprotection & Cleavage (TFA Cocktail) labeling->cleavage Label conjugated end Final Product: Purified Labeled Peptide cleavage->end Purify via HPLC

Figure 1: High-level workflow for site-specific peptide labeling.

Experimental Guide: Materials & Protocols

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin for C-terminal amides).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Methanol (MeOH), Diethyl ether.

  • Amino Acids: Standard Fmoc-protected amino acids, this compound.[13]

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Deprotection Reagents: Hydrazine monohydrate, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).

  • Labeling Reagents: Amine-reactive fluorescent dye, biotin, or other molecule of interest (e.g., NHS ester or isothiocyanate).

  • QC Reagents: Ninhydrin test solutions (Kaiser Test).[14]

Protocol 1: Peptide Synthesis & Dab Incorporation

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Scientist's Note: Monitor coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recoupling may be necessary.[15]

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating This compound at the desired labeling position using the same coupling protocol.

  • Final Fmoc Removal: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) to free the N-terminal amine, unless it is to be modified.

Protocol 2: Selective On-Resin Ivdde Deprotection

This is the critical step for unmasking the specific labeling site.

  • Resin Preparation: Wash the fully assembled peptidyl-resin with DMF (5x) to ensure an anhydrous environment.

  • Hydrazine Treatment:

    • Prepare a fresh solution of 2-4% hydrazine monohydrate in DMF (v/v).

    • Trustworthiness Check: Do not exceed 4% hydrazine, as higher concentrations can risk side reactions, such as cleaving the peptide at Glycine residues or converting Arginine to Ornithine.[7]

    • Add the hydrazine solution to the resin (approx. 10 mL per gram of resin) and gently agitate.

  • Reaction & Monitoring:

    • Allow the reaction to proceed for 3-5 minutes. The deprotection can often be monitored spectrophotometrically, as the indazole by-product absorbs strongly around 290 nm.[12][16]

    • Drain the solution and repeat the hydrazine treatment two more times to ensure complete removal.

  • Thorough Washing: Wash the resin extensively with DMF (8-10x) to remove all traces of hydrazine. This is critical as residual hydrazine can react with labeling reagents in the next step.

  • Validation: Perform a Kaiser test. A strong positive result (dark blue beads) confirms the successful deprotection of the Dab side-chain amine.

Protocol 3: On-Resin Site-Specific Labeling
  • Reagent Preparation: Dissolve the amine-reactive label (e.g., FITC-NCS, Biotin-NHS) (1.5-3 eq.) and a non-nucleophilic base like DIPEA (5 eq.) in anhydrous DMF.

  • Labeling Reaction:

    • Add the labeling solution to the peptidyl-resin.

    • Agitate the mixture at room temperature, protected from light (if using a photosensitive label), for 4-12 hours.[17]

    • Expertise Note: The reaction kinetics can vary significantly based on the steric hindrance of both the peptide and the label. For bulky labels or sterically hindered sites, extended reaction times or gentle heating (e.g., 37°C) may be required.

  • Monitoring & Washing: Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS. Once complete, wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove all unreacted label and by-products.

Protocol 4: Final Cleavage and Purification
  • Resin Drying: Dry the labeled peptidyl-resin under a high vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5) .

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram) and react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the resulting peptide pellet under vacuum.

  • Purification & Analysis: Purify the labeled peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity via LC-MS.

Data Presentation & Troubleshooting

Key Reaction Parameters
ParameterProtocol 2: Ivdde DeprotectionProtocol 3: On-Resin LabelingRationale & Notes
Solvent Anhydrous DMFAnhydrous DMFPrevents hydrolysis of reagents and ensures optimal reaction conditions.
Primary Reagent 2-4% Hydrazine Monohydrate1.5-3 eq. Amine-Reactive ProbeHydrazine concentration is a balance between efficiency and preventing side reactions.[7][18] Label excess drives the reaction to completion.
Base N/A5 eq. DIPEADIPEA ensures the target amine is deprotonated and nucleophilic without competing in the reaction.[17]
Reaction Time 3 x 3-5 min4-12 hoursIvdde removal is rapid. Labeling is slower and sequence/steric dependent.
Temperature Room TemperatureRoom Temperature (can be up to 37°C)Standard conditions are sufficient; slight heating can overcome steric hindrance in labeling.
QC Check Positive Kaiser TestLC-MS of cleaved aliquotConfirms presence of free amine post-deprotection and monitors labeling progress.[19][20]
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution
Incomplete Ivdde Removal - Insufficient hydrazine exposure time. - Peptide aggregation hindering access. - Steric hindrance near the C-terminus.[12]- Increase number of hydrazine treatments (e.g., to 4x5 min). - Consider using a higher concentration of hydrazine (up to 5%) if necessary.[18] - Add a chaotropic agent like 1% Triton X-100 to the hydrazine solution to disrupt aggregation.
Low Labeling Efficiency - Inactive/hydrolyzed labeling reagent. - Steric hindrance. - Insufficient reaction time or equivalents of label.- Use fresh, anhydrous reagents and solvents. - Increase reaction time and/or temperature (37°C). - Increase the equivalents of the labeling reagent (up to 5 eq.).
Multiple Labeled Species - Residual hydrazine reacting with label. - Partial loss of another protecting group during synthesis.- Ensure extensive DMF washing after hydrazine treatment. - Review synthesis monitoring data (Kaiser tests) to ensure no unintended deprotection occurred during chain assembly.
Side Reaction with Arginine - Hydrazine concentration too high.- Strictly adhere to the recommended 2-4% hydrazine concentration.[7]

Conclusion

The use of this compound provides a powerful and highly reliable method for achieving site-specific peptide labeling. Its three-dimensional orthogonality within the standard Fmoc/tBu SPPS framework allows for the precise installation of a single, uniquely reactive handle on a fully protected peptide. This enables the synthesis of well-defined, homogeneously labeled peptide conjugates, which is essential for applications ranging from basic research tools to the development of next-generation peptide therapeutics.[3][21] By following the detailed protocols and considering the expert insights provided, researchers can confidently implement this technique to advance their scientific objectives.

References

  • Analytical Methods for Solid Phase Peptide Synthesis. (2004). Current Organic Chemistry. Available at: [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate. Available at: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Available at: [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. (2004). Bentham Science. Available at: [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. (2004). ResearchGate. Available at: [Link]

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). ACS Publications. Available at: [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024). Open Exploration Publishing. Available at: [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024). Open Exploration Publishing. Available at: [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (n.d.). RSC Publishing. Available at: [Link]

  • Chemoselective Methods for Labeling and Modification of Peptides and Proteins. (2023). ACS Publications. Available at: [Link]

  • Removal of Dde and ivDde Protecting Groups. (n.d.). AAPPTec. Available at: [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (n.d.). PMC. Available at: [Link]

  • Recent Progress in Site-Selective Modification of Peptides and Proteins Using Macrocycles. (n.d.). ACS Publications. Available at: [Link]

  • Optimizing the removal of an ivDde protecting group. (2023). Biotage. Available at: [Link]

  • Stable isotope dimethyl labeling. (n.d.). Children's Cancer Hospital Egypt 57357. Available at: [Link]

  • Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation. (n.d.). PMC. Available at: [Link]

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Application Note: Strategic Synthesis of Di-Epitopic Peptides Using Fmoc-D-Dab(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Molecular Complexity for Advanced Immunotherapies

The development of sophisticated immunotherapies and diagnostic tools increasingly relies on the precise construction of complex peptide architectures. Di-epitopic peptides, which present two distinct epitopes on a single molecular scaffold, are of particular interest.[1] These constructs can mimic natural protein surfaces, engage multiple immune cell receptors simultaneously, or combine B-cell and T-cell epitopes to elicit a more robust and comprehensive immune response.[1][2] The synthesis of such branched structures, however, necessitates a sophisticated chemical strategy that allows for site-specific peptide chain elongation. This guide details the application of Fmoc-D-Dab(Ivdde)-OH, an orthogonally protected amino acid derivative, as a critical building block for the solid-phase synthesis of di-epitopic peptides.

This compound, a derivative of D-2,4-diaminobutyric acid, provides a branching point with a side-chain amine protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group. The strategic advantage of this reagent lies in its multi-layered orthogonal protection scheme, which is central to the successful assembly of branched peptides.

The Principle of Orthogonal Protection in Di-Epitopic Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) hinges on the use of protecting groups to prevent unwanted side reactions.[3][4] For the synthesis of complex peptides like di-epitopic constructs, an orthogonal protection strategy is paramount. This means that different protecting groups can be removed under distinct chemical conditions without affecting the others.[3] The use of this compound exemplifies a three-tiered orthogonal system:

  • Nα-Fmoc Protection (Base-Labile): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of the amino acids in the growing peptide chain. It is readily removed by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to allow for the stepwise addition of the next amino acid.[][6]

  • Side-Chain Protection (Acid-Labile): The reactive side chains of most amino acids (e.g., Lys, Asp, Glu, Tyr) are protected with groups such as tert-butoxycarbonyl (Boc), tert-butyl (tBu), or trityl (Trt). These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acid, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3][7]

  • Side-Chain Ivdde Protection (Hydrazine-Labile): The Ivdde group protecting the side-chain amine of the D-Dab residue is stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage.[8][9] It is selectively removed by treatment with a dilute solution of hydrazine in DMF.[9][10] This unmasks the side-chain amine, providing a new point for the synthesis of the second peptide chain.

This multi-layered protection strategy allows for the precise and controlled synthesis of the primary peptide chain, followed by the selective deprotection of the branching point and the subsequent synthesis of the second epitope.

Orthogonal_Protection cluster_peptide Peptide on Solid Support Peptide Resin-Bound Peptide Chain Fmoc Nα-Fmoc Group Fmoc->Peptide Protects N-terminus tBu Side-Chain tBu/Boc/Trt Groups tBu->Peptide Protects Side Chains Ivdde Dab Side-Chain Ivdde Group Ivdde->Peptide Protects Branching Point Piperidine Piperidine/DMF Piperidine->Fmoc Cleaves TFA TFA TFA->tBu Cleaves Hydrazine Hydrazine/DMF Hydrazine->Ivdde Cleaves

Figure 1: Orthogonal protection strategy for di-epitopic peptide synthesis.

Experimental Protocol: Synthesis of a Di-Epitopic Peptide

This protocol outlines the manual synthesis of a model di-epitopic peptide on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • N-Methyl-2-pyrrolidone (NMP)

  • Hydrazine monohydrate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, HPLC grade

  • Diethyl ether, cold

Workflow Overview

DiEpitopic_Synthesis_Workflow start Start with Fmoc-Rink Amide Resin fde 1. Fmoc Deprotection (20% Piperidine/DMF) start->fde c1 2. Coupling of First Epitope Amino Acids fde->c1 branch 3. Couple this compound c1->branch Repeat Steps 1 & 2 c2 4. Continue Coupling of First Epitope branch->c2 ivdde_de 5. Selective Ivdde Deprotection (2% Hydrazine/DMF) c2->ivdde_de c3 6. Coupling of Second Epitope Amino Acids ivdde_de->c3 final_fde 7. Final N-terminal Fmoc Deprotection c3->final_fde Repeat Step 1 & Coupling cleavage 8. Cleavage from Resin and Global Deprotection (TFA Cocktail) final_fde->cleavage end Purified Di-Epitopic Peptide cleavage->end

Figure 2: Workflow for the synthesis of a di-epitopic peptide.

Step-by-Step Protocol

Part 1: Synthesis of the Primary Peptide Chain

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the primary peptide chain until the branching point is reached.

  • Incorporation of the Branching Unit: Couple this compound using the same procedure as in step 3.

  • Completion of the Primary Chain: Continue to elongate the primary peptide chain by repeating steps 2 and 3 until the sequence is complete.

Part 2: Synthesis of the Secondary Peptide Chain

  • Selective Ivdde Deprotection:

    • Ensure the N-terminal Fmoc group of the primary chain is still attached to prevent unwanted reactions.

    • Wash the resin with DMF.

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic. Handle with appropriate safety measures.

    • Add the hydrazine solution to the resin and agitate for 3 minutes. Drain.[10]

    • Repeat the hydrazine treatment two more times for a total of three treatments.[10][11] For difficult sequences, the concentration of hydrazine can be increased to 4-10%.[8][12]

    • Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of hydrazine.

  • Synthesis of the Second Epitope:

    • Couple the first Fmoc-amino acid of the second epitope to the newly deprotected side-chain amine of the D-Dab residue as described in step 3.

    • Continue to elongate the second peptide chain by repeating steps 2 and 3 until the desired sequence is synthesized.

Part 3: Final Cleavage and Deprotection

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from both peptide chains by following the procedure in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (5x), and methanol (3x). Dry the resin under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[13] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% TIS, and 2.5% water can be used.[6]

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of synthesis scale).

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final di-epitopic peptide by mass spectrometry.

Quantitative Data Summary

ParameterRecommended ValueNotes
Amino Acid Coupling
Fmoc-Amino Acid4 equivalentsRelative to resin loading
Coupling Reagent (DIC)4 equivalents
Additive (OxymaPure®/HOBt)4 equivalents
Coupling Time1-2 hoursMonitor with Kaiser test
Fmoc Deprotection
Piperidine in DMF20% (v/v)
Treatment Time5 min + 15 min
Ivdde Deprotection
Hydrazine in DMF2-4% (v/v)2% is standard, 4% for difficult removals[9][12]
Treatment Time3 x 3 minutes[10]
Final Cleavage
Reagent K10 mL / 0.1 mmolFor peptides with sensitive residues[13]
95% TFA Cocktail10 mL / 0.1 mmolFor peptides without sensitive residues[6]
Cleavage Time2-4 hours

Troubleshooting and Expert Insights

  • Incomplete Ivdde Removal: The removal of the Ivdde group can sometimes be sluggish, especially if the branching point is in a sterically hindered or aggregated region of the peptide.[10] If repeated treatments with 2% hydrazine are ineffective, increasing the concentration to 4% or even 10% can be beneficial.[8][12] Additionally, performing the deprotection at a slightly elevated temperature (e.g., 37°C) may improve efficiency, but should be done with caution.

  • Side Reactions during Ivdde Deprotection: Hydrazine can also remove Fmoc groups.[8] It is crucial that the N-terminus of the primary chain is protected (ideally with the Fmoc group) during Ivdde cleavage to prevent the formation of undesired byproducts.

  • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation, especially under basic conditions. While Fmoc-SPPS is generally mild, care should be taken. Using coupling additives like OxymaPure® can help minimize this side reaction.

Conclusion

This compound is an invaluable tool for the synthesis of di-epitopic and other branched peptides. The orthogonality of the Ivdde protecting group, in conjunction with the standard Fmoc/tBu strategy, provides a robust and reliable method for constructing complex peptide architectures with high precision. This capability is essential for advancing research in immunology, vaccine design, and the development of novel peptide-based therapeutics.

References

  • Angeletti, R. H., et al. (1997). "Strategies for sequencing peptides and proteins." Methods in molecular biology (Clifton, N.J.) 64: 13-28.
  • Barany, G., & Merrifield, R. B. (1979). "Solid-phase peptide synthesis." In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • The Royal Society of Chemistry. "Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy." Available at: [Link]

  • Biotage. "Optimizing the removal of an ivDde protecting group." Available at: [Link]

  • Creighton University. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." Available at: [Link]

  • Wtatchem. "The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis." Available at: [Link]

  • AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." Available at: [Link]

  • Fields, G. B., et al. (1991). "Principles and practice of solid-phase peptide synthesis.
  • AAPPTec. "Amino Acid Sidechain Deprotection." Available at: [Link]

  • Nowick, J. S. (2018). "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." UCI Department of Chemistry.
  • Pedersen, S. L., et al. (2019). "Fmoc Solid-Phase Peptide Synthesis." In Peptide Synthesis (pp. 3-22). Humana, New York, NY.
  • Smith, D. D., et al. (2001). "Diepitopic construct of functionally and epitopically complementary peptides enhances immunogenicity, reactivity with glucosyltransferase, and protection from dental caries." Infection and immunity, 69(10), 6033-6040.
  • AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Available at: [Link]

  • AAPPTec. "Cleavage Cocktails; Reagent B." Available at: [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of peptide science, 22(1), 4-27.
  • Buus, S., et al. (2011). "Characterization of peptide antibodies by epitope mapping using resin-bound and soluble peptides." Methods in molecular biology (Clifton, N.J.), 788, 189-204.
  • Wan, Y. T. R., et al. (2022). "A large-scale study of peptide features defining immunogenicity of cancer neo-epitopes." bioRxiv, 2022-05.
  • de la Torre, B. G., & Albericio, F. (2020). "Epitope mapping of the diphtheria toxin and development of an ELISA-specific diagnostic assay." Vaccines, 8(3), 438.
  • MacRaild, C. A., et al. (2016). "Disordered epitopes as peptide vaccines." Peptide Science, 106(6), 747-763.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrazine Concentration for ivDde Removal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group. The ivDde group is an essential tool for orthogonal synthesis strategies, particularly in the production of complex peptides, antibody-drug conjugates (ADCs), and other modified biomolecules where site-specific deprotection is required.

Achieving complete and specific removal of the ivDde group with hydrazine is critical for success. Sub-optimal conditions can lead to incomplete deprotection, while overly harsh conditions can compromise the integrity of the target molecule. This document offers a structured approach to optimizing hydrazine concentration, troubleshooting common issues, and ensuring the final product's quality and integrity.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the ivDde cleavage reaction.

Q1: What is the chemical mechanism of ivDde cleavage by hydrazine?

A: The cleavage of the ivDde group by hydrazine is a nucleophilic reaction analogous to the well-known Gabriel synthesis for amine deprotection.[1][2] Hydrazine, a potent alpha-nucleophile, attacks one of the carbonyl carbons of the dioxocyclohexylidene ring. This initiates a cascade of intramolecular reactions, culminating in the formation of a stable, six-membered indazole byproduct and the liberation of the primary amine on the target molecule (e.g., the lysine side chain).[3] The formation of this chromophoric indazole byproduct is particularly useful as it allows the reaction progress to be monitored spectrophotometrically by measuring the absorbance of the solution at approximately 290 nm.[3][4]

Q2: Why is it critical to optimize hydrazine concentration?

A: Optimization is a balance between reaction efficiency and the preservation of the target molecule's integrity.

  • Insufficient Hydrazine: Leads to incomplete cleavage, resulting in a heterogeneous product mixture that is difficult to purify and can compromise the results of subsequent modification steps.[5][6]

  • Excessive Hydrazine: While driving the reaction to completion, high concentrations of hydrazine increase the risk of significant side reactions.[7][8] These can include the reduction of sensitive disulfide bonds, which are often critical for protein structure and function, and unwanted cleavage of the peptide backbone, particularly at Glycine (Gly) and Asparagine (Asn) residues.[8][9][10] Furthermore, hydrazine can modify arginine (Arg) residues, converting them to ornithine (Orn).[7][8]

Q3: Besides concentration, what other parameters influence the cleavage reaction?

A: Several factors work in concert with hydrazine concentration and must be considered during optimization:

  • Reaction Time: Standard protocols often suggest multiple short treatments (e.g., 3-5 minutes, repeated 3-5 times) rather than a single long incubation.[3][7][11] However, for sterically hindered or aggregated peptides, longer reaction times may be necessary.[3][5]

  • Temperature: Most deprotection reactions are performed at room temperature.[7] Increasing the temperature can accelerate the reaction but also significantly increases the rate of side reactions and potential product degradation.

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for this reaction.[3][7] Ensure it is of high purity and anhydrous, as contaminants can interfere with the reaction.

  • Peptide/Protein Context: The local chemical environment of the ivDde group plays a major role. Steric hindrance from nearby amino acids or aggregation of the peptide chain can dramatically slow down the deprotection rate, requiring more forceful conditions.[3][12]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This guide is designed to help you diagnose and resolve common problems encountered during ivDde removal.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Incomplete Cleavage (Significant starting material in HPLC/LC-MS)1. Insufficient Hydrazine Exposure: The standard 2% hydrazine concentration may be inadequate for your specific substrate.[5][11][13]1. Increase Hydrazine Concentration: Perform a systematic optimization. Increase the concentration to 4-5% and re-evaluate. A Biotage study demonstrated that increasing from 2% to 4% hydrazine resulted in nearly complete removal where the lower concentration failed.[5][13] 2. Increase Reaction Time/Iterations: Increase the number of hydrazine treatments (e.g., from 3 repeats to 5 repeats) or the duration of each treatment (e.g., from 3 minutes to 5-10 minutes).[11]
2. Steric Hindrance/Aggregation: The ivDde group may be in a sterically crowded region of the molecule, or the peptide itself may be aggregated on the solid-phase resin, limiting reagent access.[3][12]1. Use Swelling Solvents: If on solid phase, ensure the resin is fully swollen. Consider switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic agents to disrupt secondary structures.[12] 2. Sonication: Gently sonicating the reaction mixture can help break up aggregates and improve reagent penetration.[12]
Product Degradation (New, unexpected peaks in HPLC/LC-MS)1. Peptide Backbone Cleavage: Higher hydrazine concentrations or prolonged exposure can cause cleavage at sensitive peptide bonds, such as Gly-Xaa, Xaa-Gly, and Asn-Xaa.[8][9][10]1. Reduce Hydrazine Concentration/Time: This is the most critical step. Use the minimum concentration and time required for complete deprotection. A concentration above 2% should be approached with caution.[7][8] 2. Lower Temperature: Perform the reaction at a reduced temperature (e.g., 4°C) to slow the rate of side reactions, though this will likely require a longer overall reaction time.
2. Side-Chain Modification: The guanidinium group of Arginine can be converted to Ornithine by hydrazine.[7][8]1. Limit Hydrazine Exposure: As with backbone cleavage, use the mildest conditions possible. This side reaction is more prevalent with higher hydrazine concentrations and longer reaction times.
Loss of Biological Activity / Presence of Low MW Species 1. Disulfide Bond Reduction: Hydrazine is a reducing agent and can cleave disulfide bonds that are essential for the tertiary structure and function of proteins and antibodies.[3]1. Perform Reaction Under Inert Atmosphere: Minimize oxygen in the reaction to limit redox cycling. 2. Use Scavengers (with caution): While not standard for this specific deprotection, the principle of using mild oxidizing agents or disulfide stabilizers in related bioprocessing steps could be explored. However, these may react with hydrazine itself and require careful optimization. 3. Re-oxidation Step: If reduction is unavoidable, plan for a subsequent re-oxidation/refolding step after hydrazine removal, for example, by air oxidation in a suitable buffer.
Difficulty in Post-Reaction Workup (Product precipitation, poor recovery)1. Inefficient Quenching: Residual hydrazine can continue to react or interfere with downstream purification steps.1. Implement a Quenching Protocol: After the reaction, quench excess hydrazine by adding a scavenger like acetone.[14][15][16][17] Acetone reacts with hydrazine to form an azine, which can be removed during purification. Add a 5-10 fold molar excess of acetone relative to hydrazine and incubate for 30-60 minutes.
2. Contamination with Byproducts: The indazole byproduct and quenched hydrazine adducts remain in the sample.1. Purification: For peptides cleaved from resin, precipitation in cold diethyl ether is a common first step. For solution-phase reactions or further purification, use Reversed-Phase HPLC (RP-HPLC) for peptides or Size-Exclusion Chromatography (SEC) / Buffer Exchange for larger proteins to separate the target molecule from small molecule contaminants.[1][9][18]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Systematic Optimization of Hydrazine Concentration for ivDde Removal

This protocol outlines a systematic approach to determine the optimal hydrazine concentration for your specific peptide or protein, which may be resin-bound or in solution.

Objective: To find the lowest concentration of hydrazine and the shortest reaction time that achieves >95% ivDde removal without significant product degradation.

Materials:

  • ivDde-protected substrate (peptide-resin or purified protein)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Quenching solution: Acetone

  • Analytical RP-HPLC system with UV detector

  • LC-MS system for mass confirmation

Procedure:

  • Setup Parallel Reactions: Aliquot your starting material into at least four separate reaction vessels. If using peptide-resin, use an equivalent amount of resin for each reaction (e.g., 25 mg). If in solution, use the same starting concentration.

  • Prepare Hydrazine Solutions: In a fume hood, prepare fresh solutions of 2%, 4%, 6%, and 8% (v/v) hydrazine monohydrate in anhydrous DMF.

  • Initiate Deprotection:

    • To each vessel, add the corresponding hydrazine solution (e.g., 1 mL per 25 mg resin).

    • Agitate all samples gently at room temperature (e.g., on a shaker or rotator).

  • Time-Course Sampling:

    • Take a small aliquot from each reaction at specific time points: 10 min, 30 min, 60 min, and 120 min.

    • For each aliquot, immediately quench the reaction by adding a 10-fold molar excess of acetone.

  • Sample Preparation for Analysis:

    • For Peptide-Resin: After quenching, wash the resin aliquot with DMF, then cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the cleaved peptide in cold ether, centrifuge, and re-dissolve the pellet in a suitable solvent for HPLC analysis.

    • For Solution-Phase: The quenched sample can be directly diluted with the HPLC mobile phase for analysis.

  • Analysis:

    • Analyze each time-point sample by RP-HPLC, monitoring at 214/220 nm for the peptide and 290 nm for the indazole byproduct.

    • Calculate the percentage of deprotection by comparing the peak area of the deprotected product to the sum of the deprotected and protected peak areas.

    • Confirm the identity of all major peaks by LC-MS to identify the desired product and any degradation species.

  • Data Interpretation:

    • Plot % deprotection vs. time for each hydrazine concentration.

    • Identify the condition (concentration and time) that first achieves >95% deprotection.

    • Carefully examine the chromatograms and mass spectra for these optimal conditions to ensure no significant side products have formed. Select the mildest condition that meets your criteria.

Protocol 2: Post-Deprotection Quenching and Workup

Objective: To safely neutralize excess hydrazine and purify the deprotected biomolecule.

Procedure:

  • Reaction Quenching: Upon completion of the deprotection reaction (as determined by your optimization study or online monitoring at 290 nm), add a 5- to 10-fold molar excess of acetone directly to the reaction mixture. Allow the quenching reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Removal of Small Molecules (for Proteins/Large Peptides):

    • Buffer Exchange via Spin Column: For rapid processing of smaller volumes (<20 mL), use a desalting spin column with an appropriate molecular weight cutoff (MWCO) to exchange the sample into your desired final buffer. This efficiently removes hydrazine, acetone-azine adduct, indazole, and DMF.[19]

    • Dialysis: For larger volumes or very sensitive proteins, dialysis is a gentler but slower option.[1][18][20] Dialyze the sample against a large volume (at least 100x the sample volume) of the target buffer, with at least two buffer changes over 12-24 hours at 4°C.

  • Purification (for Peptides):

    • Ether Precipitation: If the peptide was cleaved from resin after deprotection, transfer the quenched reaction filtrate to a centrifuge tube and add 10 volumes of cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet with more cold ether.

    • RP-HPLC Purification: Dissolve the crude peptide pellet (or the buffer-exchanged sample) in an appropriate solvent and purify using preparative RP-HPLC to isolate the final product from any remaining impurities or closely-related side products.[9]

Section 4: Visualizations & Workflows

Diagram 1: Troubleshooting Decision Tree for Incomplete ivDde Cleavage

troubleshooting_incomplete_cleavage start Incomplete Cleavage (HPLC/MS shows >5% starting material) check_protocol Verify Standard Protocol (2% Hydrazine, 3x5 min, RT) start->check_protocol increase_conc Increase Hydrazine Concentration to 4-5% check_protocol->increase_conc Protocol followed fail Problem Persists: Consult Specialist check_protocol->fail Protocol error re_analyze1 Re-analyze Cleavage Efficiency increase_conc->re_analyze1 increase_time Increase Time/ Iterations (e.g., 5x5 min) re_analyze2 Re-analyze Cleavage Efficiency increase_time->re_analyze2 re_analyze1->increase_time Incomplete success Success: >95% Cleavage re_analyze1->success Complete check_aggregation Suspect Aggregation/ Steric Hindrance? re_analyze2->check_aggregation Incomplete re_analyze2->success Complete use_nmp Use NMP Solvent or Chaotropic Agents check_aggregation->use_nmp Yes sonicate Apply Gentle Sonication check_aggregation->sonicate Yes check_aggregation->fail No re_analyze3 Re-analyze Cleavage Efficiency use_nmp->re_analyze3 sonicate->re_analyze3 re_analyze3->success Complete re_analyze3->fail Incomplete

Caption: Troubleshooting workflow for incomplete ivDde deprotection.

Diagram 2: General Workflow for ivDde Deprotection and Purification

deprotection_workflow start Start: ivDde-Protected Molecule deprotection 1. Deprotection (Optimized Hydrazine Conc./Time) start->deprotection monitoring Online Monitoring (UV at 290 nm) deprotection->monitoring quenching 2. Quenching (Add Acetone) deprotection->quenching workup 3. Workup & Purification quenching->workup hplc RP-HPLC (Peptides) workup->hplc Small Molecule buffer_exchange Buffer Exchange / SEC (Proteins) workup->buffer_exchange Large Molecule end Final Product: Purified & Deprotected hplc->end buffer_exchange->end

Caption: Standard workflow for ivDde removal and subsequent purification.

Section 5: References

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. [Link]

  • Honegger, A., Hughes, G. J., & Wilson, K. J. (1981). Chemical modification of peptides by hydrazine. Biochemical Journal, 199(1), 53–59. [Link]

  • Honegger, A., Hughes, G. J., & Wilson, K. J. (1981). Chemical modification of peptides by hydrazine. PubMed, 7325148. [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. [Link]

  • ResearchGate. (2017, August 31). Problem with ivDde deprotection on resin?[Link]

  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Shen, F., Zhang, Z. P., Li, J. B., Lin, Y., & Liu, L. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters, 13(6), 1458–1461. [Link]

  • ResearchGate. (2017, August 31). Problem with ivDde deprotection on resin?[Link]

  • Aapptec. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

  • Antos, J. M., & Francis, M. B. (2006). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Journal of the American Chemical Society, 128(33), 10797–10804. [Link]

  • Aapptec. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

  • Merck. Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. [Link]

  • ResearchGate. (2018, October 24). Buffer dilution instead of dialysis?[Link]

  • ResearchGate. (2025, August 9). Acetone Precipitation of Proteins and the Modification of Peptides. [Link]

  • Pubmed. (2008, August 9). Acetone precipitation of proteins and the modification of peptides. [Link]

  • Ranish, J. (2007, June). Acetone precipitation of protein. Institute of Systems Biology. [Link]

Sources

Technical Support Center: Troubleshooting Sluggish Ivdde Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group, particularly when deprotection is sluggish near the C-terminus of a peptide. Here, we will explore the underlying causes of these issues and provide field-proven troubleshooting strategies and detailed protocols to ensure the success of your synthetic campaigns.

Troubleshooting Guide: Sluggish Ivdde Deprotection

This section addresses specific issues in a question-and-answer format to help you rapidly diagnose and resolve experimental hurdles.

Q1: Why is my Ivdde deprotection incomplete, especially when the protected lysine is near the C-terminus?

A1: Incomplete Ivdde removal, a common frustration in solid-phase peptide synthesis (SPPS), is often exacerbated when the Ivdde-protected residue is located near the C-terminus. This phenomenon arises from a combination of factors:

  • Steric Hindrance: The Ivdde group is significantly more sterically hindered than its analogue, the Dde group, which contributes to its enhanced stability but also makes it more difficult to remove.[1] When located near the C-terminus, the proximity of the resin support and the linker can physically obstruct the approach of the hydrazine reagent to the Ivdde's electrophilic center.[2] This is a classic challenge in SPPS, where the solid support can influence reaction kinetics.[2][3]

  • Peptide Aggregation: As a peptide chain elongates on the resin, it can fold into secondary structures (e.g., β-sheets) or aggregate.[4] These structures can "bury" the Ivdde group, making it inaccessible to the deprotection reagent.[4] This issue is particularly pronounced in hydrophobic or long peptide sequences and can be sequence-dependent.[5][6][7]

  • Poor Resin Swelling: Inadequate swelling of the resin in the reaction solvent (typically DMF) can create a microenvironment where reagent diffusion is limited.[3] If the resin beads are not fully solvated, the interior of the beads, where the peptide chains reside, will be less accessible to the hydrazine solution.

Q2: I've observed incomplete deprotection. What are the initial, conservative steps I should take to troubleshoot?

A2: Before resorting to harsher conditions that could risk side reactions, several less aggressive modifications to the standard protocol can significantly improve deprotection efficiency. A methodical approach is key.

  • Increase Reaction Time and/or Repetitions: Standard protocols often recommend 3 treatments of 3 minutes each with 2% hydrazine in DMF.[8] If deprotection is sluggish, a simple first step is to increase the number of treatments. Extending the number of repetitions from 3 to 5 can often enhance the yield.[9] You can also modestly increase the duration of each treatment, for example, to 5-10 minutes.[4]

  • Monitor the Reaction: The pyrazole byproduct of the Ivdde deprotection has a strong UV absorbance around 290 nm.[1][5][10] By collecting the filtrate after each hydrazine treatment, you can monitor the progress of the reaction spectrophotometrically.[5][11] Continue the treatments until the UV absorbance of the filtrate returns to baseline, indicating that no more Ivdde is being removed.

  • Ensure Adequate Mixing: Proper agitation is crucial for overcoming diffusion barriers. For automated synthesizers, ensure the mixing method (e.g., nitrogen bubbling, orbital shaking, or oscillating mixing) is functioning optimally. For manual synthesis, gentle but consistent agitation is necessary.

A logical workflow for troubleshooting can be visualized as follows:

G cluster_initial cluster_advanced Problem Incomplete Ivdde Deprotection Observed InitialSteps Initial Troubleshooting Problem->InitialSteps Start Here AdvancedSteps Advanced Strategies InitialSteps->AdvancedSteps If problem persists Verify Verification (HPLC/MS) InitialSteps->Verify Check Progress IncTime Increase Reaction Time & Number of Treatments InitialSteps->IncTime Monitor Monitor Byproduct (UV at 290 nm) InitialSteps->Monitor Mixing Ensure Proper Mixing InitialSteps->Mixing AdvancedSteps->Verify Check Progress IncConc Increase Hydrazine Concentration (4-10%) AdvancedSteps->IncConc AltReagent Use Alternative Reagent (Hydroxylamine) AdvancedSteps->AltReagent Swell Improve Resin Swelling (e.g., DMF:DCM) AdvancedSteps->Swell Verify->AdvancedSteps Complete? No Success Successful Deprotection Verify->Success Complete? Yes

Caption: Troubleshooting workflow for sluggish Ivdde deprotection.

Q3: My initial troubleshooting failed. What more aggressive or alternative strategies can I employ?

A3: When standard modifications are insufficient, it's time to consider more significant changes to the reaction conditions.

  • Increase Hydrazine Concentration: The most common and effective advanced strategy is to increase the concentration of hydrazine monohydrate in DMF. While the standard is 2%, increasing it to 4% has been shown to achieve near-complete Ivdde removal in cases where 2% was ineffective. For particularly stubborn sequences, concentrations as high as 10% have been used, especially for residues near the C-terminus.[4]

    • Caution: Higher concentrations of hydrazine (>2%) can potentially cause unwanted side reactions, such as cleavage at Gly residues or conversion of Arg to Orn.[8] Always perform a small-scale test cleavage and analyze the product by mass spectrometry to ensure peptide integrity.

  • Use an Alternative Deprotection Reagent: For syntheses where Fmoc group preservation is critical, hydroxylamine offers true orthogonality. A solution of hydroxylamine hydrochloride and imidazole in N-Methyl-2-pyrrolidone (NMP) can effectively remove Dde and Ivdde groups without affecting Fmoc protection.[1][8] This method is milder and can be a good alternative if hydrazine is causing side reactions.[1]

  • Improve Resin Solvation: To combat peptide aggregation, pre-swelling the resin in a solvent mixture designed to disrupt secondary structures can be effective.[4] Agitating the resin in a 1:1 mixture of DMF:DCM for an hour before the hydrazine treatment can help expose the Ivdde group.[4]

The following table summarizes a comparison of deprotection conditions:

ParameterStandard ProtocolOptimized Protocol 1Optimized Protocol 2
Reagent 2% Hydrazine in DMF4% Hydrazine in DMFHydroxylamine·HCl / Imidazole in NMP
Typical Conditions 3 x 3 min at RT3 x 3-5 min at RT1 x 30-60 min at RT
Orthogonality to Fmoc No (removes Fmoc)No (removes Fmoc)Yes (preserves Fmoc)
Key Advantage Widely used standardHigher efficiency for sluggish removalsTrue orthogonality with Fmoc
Primary Concern Inefficient for difficult sequencesPotential for side reactionsSlower reaction time
Reference [8][1][8]
Q4: How can I definitively confirm that the Ivdde group has been successfully removed before proceeding with my synthesis?

A4: Verification is a critical step to avoid the costly waste of reagents on a failed synthesis. Never assume deprotection is complete.

  • Cleave and Analyze a Small Sample: The most reliable method is to take a small sample of the resin (a few milligrams), perform a standard cleavage from the support (e.g., with 95% TFA and scavengers), and analyze the crude peptide by analytical HPLC and Mass Spectrometry (MS).[12]

  • Interpreting the Results:

    • HPLC: In reversed-phase HPLC, the Ivdde-protected peptide is significantly more hydrophobic than the deprotected peptide and will have a longer retention time. Successful deprotection will show a shift from a later-eluting peak (Ivdde-on) to an earlier-eluting peak (Ivdde-off). Incomplete deprotection will show a mixture of both peaks.

    • Mass Spectrometry: MS provides definitive confirmation. Calculate the expected molecular weights for both the fully protected and the deprotected peptide. The mass spectrum should show a clear signal corresponding to the mass of the desired deprotected product and the absence of the mass corresponding to the starting material. The mass difference between the two states is equal to the mass of the Ivdde group (221.32 Da).

Frequently Asked Questions (FAQs)

Q: What is the chemical mechanism of Ivdde deprotection with hydrazine?

A: The removal of the Ivdde group is a nucleophilic reaction. Hydrazine attacks the enamine system of the protecting group. This is followed by an intramolecular cyclization that releases the free amine on the lysine side chain and forms a stable pyrazole byproduct.[1]

Q: Why is the Ivdde group considered "orthogonal" in peptide synthesis?

A: Orthogonality in peptide synthesis refers to the ability to remove one type of protecting group under a specific set of conditions without affecting other types of protecting groups.[1] The Ivdde group is stable to the acidic conditions used to remove Boc and Trt groups (e.g., TFA) and the standard basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF).[1][10] It is selectively cleaved only by nucleophilic reagents like hydrazine, allowing for site-specific modifications while the rest of the peptide remains protected.[1][8]

Q: Can I use the less-hindered Dde group instead of Ivdde to avoid these problems?

A: While the Dde group is easier to remove, it is less robust than Ivdde.[1] Dde has been known to partially leach during long syntheses or migrate to other free amines during piperidine treatment for Fmoc removal.[1] Ivdde was developed specifically to overcome these stability issues. The choice depends on the synthesis: for shorter, simpler peptides, Dde may be sufficient. For long or complex syntheses requiring maximum stability, Ivdde is the superior choice, despite the potential for more challenging removal.[1]

Detailed Experimental Protocols

Protocol 1: Optimized Hydrazine Deprotection for Sluggish Ivdde Removal

This protocol is recommended when standard conditions have proven insufficient.

  • Resin Preparation: Swell the Ivdde-protected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Prepare Deprotection Reagent: Prepare a 4% (v/v) solution of hydrazine monohydrate in high-purity DMF. Prepare this solution fresh before use.

  • First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 4% hydrazine solution (using approximately 25 mL per gram of resin) and agitate gently for 5 minutes at room temperature.

  • Monitor (Optional but Recommended): Drain the solution and collect the filtrate. Measure its absorbance at 290 nm.

  • Repeat Treatments: Repeat step 3 at least four more times, for a total of 5 treatments. Continue until the UV absorbance of the filtrate is negligible.

  • Thorough Washing: After the final treatment, wash the resin extensively to remove all traces of hydrazine and the pyrazole byproduct. A recommended wash cycle is:

    • DMF (5 times)

    • DCM (3 times)

    • DMF (3 times)

  • Verification: Before proceeding, remove a small aliquot of resin for cleavage and analysis by HPLC/MS to confirm complete deprotection.

Protocol 2: Hydroxylamine Deprotection for Fmoc Preservation

Use this protocol when you need to remove Ivdde while keeping N-terminal or other side-chain Fmoc groups intact.

  • Resin Preparation: Swell the Ivdde-protected, Fmoc-containing peptide-resin in DMF, then wash and swell in N-Methyl-2-pyrrolidone (NMP).

  • Prepare Deprotection Reagent: Prepare a solution containing hydroxylamine hydrochloride (1.3 equivalents relative to resin loading) and imidazole (1 equivalent) in NMP.[8]

  • Deprotection Reaction: Drain the NMP from the resin and add the deprotection solution. Agitate the mixture gently at room temperature. The reaction is typically slower than with hydrazine, requiring 30 to 60 minutes.[1][8]

  • Washing: Drain the reaction solution and wash the resin thoroughly with NMP (3-5 times) followed by DMF (3-5 times).

  • Verification: Confirm complete deprotection via cleavage and HPLC/MS analysis of a small resin sample.

References

  • Optimizing the removal of an ivDde protecting group. Biotage. (2023-01-30). [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. PubMed Central (PMC), NIH. [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]

  • Problem with ivDde deprotection on resin?. ResearchGate. (2017-08-31). [Link]

  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck. [Link]

  • NEW Orthogonally protected lysine derivatives Novabiochem®. Merck. [Link]

  • Augustyns, K., et al. (1997). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

  • Chen, J., et al. (2015). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. ResearchGate. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. (2025-09-24). [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Bofill, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

  • Liu, H., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PubMed Central (PMC), NIH. [Link]

  • Lee, S., et al. (2022). Effect of Secondary Structures on the Adsorption of Peptides onto Hydrophobic Solid Surfaces Revealed by SALDI-TOF and MD Simulations. ACS Omega. [Link]

  • Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. The Royal Society of Chemistry. [Link]

  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. [Link]

  • Zadegan, S., et al. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central (PMC), NIH. [Link]

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Mondal, S., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed Central (PMC), NIH. [Link]

  • Kinetics of peptide secondary structure conversion during amyloid β-protein fibrillogenesis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. (2012-05-21). [Link]

Sources

Technical Support Center: Preventing Dde Migration During Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the prevention of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group migration during the 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection step. Our goal is to equip you with the expertise and validated protocols necessary to ensure the integrity of your synthesized peptides.

Introduction to Dde Protection in Peptide Synthesis

The Dde group is an essential tool in peptide chemistry, offering orthogonal protection for primary amines, most commonly the ε-amino group of lysine.[1][2] Its stability to the standard acidic and basic conditions used for Boc and Fmoc removal, respectively, allows for selective deprotection and subsequent site-specific modifications such as peptide branching, cyclization, or the attachment of reporter groups.[1][2] Deprotection of Dde is typically achieved with a dilute solution of hydrazine in DMF.[1]

However, a known complication with the Dde group is its propensity to migrate to an unprotected amine under certain conditions, particularly during the piperidine-mediated Fmoc deprotection step.[3][4] This guide will delve into the mechanisms of Dde migration and provide actionable strategies to prevent this undesirable side reaction.

Frequently Asked Questions (FAQs)

Q1: What is Dde migration?

A1: Dde migration is an intramolecular or intermolecular transfer of the Dde protecting group from its intended amino acid side chain (e.g., a lysine ε-amino group) to another free amine within the peptide sequence.[3] This can occur when an unprotected amine, such as the α-amino group after Fmoc removal or another deprotected lysine side chain, nucleophilically attacks the Dde-protected amine.[3][5]

Q2: What are the primary causes of Dde migration?

A2: The primary cause of Dde migration is the presence of a free, nucleophilic amine in proximity to a Dde-protected amine, especially under the basic conditions of Fmoc deprotection.[3] The use of piperidine for Fmoc removal can accelerate this side reaction, potentially through the formation of an unstable piperidine-Dde adduct.[3] The migration can also occur in neat dimethylformamide (DMF).[3]

Q3: How can I detect if Dde migration has occurred in my synthesis?

A3: Detecting Dde migration typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC analysis, the appearance of unexpected peaks with the same mass as the desired product may indicate the presence of isomers resulting from Dde migration. Tandem MS (MS/MS) can be used to fragment the peptide and identify the specific location of the Dde group, confirming or refuting migration.

Q4: Is the ivDde group also susceptible to migration?

A4: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, a more sterically hindered analog of Dde, was developed to be more robust and less prone to migration.[1][4] While it offers enhanced stability, migration can still occur, particularly from a side chain to the α-amine of a diaminopropionic acid (Dpr) residue.[4]

Troubleshooting Guide: Preventing Dde Migration

This section provides detailed protocols and strategies to mitigate and prevent Dde migration during your peptide synthesis workflow.

Issue: Suspected Dde Migration During Piperidine-Mediated Fmoc Deprotection

Probable Cause: The standard 20% piperidine in DMF used for Fmoc removal creates a basic environment that facilitates the nucleophilic attack of a free amine on the Dde group, leading to its migration.[3]

Preventative Strategy 1: Utilization of a Non-Nucleophilic Base for Fmoc Deprotection

A highly effective method to prevent Dde migration is to replace piperidine with a non-nucleophilic base for the Fmoc deprotection step, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Experimental Protocol: DBU-Mediated Fmoc Deprotection
  • Reagent Preparation: Prepare a solution of 2% DBU (v/v) in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 2% DBU/DMF solution to the resin.

    • Agitate the resin for a short reaction time (e.g., 3 x 3 minutes).[3]

  • Washing:

    • Drain the DBU solution.

    • Thoroughly wash the resin with DMF (3-5 times) to remove all traces of DBU.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal.[6]

DBU_Deprotection

Figure 1. Workflow for DBU-Mediated Fmoc Deprotection to Prevent Dde Migration.

Preventative Strategy 2: Use of the More Stable ivDde Protecting Group

For lengthy or complex syntheses where the risk of Dde migration is high, consider using the more robust ivDde protecting group.[1][7]

Protecting GroupRelative StabilityEase of RemovalPropensity for Migration
Dde Less robust; potential for partial loss in long syntheses.[1][4]Easier to remove.[1]More prone to migration.[3][4]
ivDde More robust; significantly less prone to leaching.[1]Can be sluggish, sometimes requiring harsher conditions.[1]Significantly less prone to migration.[4]
Table 1. Comparison of Dde and ivDde Protecting Groups.
Corrective Action: Selective Dde/ivDde Deprotection

If you need to deprotect the Dde or ivDde group for site-specific modification, the standard protocol utilizes a dilute hydrazine solution.

Experimental Protocol: Hydrazine-Mediated Dde/ivDde Deprotection
  • N-Terminal Protection: Ensure the N-terminal α-amino group is protected (e.g., with a Boc group), as hydrazine can also remove the Fmoc group.[4]

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[4] For sluggish ivDde removal, the concentration can be increased to 4%.[1][8]

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection:

    • Drain the DMF and add the hydrazine solution.

    • Agitate at room temperature for 3-10 minutes.[1] Perform this treatment a total of three times.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove hydrazine and the pyrazole byproduct.[1]

  • Monitoring: The deprotection can be monitored spectrophotometrically by observing the absorbance of the chromophoric pyrazole byproduct at around 290 nm.[1]

Hydrazine_Deprotection

Figure 2. Standard Workflow for Hydrazine-Mediated Dde/ivDde Deprotection.

Alternative Deprotection for Fmoc Orthogonality

In cases where the preservation of an Fmoc group is necessary during Dde removal, a hydroxylamine-based deprotection cocktail can be employed.[1][4]

Experimental Protocol: Hydroxylamine-Mediated Dde/ivDde Deprotection
  • Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride and imidazole in N-Methyl-2-pyrrolidone (NMP).[1]

  • Resin Swelling: Swell the peptide-resin in NMP.

  • Deprotection:

    • Drain the NMP and add the deprotection solution.

    • Agitate at room temperature for 30-60 minutes.[1]

  • Washing: Thoroughly wash the resin with DMF.

This method provides true orthogonality with the Fmoc protecting group.[1]

Conclusion

Preventing Dde migration is critical for the successful synthesis of complex peptides requiring site-specific modifications. By understanding the underlying chemical mechanisms and employing the appropriate preventative strategies, such as the use of DBU for Fmoc deprotection or the more stable ivDde protecting group, researchers can significantly improve the purity and yield of their target peptides. This guide provides a foundation for troubleshooting and optimizing your synthesis protocols to avoid this common side reaction.

References
  • Augustijns, P., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133. [Link]

  • Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]

  • Optimizing the removal of an ivDde protecting group. Biotage. (2023). [Link]

  • A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry, 14(2), 554-560. (2016). [Link]

  • Unlocking Peptide Complexity: The Role of Fmoc-Lys(Dde)-OH in Custom Synthesis. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

  • Is it possible to remove Dde protecting groups in aqueous phase? ResearchGate. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2339-2347. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]

  • A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of Peptide Science, 10(4), 158-166. (2004). [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1685. (2019). [Link]

  • Compilation of analytical methods for model migrants in foodstuffs. EU Science Hub. [Link]

  • Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155-165. (2000). [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [Link]

  • Protecting Groups - Stability. Organic Chemistry Portal. [Link]

  • Green Chemistry - In situ Fmoc removal. [Link]

  • (PDF) Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods. ResearchGate. [Link]

  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... ResearchGate. [Link]

  • A general approach to detecting migration events in digital trace data. PLoS ONE, 15(10), e0239408. (2020). [Link]

  • The Role of Scavenging in Disease Dynamics. UNL Digital Commons. [Link]

  • Animal Scavenging and Scattering and the Implications for Documenting the Deaths of Undocumented Border Crossers in the Sonoran Desert. Associated Colleges of the South. [Link]

  • Changes in scavenger populations affect disease transmission. The Wildlife Society. [Link]

  • Scavenging with invasive species. Biological Reviews, 99(2), 526-544. (2024). [Link]

  • As large scavengers decline, disease risk soars, study finds. Mongabay. [Link]

  • Data Migration Best Practices. ITRC. [Link]

  • Methods to analyze cell migration data: fundamentals and practical guidelines. ResearchGate. [Link]

Sources

Technical Support Center: Fmoc-D-Dab(Ivdde)-OH in Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing Fmoc-D-Dab(Ivdde)-OH in their solid-phase peptide synthesis (SPPS) protocols, particularly for the construction of long or complex peptides. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the stability and successful application of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over Fmoc-D-Dab(Dde)-OH in long peptide syntheses?

A1: The primary advantage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group over the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is its enhanced stability.[1][2] The increased steric hindrance of the Ivdde group significantly reduces the risk of premature cleavage during the repeated piperidine treatments required for N-α-Fmoc group removal throughout a long synthesis. Furthermore, the Ivdde group is less prone to migration from the side chain to an unprotected α-amine, a known side reaction with the Dde group that can lead to scrambled peptide sequences.[1] This heightened stability is crucial for maintaining the integrity of the target peptide during the many cycles of a lengthy synthesis.[1][3]

Q2: I'm observing incomplete removal of the Ivdde group from the Dab side chain. What are the critical parameters to optimize for efficient deprotection?

A2: Incomplete Ivdde removal is a common challenge, particularly in long or aggregated peptide sequences. The standard deprotection reagent is a solution of hydrazine in N,N-dimethylformamide (DMF).[1][2] To achieve complete and efficient deprotection, consider optimizing the following parameters:

  • Hydrazine Concentration: While a 2% (v/v) solution of hydrazine monohydrate in DMF is the standard recommendation, increasing the concentration to 4% can significantly improve the efficiency of Ivdde removal, especially for stubborn cases.[2][4] However, it is crucial to note that hydrazine concentrations exceeding 2% may increase the risk of side reactions, such as peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.[1]

  • Reaction Time and Iterations: A typical protocol involves multiple short treatments with the hydrazine solution. A common starting point is three treatments of 3 minutes each.[1][5] If deprotection remains incomplete, increasing the duration of each treatment (e.g., to 5 minutes) or the number of treatments can be beneficial.[4]

  • Mixing and Reagent Volume: Adequate mixing is essential to ensure the resin is thoroughly exposed to the deprotection solution. The volume of the hydrazine solution should be sufficient to allow for proper swelling and agitation of the peptide-resin (approximately 25 mL per gram of resin is a good starting point).[1][2]

A systematic optimization of these parameters, as outlined in the experimental workflow below, is often necessary to find the ideal conditions for your specific peptide sequence.[4]

Troubleshooting Guide

Problem 1: Premature Ivdde Cleavage During Long SPPS

Symptoms:

  • Mass spectrometry of the crude peptide shows a significant peak corresponding to the mass of the peptide with an unprotected Dab side chain.

  • Unexpected side products are observed after subsequent couplings onto the prematurely deprotected Dab side chain.

Root Cause Analysis and Solutions:

The Ivdde group is designed for stability against the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF).[2] However, in very long syntheses with numerous deprotection cycles, a minor degree of premature cleavage can accumulate.[3]

Mitigation Strategies:

  • Confirm Reagent Quality: Ensure the piperidine solution is fresh and of high purity. Degradation products in old piperidine can sometimes lead to unexpected side reactions.

  • Minimize Deprotection Times: Use the minimum time necessary for complete Fmoc removal in each cycle. Over-exposure to piperidine should be avoided.

  • Consider Alternative Bases for Fmoc Deprotection: In highly sensitive cases, using a milder base for Fmoc removal, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (e.g., 2% DBU/2% piperidine in DMF), might reduce Ivdde loss, though this requires careful optimization.

Problem 2: Ivdde Migration

Symptoms:

  • Mass spectrometry reveals an isomeric byproduct with the same mass as the desired peptide.

  • Sequencing analysis indicates that a modification intended for the Dab side chain has occurred at a different position, often the N-terminus.

Root Cause Analysis and Solutions:

While significantly less prone to migration than the Dde group, Ivdde migration can still occur under certain conditions, particularly from the side chain of a diaminopropionic acid (Dpr) residue.[1] This intramolecular acyl transfer is more likely if the N-terminal α-amino group is unprotected.

Mitigation Strategies:

  • N-terminal Protection: Before Ivdde deprotection, ensure the N-terminal α-amino group of the peptide is protected.[1] This is typically achieved by coupling the final amino acid as a Boc-protected derivative (e.g., Boc-L-Ala-OH) or by treating the N-terminal amine with Boc anhydride after the final Fmoc deprotection.[1][5]

Ivdde_Migration_Prevention cluster_0 Standard SPPS Cycle cluster_1 On-Resin Side Chain Modification Fmoc_Deprotection N-α-Fmoc Deprotection (Piperidine) Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeated Cycles Boc_Protection N-terminal Boc Protection Coupling->Boc_Protection Final Coupling Ivdde_Deprotection Ivdde Deprotection (Hydrazine) Boc_Protection->Ivdde_Deprotection Side_Chain_Reaction Side Chain Modification Ivdde_Deprotection->Side_Chain_Reaction Unprotected_N_Terminus Unprotected N-terminus Ivdde_Deprotection->Unprotected_N_Terminus Risk of Migration

Experimental Protocols

Protocol 1: Optimized On-Resin Ivdde Deprotection

This protocol outlines a systematic approach to optimizing Ivdde removal.

Materials:

  • Peptide-resin containing this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Small reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Initial Deprotection Condition:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

    • Drain the DMF from the resin and add the 2% hydrazine solution (approx. 25 mL per gram of resin).

    • Agitate the mixture gently for 3 minutes at room temperature.[1]

    • Drain the solution.

    • Repeat the hydrazine treatment two more times for a total of three treatments.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Analysis:

    • Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Analyze the cleaved peptide by HPLC and Mass Spectrometry to determine the percentage of Ivdde removal.

  • Optimization (if deprotection is incomplete):

    • If significant starting material remains, repeat the deprotection on a fresh sample of peptide-resin, systematically adjusting one parameter at a time as shown in the table below.

Parameter to OptimizeCondition A (Standard)Condition B (Increased Time)Condition C (Increased Conc.)Condition D (Max Effort)
Hydrazine Conc. 2%2%4%4%
Treatment Time 3 min5 min3 min5 min
No. of Treatments 3334

Table 1: Systematic Optimization of Ivdde Deprotection Conditions.[4]

Ivdde_Deprotection_Workflow Start Start: Peptide-Resin with This compound Swell Swell Resin in DMF Start->Swell Deprotect Treat with Hydrazine/DMF Solution (e.g., 2%, 3 x 3 min) Swell->Deprotect Wash Wash with DMF Deprotect->Wash Test_Cleavage Cleave a Small Sample Wash->Test_Cleavage Analysis Analyze by HPLC/MS Test_Cleavage->Analysis Decision Deprotection Complete? Analysis->Decision Optimize Optimize Conditions: - Increase Time - Increase Concentration - Increase Iterations Decision->Optimize No End Proceed to Next Step Decision->End Yes Optimize->Deprotect

References

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Fang, G. M., et al. (2018). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. ResearchGate. [Link]

  • PubMed. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. (2006). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. [Link]

  • Royal Society of Chemistry. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2000). Orthogonal ligation strategies for peptide and protein. [Link]

  • Google Patents. (2021).
  • National Institutes of Health. (2012). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • ProTide. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Slideshare. (2017). Spps and side reactions in peptide synthesis. [Link]

  • Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]

  • Alabiochem. fmoc-lys(ivdde)-oh. [Link]

  • ResearchGate. (2000). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • ResearchGate. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]

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Technical Support Center: Troubleshooting Aggregation in Peptides Containing Fmoc-D-Dab(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering aggregation-related challenges during the synthesis of peptides incorporating the orthogonally protected amino acid, Fmoc-D-Dab(Ivdde)-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Introduction: The Challenge of Peptide Aggregation

Peptide aggregation during SPPS is a formidable obstacle, leading to decreased yields, incomplete reactions, and complex purification profiles. This phenomenon arises from the self-association of growing peptide chains on the solid support, primarily driven by intermolecular hydrogen bonding to form stable secondary structures like β-sheets.[1] The result is a physically hindered reactive site (the N-terminus), which becomes inaccessible for subsequent deprotection and coupling steps.[1]

While aggregation is sequence-dependent, certain residues and protecting groups can significantly exacerbate the issue. Peptides containing this compound present a unique challenge due to a combination of factors that will be explored in this guide.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

The aggregation of a peptide containing this compound is likely a multifactorial issue. Here are the primary contributing factors:

  • Inherent Sequence Propensity: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are intrinsically prone to aggregation.[1] The D-Dab residue itself, while not traditionally categorized as highly hydrophobic, is part of a larger molecular entity that contributes to the overall steric bulk and potential for non-polar interactions.

  • The Ivdde Protecting Group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a large, sterically hindering, and hydrophobic moiety. Its presence on the side chain of D-Dab can significantly increase the propensity for aggregation through hydrophobic interactions between peptide chains.[2]

  • Influence of the D-Amino Acid: The incorporation of a D-amino acid can alter the peptide backbone's conformation. While sometimes used to disrupt aggregation, in certain sequence contexts, a D-amino acid can induce or stabilize a secondary structure that favors aggregation.[3][4]

  • On-Resin Concentration: The high concentration of peptide chains tethered to the solid support creates an environment conducive to intermolecular interactions and aggregation.

Q2: What are the common signs of on-resin aggregation?

Identifying aggregation early is crucial for salvaging a synthesis. Key indicators include:

  • Poor Resin Swelling: A noticeable shrinking of the resin bed volume is a classic sign of aggregation.[5]

  • Incomplete Fmoc Deprotection: Difficulty in removing the Fmoc group, often observed as a persistent yellow color in the resin after piperidine treatment, suggests that the N-terminus is inaccessible.

  • Failed Coupling Reactions: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, a direct consequence of the hindered N-terminus.[1]

  • Analytical Red Flags: Analysis of a preliminary cleavage of the peptide will reveal a complex mixture of products, including the desired peptide along with numerous deletion sequences (n-1, n-2, etc.), as confirmed by HPLC and mass spectrometry.[1]

Troubleshooting Guide

Issue: Incomplete Coupling or Deprotection Steps

If you observe the signs of aggregation mentioned above, it is imperative to take corrective action. The following strategies are presented in order of increasing intervention.

These adjustments can often be implemented without significant changes to your overall synthetic strategy.

  • Solvent Choice:

    • NMP (N-Methyl-2-pyrrolidone): If you are using DMF, switching to NMP can be beneficial. NMP has a higher boiling point and is a better solvent for aggregated peptides.[5]

    • Addition of DMSO: Adding up to 20% Dimethyl Sulfoxide (DMSO) to your DMF or NMP can help to disrupt secondary structures.[5]

  • Elevated Temperature: Performing the coupling and/or deprotection steps at an elevated temperature (e.g., 40-60°C) can help to break up aggregates and improve reaction kinetics.

  • Sonication: Applying sonication during coupling and deprotection can physically disrupt the aggregated peptide chains on the resin.[5]

If optimizing synthesis parameters is insufficient, the following chemical approaches can be employed.

  • Chaotropic Salts: The addition of chaotropic salts like lithium chloride (LiCl) can effectively disrupt hydrogen bonding.

    • Protocol: LiCl Wash: Before the coupling step, wash the resin with a 0.5 M solution of LiCl in DMF for 15-30 minutes. It is crucial to thoroughly wash the resin with DMF afterward to remove all traces of LiCl, as it can interfere with coupling reagents.

  • "Magic Mixture": A solvent mixture of DMF/DCM containing ethylene carbonate can be highly effective at solubilizing aggregated peptides.[5]

For particularly challenging sequences, more advanced strategies may be necessary.

  • Backbone Protection: Incorporating a backbone-protecting group, such as a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group, on the nitrogen of an amino acid preceding the difficult region can prevent the formation of interchain hydrogen bonds.[5]

  • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides (e.g., Fmoc-Ser(ψPro)-OH or Fmoc-Thr(ψPro)-OH) disrupts the formation of regular secondary structures.[6]

  • Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation.

Troubleshooting Workflow for Aggregation in Peptides with this compound

G cluster_0 Problem Identification cluster_4 Resolution Start Signs of Aggregation Observed (Poor Swelling, Failed Coupling/Deprotection) Solvent Change Solvent (DMF to NMP, add DMSO) Start->Solvent Temp Increase Temperature (40-60°C) Solvent->Temp Sonication Apply Sonication Temp->Sonication Chaotropic Use Chaotropic Salts (e.g., LiCl wash) Sonication->Chaotropic If aggregation persists Success Aggregation Resolved Proceed with Synthesis Sonication->Success If aggregation is resolved Magic Employ 'Magic Mixture' Chaotropic->Magic Backbone Incorporate Backbone Protection (Hmb/Dmb) Magic->Backbone For highly problematic sequences Magic->Success If aggregation is resolved Pseudo Use Pseudoproline Dipeptides Backbone->Pseudo Resin Switch to Low-Loading Resin Pseudo->Resin Resin->Success If aggregation is resolved

Caption: Troubleshooting workflow for peptide aggregation.

Protocols for Ivdde Group Removal in the Presence of Aggregation

Incomplete removal of the Ivdde group is a common consequence of peptide aggregation. The standard 2% hydrazine in DMF may be insufficient to penetrate the aggregated peptide-resin matrix.

Standard Protocol for Ivdde Removal
  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 2% (v/v) hydrazine in DMF for 3-5 minutes at room temperature with gentle agitation.

  • Drain the solution.

  • Repeat steps 2 and 3 two to three more times.

  • Wash the resin thoroughly with DMF.

Enhanced Protocol for Ivdde Removal from Aggregated Peptides
  • Pre-Treatment: Swell the resin in a 1:1 mixture of DMF and Dichloromethane (DCM) for 1 hour. This can help to disrupt secondary structures and improve solvent penetration.[6]

  • Increased Hydrazine Concentration: Prepare a 4% (v/v) solution of hydrazine in DMF. This higher concentration can improve the kinetics of the deprotection reaction.

  • Extended Reaction Time: Increase the treatment time to 10-15 minutes for each hydrazine wash.

  • Monitoring Deprotection: The progress of the deprotection can be monitored by observing the UV absorbance of the cleavage byproduct at 290 nm.[7]

  • Alternative Reagent: In cases of severe aggregation, consider using a milder alternative such as hydroxylamine hydrochloride and imidazole in NMP, which can provide orthogonality with the Fmoc group.

G cluster_0 Starting Material cluster_1 Standard Deprotection cluster_2 Enhanced Deprotection (for Aggregated Peptides) cluster_3 Completion Start Peptide-Resin with This compound Standard Treat with 2% Hydrazine in DMF (3-5 min repeats) Start->Standard No signs of aggregation PreTreat Pre-swell in DMF/DCM (1:1) Start->PreTreat Aggregation observed Complete Ivdde Group Removed Proceed with Synthesis Standard->Complete IncreasedHydrazine Use 4% Hydrazine in DMF PreTreat->IncreasedHydrazine ExtendedTime Increase reaction time (10-15 min) IncreasedHydrazine->ExtendedTime Alternative Alternative: Hydroxylamine/Imidazole in NMP ExtendedTime->Alternative If deprotection is still incomplete ExtendedTime->Complete If deprotection is successful Alternative->Complete

Sources

Navigating Ivdde Deprotection: A Guide to Hydrazine Alternatives and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group is a cornerstone in modern peptide synthesis and bioconjugation, prized for its unique orthogonality to standard acid- and base-labile protecting groups like Boc and Fmoc, respectively.[1] This allows for the selective unmasking of amine functionalities, enabling complex molecular architectures such as branched and cyclic peptides. While dilute hydrazine solutions have been the traditional reagent for Ivdde removal, concerns over its toxicity, potential for side reactions, and incompatibility with certain protecting groups have driven the search for effective alternatives.

This technical support guide provides a comprehensive overview of alternative reagents for Ivdde deprotection, focusing on practical, field-proven protocols and troubleshooting strategies to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to hydrazine for Ivdde deprotection?

While 2-5% hydrazine in DMF is effective for Ivdde cleavage, there are several reasons to explore alternatives:[2]

  • Toxicity: Hydrazine is a hazardous substance requiring careful handling and disposal.

  • Lack of Orthogonality with Fmoc: Hydrazine will also cleave the Fmoc protecting group, necessitating N-terminal protection with a Boc group if the N-terminus needs to remain intact.[1][3]

  • Side Reactions: In some instances, hydrazine can lead to undesired side reactions, such as the reduction of other functional groups.

  • Incomplete Cleavage: Sluggish or incomplete Ivdde removal can occur, particularly in aggregated peptide sequences or when the Ivdde group is located near the C-terminus.

Q2: What is the most common and reliable alternative to hydrazine?

Hydroxylamine, typically in the form of hydroxylamine hydrochloride buffered with imidazole in N-Methyl-2-pyrrolidone (NMP), has emerged as the leading milder alternative for Ivdde deprotection.[1][3] This method offers true orthogonality with the Fmoc protecting group, allowing for selective Ivdde removal without affecting Fmoc-protected amines.[1][3]

Q3: How does the mechanism of Ivdde deprotection work?

The removal of the Ivdde group by nucleophiles like hydrazine or hydroxylamine proceeds via a nucleophilic attack on the enamine system of the Ivdde group. This is followed by an intramolecular cyclization, which results in the release of the free amine on the peptide and the formation of a stable, chromophoric byproduct.[1] In the case of hydrazine, a pyrazole byproduct is formed, which can be monitored spectrophotometrically at around 290 nm to track the reaction's progress.[1][4]

Q4: Are there other, less common, alternatives for Ivdde deprotection?

While hydrazine and hydroxylamine are the most established reagents, the literature alludes to other nucleophiles. However, well-documented and widely adopted protocols for other reagents in routine peptide synthesis are not as readily available. For most applications, hydroxylamine provides a reliable and safer alternative to hydrazine.

Troubleshooting Guide

Even with optimized protocols, challenges can arise during Ivdde deprotection. This section addresses common issues and provides actionable solutions.

Issue 1: Incomplete Ivdde Deprotection

Symptoms:

  • Mass spectrometry analysis of the cleaved peptide shows a mixed population of deprotected and Ivdde-protected species.

  • Subsequent on-resin modifications at the target amine show low efficiency.

Potential Causes & Solutions:

Cause Explanation Solution
Peptide Aggregation The peptide sequence may be prone to aggregation on the solid support, sterically hindering the deprotection reagent from accessing the Ivdde group.[5]- Swell the resin in a solvent mixture known to disrupt aggregation, such as 1:1 DMF:DCM, before deprotection.- Consider using a more polar solvent like NMP for the deprotection reaction.- Incorporate chaotropic salts or use elevated temperatures during deprotection, though these conditions should be carefully optimized to avoid side reactions.
Insufficient Reagent or Reaction Time The deprotection reaction may not have gone to completion due to insufficient reagent concentration or a short reaction time, especially for the more sterically hindered Ivdde group.[6]- For Hydrazine: Increase the number of hydrazine treatments (e.g., from 3 to 5 repetitions of 3-minute treatments).[7] For particularly difficult sequences, consider increasing the hydrazine concentration from 2% to 4-6%.[6][7]- For Hydroxylamine: Increase the reaction time from 30-60 minutes up to several hours, monitoring the reaction progress by taking small resin samples for analysis.
Steric Hindrance The Ivdde group might be located in a sterically crowded region of the peptide, making it less accessible to the deprotection reagent.- If using hydrazine, a higher concentration (up to 10%) has been employed in difficult cases, but this increases the risk of side reactions.- For hydroxylamine, longer reaction times are generally preferred over increased concentrations to maintain reaction mildness.
Issue 2: Dde/Ivdde Group Migration

Symptoms:

  • Mass spectrometry reveals the target peptide, but also an isomer where the Dde/Ivdde group has moved from the intended side chain to a free amine elsewhere in the peptide, often the N-terminus or another lysine side chain.

Potential Causes & Solutions:

Cause Explanation Solution
Piperidine-Mediated Migration The Dde group (less so with the more hindered Ivdde) can migrate during the piperidine treatment used for Fmoc deprotection.[8] This occurs through a nucleophilic attack of a free amine on the Dde group of a neighboring residue, accelerated by the basic conditions of Fmoc deprotection.[8]- Use the more sterically hindered Ivdde protecting group, which is significantly less prone to migration.- If Dde must be used, minimize piperidine exposure time during Fmoc deprotection. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a short reaction time (e.g., 2% DBU, 3 x 3 minutes) can prevent Dde migration.[8]
Intra- and Intermolecular Transfer The migration can occur between amino acids on the same peptide chain (intramolecular) or between adjacent peptides on the resin (intermolecular).[8]- Ensure complete coupling reactions to minimize the presence of free amines that could initiate migration.- Using a lower loading resin can increase the distance between peptide chains, reducing the likelihood of intermolecular migration.

Experimental Protocols

Protocol 1: Ivdde Deprotection using Hydroxylamine/Imidazole (Fmoc-Compatible)

This protocol is recommended when preserving Fmoc groups is necessary.

Materials:

  • Ivdde-protected peptide-resin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Prepare the Deprotection Solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Ivdde content of the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[1][3]

  • Swell the Resin: Swell the Ivdde-protected peptide-resin in NMP in the reaction vessel for 15-30 minutes.

  • Deprotection Reaction: Drain the NMP and add the freshly prepared deprotection solution to the resin.

  • Agitation: Gently agitate the resin slurry at room temperature for 30 to 60 minutes.[1][3] For sterically hindered Ivdde groups or aggregated sequences, the reaction time may need to be extended.

  • Monitoring the Reaction (Optional): To monitor the progress, a small sample of the resin can be taken, washed, cleaved, and analyzed by HPLC and mass spectrometry.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the reagents and the cleaved byproduct.[1][3]

  • The resin is now ready for the subsequent synthetic step.

Visualizing the Deprotection Workflow

The following diagrams illustrate the deprotection mechanisms and a general troubleshooting workflow.

G Ivdde Deprotection Mechanism with Hydrazine Ivdde_Peptide Ivdde-Protected Peptide Nucleophilic_Attack Nucleophilic Attack Ivdde_Peptide->Nucleophilic_Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Nucleophilic_Attack Intermediate Cyclization Intermediate Nucleophilic_Attack->Intermediate Deprotected_Peptide Deprotected Peptide Intermediate->Deprotected_Peptide Byproduct Pyrazole Byproduct Intermediate->Byproduct

Caption: Hydrazine-mediated Ivdde deprotection workflow.

G Ivdde Deprotection Troubleshooting Start Incomplete Ivdde Deprotection Observed Check_Aggregation Is Peptide Aggregation Suspected? Start->Check_Aggregation Aggregation_Solutions Use Aggregation-Disrupting Solvents (e.g., 1:1 DMF:DCM) or NMP Check_Aggregation->Aggregation_Solutions Yes Check_Conditions Are Deprotection Conditions Sufficient? Check_Aggregation->Check_Conditions No Aggregation_Solutions->Check_Conditions Increase_Treatments Increase Number of Deprotection Treatments Check_Conditions->Increase_Treatments No Re_evaluate Re-evaluate and Analyze Check_Conditions->Re_evaluate Yes Increase_Concentration Increase Reagent Concentration (Caution!) Increase_Treatments->Increase_Concentration If still incomplete Increase_Treatments->Re_evaluate Increase_Concentration->Re_evaluate

Caption: Troubleshooting workflow for incomplete Ivdde deprotection.

Comparative Overview of Deprotection Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Hydrazine Monohydrate 2-5% in DMF, 3-5 treatments of 3-10 minutes at room temperature.[1][2]- Fast and generally effective.- Well-established protocols.- Toxic.- Not orthogonal to Fmoc.- Can be sluggish for hindered Ivdde groups.
Hydroxylamine HCl / Imidazole 1 eq. Hydroxylamine HCl, 0.75 eq. Imidazole in NMP, 30-60 minutes at room temperature.[1][3]- Milder and less toxic than hydrazine.- Fully orthogonal to Fmoc.- Slower reaction times compared to hydrazine.

Conclusion

The selection of an appropriate Ivdde deprotection strategy is critical for the successful synthesis of complex peptides. While hydrazine remains a widely used reagent, the hydroxylamine/imidazole system offers a safer and, in the context of Fmoc-based synthesis, more versatile alternative. By understanding the underlying chemistry and potential pitfalls, and by employing the troubleshooting strategies outlined in this guide, researchers can confidently navigate the challenges of Ivdde deprotection and achieve their synthetic goals with higher purity and yield.

References

  • Optimizing the removal of an ivDde protecting group. Biotage. Available at: [Link]

  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Request PDF. Available at: [Link]

  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck. Available at: [Link]

  • A detailed kinetic model for the thermal decomposition of hydroxylamine. PubMed. Available at: [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. Available at: [Link]

  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. Available at: [Link]

  • Problem with ivDde deprotection on resin? ResearchGate. Available at: [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Request PDF. Available at: [Link]

  • Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. PMC - NIH. Available at: [Link]

  • Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming. PMC - NIH. Available at: [Link]

  • Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. Available at: [Link]

  • The Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

Sources

Technical Support Center: Confirming Ivdde Removal with Analytical HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for analytical High-Performance Liquid Chromatography (HPLC) methods dedicated to confirming the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group. The complete and efficient removal of orthogonal protecting groups like Ivdde is a critical step in complex peptide synthesis, particularly for creating branched peptides or performing on-resin side-chain modifications.[1][2] Incomplete deprotection can lead to significant impurities that are difficult to remove downstream, compromising the yield and purity of the final product.

This guide provides field-proven insights, detailed protocols, and a comprehensive troubleshooting section in a direct question-and-answer format to help you navigate the challenges of this analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is the Ivdde group and why is its removal monitored so closely?

The Ivdde group is a protecting group used for the side-chain amine of amino acids like lysine. It is considered "orthogonal" because it can be removed under specific, mild conditions (typically using dilute hydrazine) that do not affect other protecting groups (like Fmoc or Boc) or the peptide's linkage to the solid-phase resin.[1][3] This selective removal is essential for on-resin modifications. Monitoring is critical because incomplete removal results in a major, structurally similar impurity—the Ivdde-protected peptide—which can be challenging to separate from the desired product in final purification steps.

Q2: What is the fundamental principle of using Reversed-Phase HPLC (RP-HPLC) to monitor this reaction?

RP-HPLC separates molecules based on their hydrophobicity.[4][5] The Ivdde group is significantly hydrophobic. When it is removed from a peptide, the resulting deprotected peptide is more polar (less hydrophobic). In a typical RP-HPLC separation, the more hydrophobic Ivdde-protected peptide will be retained longer on the nonpolar stationary phase (like a C18 column) and will therefore have a later retention time than the more polar, deprotected peptide.[5][6] By monitoring the disappearance of the late-eluting peak and the appearance of the earlier-eluting peak, we can track the progress of the deprotection reaction.[7]

Q3: What does a successful Ivdde deprotection look like on an HPLC chromatogram?

A successful deprotection is characterized by the complete disappearance of the peak corresponding to the Ivdde-protected starting material and the emergence of a single, new peak for the deprotected product. The "before" chromatogram will show a major peak at a certain retention time. The "after" chromatogram should show that this peak is gone, and a new major peak has appeared at an earlier retention time.

Q4: At what UV wavelength should I monitor the chromatogram?

For general peptide analysis, detection is typically performed at 214-220 nm .[4][5][8] This wavelength corresponds to the absorbance of the peptide backbone's amide bonds, making it a universal choice for nearly all peptides, regardless of their amino acid composition. If your peptide contains aromatic residues (Tyr, Trp, Phe), you can also monitor at ~280 nm, but 214 nm provides more universal sensitivity.[4] Additionally, the indazole adduct byproduct of Ivdde removal can be monitored at 290 nm to confirm the reaction has occurred.[9]

Core Experimental Protocol: Monitoring Ivdde Deprotection

This protocol provides a robust starting point for analyzing the removal of Ivdde from a resin-bound peptide.

Workflow Overview

G cluster_0 On-Resin Deprotection cluster_1 Sample Preparation cluster_2 HPLC Analysis A 1. Swell Peptide-Resin in DMF B 2. Treat with 2-4% Hydrazine in DMF (e.g., 3 x 3 min) A->B C 3. Wash Resin Thoroughly with DMF B->C D 4. Take Small Resin Sample (Before & After Deprotection) C->D E 5. Cleave Peptide from Resin (e.g., TFA Cocktail) D->E F 6. Precipitate in Cold Ether & Dry Crude Peptide E->F G 7. Dissolve in Sample Diluent (e.g., 50% ACN/H2O + 0.1% TFA) F->G H 8. Equilibrate HPLC System G->H I 9. Inject Sample H->I J 10. Analyze Chromatogram: Compare Protected vs. Deprotected I->J

Caption: Workflow for Ivdde deprotection and HPLC analysis.

Step-by-Step Methodology
  • On-Resin Deprotection:

    • Prepare a fresh solution of 2-4% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][10] Causality: Hydrazine acts as the nucleophile to cleave the Ivdde group. Using a fresh solution ensures its potency. Concentrations above 4% are generally not recommended as they can cause side reactions.[3]

    • Treat the peptide-resin with the hydrazine solution for a set time (e.g., 3 minutes) at room temperature.[10]

    • Filter the resin and repeat the treatment two more times to ensure complete removal.[10]

    • Wash the resin thoroughly with DMF to remove residual hydrazine and the cleaved protecting group.[1]

  • Sample Preparation for Analysis:

    • Before and after the deprotection reaction, take a small aliquot of the peptide-resin (e.g., 2-5 mg).

    • Perform a standard cleavage from the resin using a trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry thoroughly.[1]

    • Dissolve the dried peptide in a suitable solvent to a concentration of approximately 1 mg/mL. A common solvent is 50% acetonitrile in water with 0.1% TFA.[1] Causality: The sample diluent should be similar to or weaker than the HPLC mobile phase starting conditions to ensure good peak shape upon injection.[11]

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes to ensure a stable baseline.

    • Inject equal volumes (e.g., 10 µL) of the "before" and "after" samples.

    • Run the HPLC method and collect the data.

    • Analyze the results by comparing the two chromatograms. Look for the disappearance of the starting material peak and the appearance of the product peak. Calculate the percentage of removal by comparing the peak areas.

Recommended Starting HPLC Method

The following table outlines a generic, robust set of starting parameters for analyzing most peptides. Optimization may be required depending on the specific sequence.[12][13]

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 3-5 µm, 100-300 Å pore size, 4.6 x 150 mmC18 is a versatile stationary phase for peptides. Wide-pore (300 Å) columns are better for larger peptides (>30 amino acids) to prevent restricted diffusion.[14][15]
Mobile Phase A 0.1% TFA in HPLC-grade WaterTFA acts as an ion-pairing agent, masking residual silanols on the silica surface and sharpening peptide peaks.[14]
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile (ACN)Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[14]
Gradient 5% to 65% B over 30 minutesA shallow gradient is crucial for resolving closely related peptide species.[12][16] This is a good starting point for screening.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperatures can improve peak shape and change selectivity by reducing mobile phase viscosity and speeding mass transfer.[15][17]
Detection UV at 214 nmUniversal wavelength for detecting the peptide backbone.[8]
Injection Vol. 10-20 µLKeep volume low to prevent peak distortion and column overloading.[13]
Troubleshooting Guide

G start Analyze Chromatogram q1 Large peak at original retention time? start->q1 a1_yes Incomplete Deprotection q1->a1_yes  Yes q2 Poor peak shape? (Tailing/Fronting) q1->q2  No sol1 Increase hydrazine concentration (e.g., 2% to 4%) a1_yes->sol1 sol2 Increase reaction time or number of treatments a1_yes->sol2 a2_yes Peak Shape Issue q2->a2_yes  Yes q3 Retention times shifting? q2->q3  No sol3 Ensure 0.1% TFA in mobile phase. Check mobile phase pH. a2_yes->sol3 sol4 Reduce sample load (inject less). Dissolve sample in mobile phase A. a2_yes->sol4 sol5 Column may be degraded. Replace column. a2_yes->sol5 a3_yes System Instability q3->a3_yes  Yes end Analysis OK q3->end  No sol6 Check for leaks. Ensure proper pump priming/degassing. a3_yes->sol6 sol7 Use a column oven for stable temp. Allow longer column equilibration. a3_yes->sol7

Caption: Troubleshooting decision tree for HPLC analysis.

Problem: My chromatogram shows a significant peak for both the starting material and the product.

  • Probable Cause: Incomplete deprotection reaction. The reaction conditions were insufficient to fully remove the Ivdde group.

  • Solutions & Scientific Rationale:

    • Increase Hydrazine Concentration: As demonstrated in optimization studies, increasing the hydrazine concentration from 2% to 4% can dramatically improve deprotection efficiency.[7] This increases the concentration of the reactive nucleophile, driving the reaction to completion.

    • Increase Reaction Time/Repetitions: If a higher concentration is not desirable, increasing the exposure time or the number of treatment cycles (e.g., from 3 repetitions to 4 or 5) can also push the reaction forward.[7][10]

    • Ensure Proper Mixing: Inadequate mixing of the resin with the reagent can lead to localized areas of incomplete reaction. Ensure the reaction vessel is agitated sufficiently.

Problem: The peak for my deprotected peptide is broad or tailing.

  • Probable Cause: This is a common issue in peptide chromatography and can stem from several factors, including secondary ionic interactions, column overloading, or column degradation.[14][18]

  • Solutions & Scientific Rationale:

    • Verify Mobile Phase Additives: Ensure that 0.1% TFA is present in both mobile phase A and B. TFA acts as an ion-pairing agent, which binds to positively charged residues on the peptide and masks negatively charged silanol groups on the column's stationary phase, preventing unwanted secondary interactions that cause peak tailing.[14]

    • Reduce Sample Concentration/Volume: Injecting too much sample can overload the column, leading to broad, asymmetric peaks.[18] Try diluting your sample 5- or 10-fold or reducing the injection volume.

    • Check Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile) can cause peak distortion. Always try to dissolve the sample in the initial mobile phase composition or a weaker solvent.[11]

    • Increase Column Temperature: Raising the temperature to 40-60°C can improve peak shape by lowering solvent viscosity and improving the kinetics of interaction between the peptide and the stationary phase.[13][17]

Problem: The retention times are shifting between injections.

  • Probable Cause: Drifting retention times indicate a lack of stability in the HPLC system. This is often due to issues with the mobile phase, temperature fluctuations, or insufficient equilibration.[19][20]

  • Solutions & Scientific Rationale:

    • Ensure Proper Degassing: Air bubbles in the pump can cause pressure fluctuations and inconsistent solvent delivery, leading to shifting retention times. Degas your mobile phases thoroughly before use and purge the pump.[19]

    • Allow for Sufficient Equilibration: When running a gradient, the column must be fully re-equilibrated to the starting conditions before the next injection. A typical equilibration time is 5-10 column volumes. Insufficient equilibration is a very common cause of retention time drift.[19]

    • Use a Column Oven: Even minor fluctuations in ambient lab temperature can affect retention, especially for sensitive peptide separations. A thermostatted column compartment is essential for reproducible results.[15][20]

    • Check for Leaks: A small leak anywhere in the system can cause pressure drops and inconsistent flow, leading to variability in retention times.[18]

Problem: I see "ghost peaks" in my chromatogram.

  • Probable Cause: Ghost peaks are unexpected peaks that can appear in a run, often when a blank is injected. They are typically caused by carryover from a previous injection or contamination in the mobile phase.[18]

  • Solutions & Scientific Rationale:

    • Implement a Needle Wash: Ensure your autosampler's needle wash protocol is effective. Use a strong solvent (like 100% acetonitrile) in the wash solution to clean the needle and injection port between runs.

    • Clean the Column: Strongly retained impurities can build up on the column and elute in subsequent runs. Add a high-organic wash step (e.g., ramp to 95% Acetonitrile) at the end of your gradient to strip the column of these contaminants.[21]

    • Use Fresh, High-Purity Solvents: Impurities in your water or acetonitrile can accumulate on the column at low organic percentages and then elute as the gradient ramps up, appearing as ghost peaks. Always use fresh, HPLC-grade solvents.[11]

References
  • Optimizing the removal of an ivDde protecting group. (2023). Biotage. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (N.D.). Advanced Chromatography Technologies. [Link]

  • How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–33. [Link]

  • Conroy, T., Jolliffe, K. A., & Payne, R. J. (2009). Supplementary Information - Efficient use of the Dmab Protecting Group. The Royal Society of Chemistry. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (N.D.). Harvard Apparatus. [Link]

  • Mant, C. T., & Hodges, R. S. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 12(1), 139-171. [Link]

  • Gilar, M., & Jaworski, A. (2016). Reversed-Phase HPLC of Peptides – A Valuable Sample Preparation Tool in Bottom-Up Proteomics: Separation Selectivity in Single and Multi-dimensional Separation Modes. Methods in Molecular Biology, 1410, 23-44. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (N.D.). Phenomenex. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. (N.D.). Aapptec Peptides. [Link]

  • HPLC Troubleshooting Guide. (N.D.). SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. (N.D.). Chromacuity. [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. (N.D.). YMC CO., LTD. [Link]

  • B'Hymer, C. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • HPLC Troubleshooting. (N.D.). Obrnuta faza. [Link]

  • Yu, Z., et al. (2016). Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. The Royal Society of Chemistry. [Link]

  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. (N.D.). YMC America. [Link]

  • Mant, C. T., & Hodges, R. S. (1986). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Chromatography A, 359, 393-401. [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. [Link]

  • Carlino, A. D., et al. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. Molecules, 27(18), 5871. [Link]

  • Peñafiel, M. A., et al. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Food Chemistry, 184, 159-166. [Link]

  • Henne, A., et al. (2023). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. Molecules, 28(10), 4059. [Link]

  • How to analyse UV inactive compound on HPLC using UV Detector? (2017). ResearchGate. [Link]

  • How can we perform HPLC for a uv inactive & highly polar compound? (2024). ResearchGate. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Stereoisomers in Peptide Synthesis: Fmoc-D-Dab(Ivdde)-OH vs. Fmoc-L-Dab(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Scientists and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of each amino acid building block is a critical decision that dictates the final properties of the molecule. Among the versatile non-proteinogenic amino acids, 2,4-diaminobutyric acid (Dab) provides a unique scaffold for creating complex peptide architectures like branched and cyclic peptides. The choice is further nuanced when considering stereochemistry—specifically, the selection between the D- and L-enantiomers. This guide provides a comprehensive comparison of Fmoc-D-Dab(Ivdde)-OH and Fmoc-L-Dab(Ivdde)-OH, focusing on their performance in peptide synthesis and, most importantly, the strategic implications of their incorporation.

The Principle: Orthogonal Protection with Ivdde

Both this compound and its L-counterpart are powerful tools in Solid-Phase Peptide Synthesis (SPPS) due to their orthogonal protection scheme.[1][2] The N-α amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain (gamma) amine is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group.

This orthogonality is the cornerstone of their utility.[3][4] The Fmoc group is cleaved by a standard base treatment (e.g., 20% piperidine in DMF), allowing for linear elongation of the peptide chain.[5] The Ivdde group, however, is stable to these basic conditions as well as the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[6] It is selectively removed only by treatment with a dilute solution of hydrazine (typically 2-4% in DMF).[7][8]

This selective deprotection allows the researcher to unmask the gamma-amine of the Dab residue at a specific point in the synthesis to perform on-resin modifications, such as:

  • Peptide Branching: Growing a second peptide chain from the Dab side chain.

  • Cyclization: Forming a lactam bridge between the Dab side chain and a C-terminal carboxyl group or another side chain.

  • Conjugation: Attaching labels, such as fluorophores, biotin, or polyethylene glycol (PEG) chains.[9]

The Ivdde group is a more hindered and stable version of the related Dde protecting group, making it less prone to migration and premature loss during lengthy syntheses.[7][10]

Orthogonal_Protection cluster_Fmoc α-Amine Deprotection cluster_Ivdde Side-Chain Deprotection cluster_Final Final Cleavage Peptide_Resin Resin-Peptide-NH-Fmoc (...-Dab(Ivdde)-...) Fmoc_Deprotection Treat with 20% Piperidine/DMF Peptide_Resin->Fmoc_Deprotection Ivdde_Deprotection Treat with 2% Hydrazine/DMF Peptide_Resin->Ivdde_Deprotection Chain_Elongation Couple next Fmoc-AA (Repeat as needed) Fmoc_Deprotection->Chain_Elongation Reveals N-terminal amine Chain_Elongation->Peptide_Resin Elongated Peptide Final_Cleavage Treat with TFA cocktail Chain_Elongation->Final_Cleavage Side_Chain_Mod On-resin conjugation, branching, or cyclization Ivdde_Deprotection->Side_Chain_Mod Reveals γ-amine Side_Chain_Mod->Final_Cleavage

Diagram 1: Orthogonal deprotection workflow in Fmoc-SPPS.

The Decisive Factor: D- vs. L-Stereochemistry

While synthetically analogous, the choice between this compound and Fmoc-L-Dab(Ivdde)-OH is a critical strategic decision based entirely on the desired biological and structural properties of the final peptide.

Fmoc-L-Dab(Ivdde)-OH: The incorporation of the L-enantiomer maintains the natural stereochemistry of proteinogenic amino acids. This is desirable when the goal is to create peptides that mimic natural structures, interact with biological systems in a conventional manner, or when the native conformation is essential for activity.

This compound: The introduction of a D-amino acid is a powerful tool in medicinal chemistry for overcoming one of the major hurdles of peptide therapeutics: poor in vivo stability.[11] Natural peptides composed exclusively of L-amino acids are rapidly degraded by proteases.[12] The altered stereochemistry of a D-residue disrupts the specific spatial arrangement that these enzymes recognize, rendering the adjacent peptide bonds resistant to cleavage.[11]

Key benefits of incorporating D-amino acids include:

  • Enhanced Proteolytic Stability: This is the primary advantage, leading to a significantly longer in-vivo half-life.[11][12]

  • Improved Bioavailability: Resistance to degradation can lead to more effective absorption and utilization of the peptide therapeutic.[12]

  • Unique Conformations: D-amino acids can induce specific turns or disrupt standard secondary structures like α-helices, which can be used to fine-tune receptor binding or biological activity.[13]

  • Novel Biological Activities: Peptides containing D-amino acids can sometimes exhibit unique activities not seen in their all-L counterparts.[12]

Comparative Performance in Solid-Phase Peptide Synthesis

From a purely chemical synthesis perspective, both enantiomers perform almost identically. The stereocenter at the alpha-carbon has a negligible effect on the reactivity of the alpha-amino group during coupling or the side-chain amine during deprotection and subsequent modification.

ParameterThis compoundFmoc-L-Dab(Ivdde)-OHCausality and Field Insights
Coupling Efficiency High (>99%)High (>99%)Both enantiomers couple efficiently using standard activators (e.g., HBTU, HATU, DIC/Oxyma). Steric hindrance is not a significant factor.
Racemization Risk LowLowThe risk of epimerization at the α-carbon during activation is minimal for Dab residues with modern coupling reagents.
Ivdde Deprotection EfficientEfficientThe deprotection reaction occurs on the side chain, spatially removed from the chiral center. Kinetics are identical for both isomers.[7][14]
Impact on Peptide Increases protease resistance, alters conformation.[15]Maintains natural L-conformation.The choice is strategic , not based on synthetic performance. D-isomers are used to enhance drug-like properties.[16]

Experimental Protocols

The following are generalized, self-validating protocols for the use of both this compound and Fmoc-L-Dab(Ivdde)-OH in manual Fmoc-SPPS.

Protocol 1: Standard SPPS Coupling
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for peptide amides) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain and repeat for 7 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-D/L-Dab(Ivdde)-OH (4 eq.), an activator like HBTU (3.9 eq.), and a base like DIPEA (8 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: Selective On-Resin Deprotection of the Ivdde Group
  • Resin Preparation: Ensure the peptide-resin has been fully assembled and the final N-terminal Fmoc group is either still present or has been replaced with a Boc group if N-terminal modification is not desired. Wash the resin with DMF.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[6][7] Caution: Hydrazine is toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Ivdde Cleavage:

    • Drain the DMF from the resin.

    • Add the 2% hydrazine solution to the resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 3-5 minutes.[8]

    • Drain the solution. Repeat this treatment 2-3 more times to ensure complete removal.[14]

  • Thorough Washing: This step is critical. Wash the resin extensively with DMF (at least 5-7 times) to completely remove all traces of hydrazine, which can interfere with subsequent reactions.

Sources

A Comparative Guide to Ivdde and Dde Protecting Groups for Amines in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis and bioconjugation, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of tools available to the modern chemist, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group, have carved out a crucial niche. Their unique deprotection chemistry offers a valuable layer of orthogonality, particularly in complex syntheses requiring site-specific modifications. This guide provides an in-depth comparison of the Ivdde and Dde protecting groups, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences and Applications

The primary distinction between the Dde and Ivdde protecting groups lies in the steric bulk of the acyl chain, which has significant implications for their stability and ease of removal. While both are valued for their stability to the acidic and basic conditions commonly used for Boc and Fmoc deprotection, respectively, Ivdde offers enhanced robustness at the cost of slower cleavage kinetics.[1][2]

FeatureDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl)
Structure Less sterically hinderedMore sterically hindered isovaleryl group
Stability Less robust; susceptible to migration and partial loss during prolonged piperidine treatment.[3][4]More robust; significantly reduced migration and premature loss, making it suitable for long or complex syntheses.[5]
Ease of Removal Easier to remove under standard conditions.[2]Can be sluggish to remove, sometimes requiring harsher conditions or longer reaction times.[1][6]
Primary Application Shorter syntheses, applications where rapid deprotection is critical.Long and complex syntheses, synthesis of branched or cyclic peptides where stability is paramount.[7][8]

The Chemistry of Protection and Deprotection

Both Dde and Ivdde are enamine-type protecting groups that are introduced to a primary amine, typically the ε-amino group of lysine, on a solid support.[1] The protection mechanism involves the reaction of the free amine with the corresponding β-dicarbonyl compound (2-acetyldimedone for Dde or its isovaleryl analogue for Ivdde).

The true utility of these protecting groups is realized in their unique deprotection mechanism. Cleavage is achieved through nucleophilic attack by hydrazine, which proceeds via an intramolecular cyclization to form a stable pyrazole byproduct, releasing the free amine.[1] This distinct cleavage condition provides orthogonality to the acid-labile Boc and base-labile Fmoc groups, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2]

G cluster_protection Protection cluster_deprotection Deprotection Free_Amine R-NH₂ (Free Amine) Protected_Amine R-NH-Dde/Ivdde (Protected Amine) Free_Amine->Protected_Amine DMF Protecting_Reagent Dde-OH or Ivdde-OH Protecting_Reagent->Protected_Amine Protected_Amine_2 R-NH-Dde/Ivdde (Protected Amine) Deprotected_Amine R-NH₂ (Free Amine) Protected_Amine_2->Deprotected_Amine DMF Byproduct Pyrazole Byproduct Protected_Amine_2->Byproduct Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Deprotected_Amine

Caption: General workflow for amine protection and deprotection with Dde/Ivdde.

Experimental Comparison: Stability and Deprotection Kinetics

The choice between Dde and Ivdde often hinges on a trade-off between stability and ease of removal.

Stability and Side Reactions

A significant drawback of the Dde group is its propensity for migration. During the repeated piperidine treatments required for Fmoc deprotection in SPPS, the Dde group can migrate from a lysine side chain to a newly deprotected α-amino group or another free ε-amino group.[3][4] This side reaction can lead to scrambled sequences and impurities that are difficult to separate. The increased steric hindrance of the isovaleryl group in Ivdde provides a physical barrier that significantly mitigates this migration, making it the preferred choice for lengthy or complex peptide syntheses where the protected residue is exposed to numerous piperidine treatments.[5]

Deprotection Conditions and Efficiency

The standard protocol for the removal of both Dde and Ivdde is treatment with a 2% solution of hydrazine in N,N-dimethylformamide (DMF).[2][9] However, the increased stability of Ivdde can make its removal more challenging. In instances of incomplete deprotection, particularly with aggregated peptide sequences or when the Ivdde group is located near the C-terminus, increasing the hydrazine concentration to 4-5% or extending the reaction time may be necessary to achieve complete removal.[1][6]

For syntheses where the presence of Fmoc groups is required after Dde/Ivdde removal, a milder deprotection cocktail of hydroxylamine hydrochloride and imidazole in N-methyl-2-pyrrolidone (NMP) has been developed.[1][9] This method provides true orthogonality, as it does not cleave the Fmoc group, which is labile to hydrazine.

Deprotection ReagentTarget Group(s)Typical ConditionsOrthogonal ToKey Considerations
2-4% Hydrazine in DMF Dde, Ivdde, Fmoc3-10 min treatments at RTBoc, tBu, Trt, Pbf, AllocAlso removes Fmoc; N-terminus should be Boc-protected if preservation is needed.[1][9]
Hydroxylamine·HCl / Imidazole in NMP Dde, Ivdde30-60 min at RTFmoc, Boc, tBuMilder alternative that provides true orthogonality with Fmoc.[1][9]

Experimental Protocols

The following are generalized protocols for the on-resin protection and deprotection of primary amines using Dde and Ivdde. Optimization may be required based on the specific substrate and resin.

Protocol 1: On-Resin Protection of a Primary Amine with Dde-OH

This protocol describes the protection of a free amine, such as the side chain of a lysine residue, on a solid support.

Materials:

  • Peptide-resin with a free primary amine

  • 2-acetyldimedone (Dde-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Swell the peptide-resin in DMF for 15-30 minutes.

  • Prepare a solution of Dde-OH (10 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Drain the DMF from the swollen resin.

  • Add the Dde-OH solution to the resin and agitate the mixture at room temperature for 60 minutes.[10]

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times) and dry under vacuum.

Caption: Workflow for on-resin Dde protection.

Protocol 2: Selective Deprotection of Dde/Ivdde with Hydrazine

This is the most common method for Dde and Ivdde removal. Caution: This procedure will also remove Fmoc groups. The N-terminus should be protected with a Boc group if it needs to remain intact.[1][9]

Materials:

  • Dde/Ivdde-protected peptide-resin

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For sluggish Ivdde removal, a 4% solution may be more effective.[1][6]

  • Swell the peptide-resin in DMF in a reaction vessel.

  • Drain the DMF and add the hydrazine solution (approximately 25 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 two more times for a total of three treatments.[9]

  • Wash the resin thoroughly with DMF (3-5 times). The resin is now ready for subsequent modification at the newly exposed amine.

Protocol 3: Orthogonal Deprotection of Dde/Ivdde with Hydroxylamine

This method is employed when the preservation of an Fmoc group is necessary.[1][9]

Materials:

  • Dde/Ivdde-protected, Fmoc-containing peptide-resin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare the deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde/Ivdde content of the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[9]

  • Swell the peptide-resin in NMP in a reaction vessel.

  • Drain the NMP and add the deprotection solution to the resin.

  • Gently agitate the mixture at room temperature for 30 to 60 minutes.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times).

Conclusion

Both Dde and Ivdde are powerful tools for the orthogonal protection of amines in complex chemical syntheses. The choice between the two is a strategic one based on the specific demands of the synthetic route. Dde offers the advantage of easier and faster removal, making it suitable for shorter syntheses where the risk of migration is minimal. In contrast, the enhanced stability of Ivdde makes it the superior choice for long and complex syntheses, such as the preparation of branched or cyclic peptides, where preventing side reactions like migration is critical. By understanding the nuances of their chemistry and employing the appropriate, optimized protocols, researchers can confidently leverage these protecting groups to achieve their synthetic goals.

References

  • Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133. Retrieved January 16, 2026, from [Link]

  • Gour, S., et al. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry, 14(1), 190-196. Retrieved January 16, 2026, from [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved January 16, 2026, from [Link]

  • Srivastava, V., & Singh, R. P. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-33. Retrieved January 16, 2026, from [Link]

  • How protect primary amine with ddeOH ? (2022, June 24). Retrieved January 16, 2026, from [Link]

  • Novabiochem®. (n.d.). NEW Orthogonally protected lysine derivatives. Retrieved January 16, 2026, from [Link]

  • Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. (n.d.). Retrieved January 16, 2026, from [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. (n.d.). Retrieved January 16, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved January 16, 2026, from [Link]

  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved January 16, 2026, from [Link]

Sources

Comparative Guide: The Advantage of ivDde over Dde in Preventing Protecting Group Migration During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount to achieving high-purity, complex peptides. Among the tools available, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group has been widely used for the protection of lysine side chains, allowing for late-stage, site-specific modifications. However, a critical flaw—its propensity for intramolecular migration—can compromise synthesis integrity. This guide provides a detailed comparison of the Dde group with its successor, the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group, elucidating the clear advantages of the latter in preventing this detrimental side reaction.

The Challenge: Understanding Dde Migration

During Fmoc-based SPPS, the repetitive exposure to piperidine for N-terminal deprotection is a harsh step. The Dde group, while designed to be stable to these conditions, is not entirely immune. A significant issue arises when an unprotected primary amine, such as the N-terminal α-amine exposed after Fmoc removal, is present in the peptide sequence. This free amine can nucleophilically attack the Dde group on a nearby lysine side chain, leading to the transfer, or "migration," of the Dde group from the lysine ε-amine to the N-terminal α-amine.[1][2]

This side reaction is highly problematic for several reasons:

  • Yield Reduction: It consumes the desired product to create an undesired, isomeric byproduct.

  • Purification Complexity: The resulting peptide with the migrated Dde group often has a similar mass and chromatographic behavior to the target peptide, making purification difficult and time-consuming.

  • Unreliable Modifications: If the goal was to deprotect the lysine for a specific modification (e.g., branching, labeling), the premature and unintended deprotection renders that site unavailable, while blocking the N-terminus.

This migration can occur both intra- and intermolecularly between peptides on the same resin bead.[2] The addition of piperidine accelerates this unwanted reaction, likely through the formation of an unstable piperidine-Dde adduct.[2]

The Solution: Steric Hindrance with ivDde

To address the inherent instability of the Dde group, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed.[3] The addition of bulk to the protecting group structure provides a physical barrier that significantly reduces the likelihood of a nucleophilic attack from a nearby amine. This makes the ivDde group substantially more stable during the repetitive piperidine treatments required in long or complex syntheses, offering a much lower risk of migration.[3]

The result is a more robust and reliable protecting group strategy, ensuring that the lysine side chain remains protected until its specific, intended removal.

Quantitative Comparison: Dde vs. ivDde

The primary advantage of ivDde is its enhanced stability and resistance to migration. This qualitative benefit is supported by the practical outcomes observed during synthesis.

FeatureDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl)
Primary Use Protection of Lys, Orn, Dap, Dab side-chain aminesProtection of Lys, Orn, Dap, Dab side-chain amines
Stability to Piperidine Prone to partial loss and migration in long synthesesHighly stable during prolonged piperidine exposure
Migration Propensity Significant risk of migration to a free N-terminal amine[1][2]Migration is significantly suppressed due to steric hindrance[3]
Deprotection Reagent 2% Hydrazine in DMF2% Hydrazine in DMF
Ideal Application Shorter peptides where risk of migration is lowerLong, complex peptides; syntheses requiring high fidelity
Visualizing the Chemistry

.dot

cluster_Dde Dde Group cluster_Peptide Peptide Chain cluster_Migration Migration Product Dde Dde (on Lys ε-amine) N_terminus Free α-amine (after Fmoc removal) Dde->N_terminus Nucleophilic Attack Free_Lys Free Lys ε-amine Dde->Free_Lys Leaves Migrated_Dde Dde (on α-amine) N_terminus->Migrated_Dde Forms

Caption: Dde group migration from a lysine side chain to the N-terminus.

.dot

cluster_ivDde ivDde Group cluster_Peptide Peptide Chain ivDde ivDde (on Lys ε-amine) N_terminus Free α-amine (after Fmoc removal) ivDde->N_terminus Attack Sterically Hindered

Caption: Steric hindrance of the ivDde group prevents nucleophilic attack.

Experimental Protocols

The deprotection of both Dde and ivDde groups is typically achieved using a dilute solution of hydrazine in DMF. However, the conditions must be carefully controlled to prevent side reactions.

Protocol 1: Selective Deprotection of Dde/ivDde

This protocol describes the standard method for removing Dde or ivDde from a peptide synthesized on a solid support.

Workflow Diagram .dot

start Start: Peptide-Resin with Dde/ivDde Group prep_reagent Prepare 2% Hydrazine in DMF Solution start->prep_reagent add_reagent Add Hydrazine Solution to Resin (25 mL/g) prep_reagent->add_reagent react Incubate at RT (e.g., 3 minutes) add_reagent->react filter Filter and Discard Solution react->filter repeat_check Repeat Treatment 2 More Times? filter->repeat_check repeat_check->add_reagent Yes wash Wash Resin 3x with DMF repeat_check->wash No (After 3 total) end End: Peptide-Resin with Deprotected Amine wash->end

Caption: Workflow for the selective removal of Dde or ivDde protecting groups.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of 2% hydrazine monohydrate in high-purity N,N-dimethylformamide (DMF). It is critical not to exceed a 2% concentration, as higher concentrations can lead to undesired side reactions, such as peptide cleavage at glycine residues.[3]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes before deprotection.

  • Deprotection Reaction:

    • Drain the DMF from the swelled resin.

    • Add the 2% hydrazine/DMF solution to the resin (a volume of approximately 10-25 mL per gram of resin is recommended).

    • Allow the mixture to react at room temperature with gentle agitation. Reaction times can vary, but a typical starting point is 3 minutes.[3]

  • Filtration: Drain the reaction solution from the resin.

  • Repetition: Repeat the deprotection reaction (Step 3) two more times for a total of three treatments to ensure complete removal.

  • Washing: After the final treatment, thoroughly wash the resin with DMF (at least 3-5 times) to remove all traces of hydrazine and the cleaved protecting group.

  • Verification: A small sample of resin can be cleaved and analyzed by HPLC and Mass Spectrometry to confirm the complete removal of the Dde/ivDde group before proceeding with the next synthesis step. For ivDde, increasing the hydrazine concentration to 4% may be necessary for near-complete removal in some cases.[4]

Causality and Self-Validation: The protocol's trustworthiness is established by its iterative nature. Repeating the deprotection step three times provides a high probability of complete removal. The final washing steps are crucial for preventing interference from residual hydrazine in subsequent coupling reactions. The ultimate validation is the analytical confirmation (HPLC/MS) of the deprotected peptide, which should show a single, clean product at the expected mass.

Conclusion and Expert Recommendation

While Dde is a functional protecting group for simple, short peptides, its susceptibility to migration presents a significant risk in the synthesis of more complex or lengthy sequences. This instability can lead to lower yields, challenging purifications, and ultimately, compromised research outcomes.

The ivDde group, by virtue of its sterically hindered design, provides a robust and reliable solution to the migration problem. It exhibits superior stability to the standard conditions of Fmoc-SPPS, ensuring the integrity of the protected lysine side chain until its intended cleavage. For researchers and drug development professionals engaged in the synthesis of advanced peptides, where purity and reliability are non-negotiable, the ivDde protecting group is the unequivocally superior choice. Its adoption minimizes the risk of costly side reactions and ensures a more predictable and successful synthesis campaign.

References

  • ResearchGate. Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF. Available at: [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Available at: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Available at: [Link]

  • PubMed. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Available at: [Link]

Sources

A Comparative Guide to the Stability of Ivdde, Mtt, and Alloc Protecting Groups in Orthogonal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex peptides and modified biotherapeutics, the strategic deployment of protecting groups is paramount. An ideal protecting group should be readily introduced, exhibit steadfast stability throughout various reaction conditions, and be cleaved with high selectivity under mild conditions that leave other functionalities unscathed. This guide provides an in-depth comparative analysis of three crucial orthogonal protecting groups: the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde), the 4-methyltrityl (Mtt), and the allyloxycarbonyl (Alloc) groups. Our focus will be on their relative stability, providing a clear rationale for their selection in complex synthetic strategies.

Core Concepts: The Principle of Orthogonality

Orthogonal protection schemes are the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the selective deprotection of specific amino acid side chains while the peptide remains anchored to the solid support. This allows for site-specific modifications such as branching, cyclization, and the attachment of reporter probes or drug conjugates. The Fmoc/tBu strategy is a widely adopted orthogonal system where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved by a strong acid like trifluoroacetic acid (TFA) during the final cleavage from the resin.[1] The Ivdde, Mtt, and Alloc groups introduce a third dimension of orthogonality, each removable by a unique chemical mechanism, without interfering with the standard Fmoc/tBu protocol.

At a Glance: Comparative Stability Profile

The utility of Ivdde, Mtt, and Alloc lies in their distinct and mutually exclusive deprotection conditions. The following table summarizes their stability to the common reagents encountered in Fmoc-based peptide synthesis.

Protecting GroupDeprotection Reagent(s)Stability to 20% Piperidine/DMF (Fmoc Deprotection)Stability to 1-2% TFA/DCM (Mtt Deprotection)Stability to 2% Hydrazine/DMF (Ivdde Deprotection)Stability to Pd(PPh₃)₄ (Alloc Deprotection)
Ivdde 2% Hydrazine in DMFStable[2]Stable[2]Cleaved [2]Stable
Mtt 1-2% TFA in DCMStableCleaved StableStable
Alloc Pd(PPh₃)₄ / ScavengerStableStableLargely Stable*Cleaved

*Note: The Alloc group is generally stable to hydrazine, but some sources suggest that trace impurities in hydrazine can cause reduction of the allyl double bond. This can be suppressed by adding allyl alcohol to the hydrazine solution.

In-Depth Analysis of Each Protecting Group

The Ivdde Group: Hydrazine-Labile Protection

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a more sterically hindered analogue of the Dde group.[1] This increased steric bulk enhances its stability and reduces the risk of migration that can sometimes be observed with the Dde group during prolonged syntheses.[1]

Mechanism of Deprotection: The cleavage of the Ivdde group is achieved through nucleophilic attack by hydrazine on the enamine system. This triggers an intramolecular cyclization, leading to the release of the free amine and the formation of a stable pyrazole byproduct.[1]

.dot

Ivdde_Protected Lys(Ivdde)-Peptide Transition_State Nucleophilic Attack & Intramolecular Cyclization Ivdde_Protected->Transition_State Hydrazine 2% Hydrazine in DMF Hydrazine->Transition_State Deprotected_Peptide Lys(NH2)-Peptide Transition_State->Deprotected_Peptide Byproduct Pyrazole Byproduct Transition_State->Byproduct

Caption: Deprotection mechanism of the Ivdde group.

Key Stability Insights:

  • Acid/Base Stability: The Ivdde group is exceptionally stable to both the basic conditions of Fmoc deprotection (20% piperidine in DMF) and the strongly acidic conditions of final cleavage (e.g., 95% TFA).[2]

  • Orthogonality: Its unique hydrazine-mediated deprotection makes it fully orthogonal to both acid-labile (Boc, tBu, Mtt) and palladium-labile (Alloc) protecting groups.

  • Challenges: Removal of the Ivdde group can sometimes be sluggish, particularly in sterically hindered or aggregated peptide sequences. In such cases, increasing the hydrazine concentration or the number of treatments may be necessary.[3]

The Mtt Group: Highly Acid-Labile Protection

The 4-methyltrityl (Mtt) group is a member of the trityl family of protecting groups, which are known for their acid lability. The addition of a methyl group to the trityl core makes the Mtt group significantly more labile to acid than the parent trityl (Trt) group, allowing for its selective removal under very mild acidic conditions.

Mechanism of Deprotection: The Mtt group is cleaved by acid-catalyzed hydrolysis. Protonation of the ether oxygen leads to the formation of a stable Mtt carbocation, which is then trapped by a scavenger to prevent reattachment to the peptide.

.dot

Mtt_Protected Lys(Mtt)-Peptide Protonation Protonation Mtt_Protected->Protonation TFA 1-2% TFA in DCM TFA->Protonation Mtt_Cation Mtt+ Cation Protonation->Mtt_Cation Deprotected_Peptide Lys(NH2)-Peptide Protonation->Deprotected_Peptide Trapped_Cation Trapped Cation Mtt_Cation->Trapped_Cation Scavenger Scavenger (TIS) Scavenger->Trapped_Cation

Caption: Deprotection mechanism of the Mtt group.

Key Stability Insights:

  • Graded Acid Lability: The key feature of the Mtt group is its high sensitivity to dilute acid (e.g., 1-2% TFA in DCM), which allows for its removal without affecting more robust acid-labile groups like Boc or tBu, or cleaving the peptide from acid-sensitive resins.[3][4]

  • Orthogonality: The Mtt group is stable to the basic conditions of Fmoc deprotection, the hydrazine used for Ivdde removal, and the palladium catalyst for Alloc cleavage, making it a truly orthogonal protecting group.

  • Cation Scavenging: A critical aspect of Mtt deprotection is the inclusion of a scavenger, such as triisopropylsilane (TIS), in the deprotection cocktail. This is necessary to trap the highly electrophilic Mtt cation that is formed, preventing its reattachment to nucleophilic residues like tryptophan.[4]

The Alloc Group: Palladium-Catalyzed Deprotection

The allyloxycarbonyl (Alloc) protecting group offers a unique deprotection strategy based on transition metal catalysis, providing an additional layer of orthogonality in complex syntheses.

Mechanism of Deprotection: The Alloc group is removed via a palladium(0)-catalyzed allylic substitution reaction. The Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the allyl group, forming a π-allyl palladium complex. This complex is then attacked by a nucleophilic scavenger, which regenerates the Pd(0) catalyst and releases the deprotected amine after decarboxylation.[5]

.dot

cluster_cycle Catalytic Cycle Pd0 Pd(0)(PPh3)4 Pi_Allyl_Complex π-Allyl Pd(II) Complex Pd0->Pi_Allyl_Complex + Alloc-Peptide Alloc_Protected Lys(Alloc)-Peptide Deprotected_Amine Lys(NH2)-Peptide Pi_Allyl_Complex->Deprotected_Amine - CO2 Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger + Scavenger Scavenger Scavenger (e.g., PhSiH3) Allyl_Scavenger->Pd0 - Allyl-Scavenger

Caption: Deprotection mechanism of the Alloc group.

Key Stability Insights:

  • Broad Stability: The Alloc group is stable to a wide range of conditions, including the acidic and basic reagents used in standard Fmoc and Boc-based SPPS.

  • Mild Deprotection: The palladium-catalyzed deprotection is performed under very mild and neutral conditions, which is advantageous for sensitive peptides.

  • Orthogonality: Its unique reliance on a palladium catalyst makes it orthogonal to both acid- and base-labile protecting groups, as well as those removed by hydrazine.

  • Catalyst Considerations: The palladium catalyst can be sensitive to air and may require an inert atmosphere for optimal performance. Additionally, thorough washing is necessary to remove all traces of the palladium catalyst from the final peptide, as residual metal can be toxic and interfere with biological assays.

Experimental Protocols

The following are representative protocols for the selective deprotection of Ivdde, Mtt, and Alloc groups on a solid support. It is crucial to optimize these conditions for specific peptide sequences.

Protocol 1: Selective Removal of the Ivdde Group
  • Resin Preparation: Swell the Ivdde-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin.

  • Reaction: Gently agitate the resin at room temperature for 3-5 minutes.

  • Repeat: Drain the deprotection solution and repeat the treatment two more times.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove the cleaved protecting group and excess hydrazine. The resin is now ready for the subsequent synthetic step.

Protocol 2: Selective Removal of the Mtt Group
  • Resin Preparation: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 1% (v/v) trifluoroacetic acid (TFA) and 5% (v/v) triisopropylsilane (TIS) in DCM.

  • Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail.

  • Reaction: Gently agitate the resin for 2 minutes. A yellow-orange color in the solution indicates the release of the Mtt cation.

  • Repeat: Drain the solution and repeat the treatment multiple times (e.g., 5-10 times) until the solution remains colorless.

  • Washing: Wash the resin with DCM (3 x 1 min), followed by a neutralization wash with 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF (2 x 1 min), and finally with DMF (3 x 1 min).

Protocol 3: Selective Removal of the Alloc Group
  • Resin Preparation: Swell the Alloc-protected peptide-resin in DCM for 30 minutes.

  • Inert Atmosphere: Perform the following steps under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotection Cocktail: To the swollen resin, add a solution of phenylsilane (PhSiH₃, ~20 equivalents) in DCM.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, ~0.2 equivalents].

  • Reaction: Gently agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Wash the resin extensively with DCM (5 x 1 min), followed by washes with a solution of sodium N,N-diethyldithiocarbamate (0.5% in DMF) to scavenge residual palladium, and finally with DMF (5 x 1 min).

Conclusion

The Ivdde, Mtt, and Alloc protecting groups represent powerful tools in the synthetic chemist's arsenal, each offering a distinct and highly selective mode of deprotection. The hydrazine-labile Ivdde group provides robust protection that is stable to a wide range of acidic and basic conditions. The Mtt group, with its extreme acid sensitivity, allows for precise deprotection in the presence of other acid-labile groups. The Alloc group, removed under neutral conditions via palladium catalysis, introduces another layer of orthogonality ideal for the synthesis of highly complex and sensitive molecules. A thorough understanding of their comparative stability and the nuances of their deprotection is essential for the rational design of synthetic strategies to access novel and intricate peptide-based molecules for research and therapeutic development.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Barlos, K., & Gatos, D. (1999). Convergent peptide synthesis.
  • The deprotection of Lys(Mtt) revisited. (2000). Journal of Peptide Research, 55(4), 300-307.
  • Guibé, F. (1997). Allylic protecting groups and their use in a complex environment. Part I: The protection of amines with allylic protecting groups. Tetrahedron, 53(40), 13509-13556.
  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Kates, S. A., Daniels, S. B., & Albericio, F. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Analytical biochemistry, 212(2), 303-310.
  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of protected peptide fragments using solid phase synthesis and the 2-chlorotrityl chloride resin. International journal of peptide and protein research, 45(5), 488-496.
  • Flegelova, Z., Flegel, M., & Lebl, M. (2012). Elimination of partial cleavage of acid labile groups during removal of Mtt protection. Proceedings of the 32nd European Peptide Symposium, 200.
  • Luks, V., & Kates, S. A. (2000). A convenient method for the synthesis of head-to-side-chain cyclized peptides on solid support.

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A Senior Application Scientist's Guide to Purity Analysis of Cyclic Peptides Synthesized with Fmoc-D-Dab(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of cyclic peptides represents a frontier in therapeutic innovation. Their constrained structures often lead to higher receptor affinity, enhanced stability, and improved pharmacokinetic profiles compared to their linear counterparts.[1] The incorporation of non-standard amino acids like D-2,4-diaminobutyric acid (Dab) further expands the chemical space for drug design. A key strategy in the synthesis of complex cyclic peptides involves the use of orthogonally protected amino acid derivatives, such as Fmoc-D-Dab(Ivdde)-OH.[2][3]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a cornerstone of this strategy, providing a crucial third dimension of orthogonality in Fmoc-based solid-phase peptide synthesis (SPPS).[4] Unlike the acid-labile Boc and base-labile Fmoc groups, the ivDde group is selectively cleaved under mild, nucleophilic conditions, typically with dilute hydrazine.[4][5] This allows for on-resin, site-specific deprotection of the Dab side-chain amine, enabling intramolecular cyclization without disturbing other protecting groups on the peptide backbone.[6]

However, the introduction of this additional chemical step, along with the inherent challenges of peptide cyclization, necessitates a rigorous and well-designed purity analysis strategy. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental insights, to ensure the accurate assessment of purity for these complex biomolecules.

The "Why": Causality Behind Experimental Choices

The choice of this compound is driven by the need for a robust and selective handle for on-resin cyclization. The ivDde group is a more hindered and stable version of the Dde group, offering greater resistance to premature cleavage during the repeated piperidine treatments required for Fmoc removal in long peptide sequences.[7] This enhanced stability is critical for maintaining the integrity of the orthogonal protection scheme throughout the synthesis.

The cyclization step, typically performed on the solid support to favor intramolecular reactions over intermolecular oligomerization, is a critical juncture where impurities can arise.[8][9][10] Incomplete cyclization, the formation of dimers or higher-order oligomers, and side reactions related to the deprotection and activation steps are all potential sources of heterogeneity in the crude product. Therefore, a multi-faceted analytical approach is not just recommended, but essential for a thorough characterization of the final product.

Potential Impurities in Cyclic Peptides made with this compound

Beyond the common impurities encountered in linear Fmoc-SPPS, such as truncated and deletion sequences, the synthesis of cyclic peptides using this compound can introduce a unique set of by-products.[11][12][13][14]

  • Incomplete Ivdde Deprotection: The removal of the ivDde group can sometimes be sluggish, particularly in sterically hindered sequences or when the peptide is aggregated on the resin.[15] This leads to the presence of the linear peptide with the ivDde group still attached.

  • Incomplete Cyclization: Even after successful ivDde removal, the subsequent on-resin cyclization may not proceed to completion, resulting in a mixture of the desired cyclic peptide and the deprotected linear precursor.

  • Formation of Oligomers: Intermolecular reactions between linear peptides on the resin can lead to the formation of cyclic dimers or higher-order oligomers, particularly at high resin loadings.

  • Side Reactions from Hydrazine Treatment: While 2% hydrazine is the standard for ivDde removal, higher concentrations or prolonged exposure can potentially lead to side reactions, such as the conversion of arginine residues to ornithine.[5]

  • Epimerization: The activation of the carboxylic acid for cyclization can sometimes lead to epimerization at the activated amino acid residue, resulting in diastereomeric impurities that can be challenging to separate.

Comparative Guide to Analytical Techniques

The cornerstone of peptide purity analysis is a combination of a high-resolution separation technique with a sensitive and specific detection method.[16][17][18] For cyclic peptides derived from this compound, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the gold standard.[1][16]

Analytical TechniquePrincipleAdvantagesLimitations
Reversed-Phase UPLC-UV Separation based on hydrophobicity.High resolution, robust, and quantitative. UV detection at 214-220 nm allows for the detection of the peptide backbone.[11]May not resolve all diastereomers or structurally similar impurities. Does not provide mass information for peak identification.
UPLC-MS (ESI or MALDI) Couples the separation power of UPLC with mass detection.Provides molecular weight information for each peak, enabling unambiguous identification of the target peptide and impurities.[18] High sensitivity.[16]Ionization efficiency can vary between different peptides, potentially affecting quantitation.
Tandem MS (MS/MS) Fragmentation of selected ions to determine the amino acid sequence.Confirms the primary structure of the peptide and can help to pinpoint the location of modifications or truncations.[16]Requires specialized instrumentation and expertise for data interpretation.
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of the constituent amino acids.Provides information on the amino acid composition and can be used to determine the net peptide content.[11][16]Destructive method. Does not provide information on the sequence or the presence of impurities with the correct amino acid composition.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the synthesis and purity analysis of a cyclic peptide using this compound.

cluster_synthesis On-Resin Synthesis cluster_analysis Purity Analysis cluster_impurities Potential Impurity Introduction Points A Fmoc-SPPS of Linear Peptide B Selective Ivdde Deprotection (2% Hydrazine/DMF) A->B I1 Truncated/Deletion Sequences A->I1 C On-Resin Cyclization B->C I2 Incomplete Ivdde Removal B->I2 D Final Cleavage and Global Deprotection C->D I3 Oligomerization/Incomplete Cyclization C->I3 E Crude Peptide Analysis (UPLC-MS) D->E I4 Side-Reactions from Cleavage D->I4 F Purification (Prep-HPLC) E->F G Purity Assessment of Final Product (UPLC-UV/MS, AAA) F->G

Caption: Workflow for the synthesis and purity analysis of cyclic peptides.

Detailed Experimental Protocol: UPLC-MS Purity Analysis

This protocol describes a general method for the purity analysis of a crude cyclic peptide. Optimization of the gradient and column chemistry may be required for specific peptides.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized crude peptide.

  • Dissolve the peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA), to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into a UPLC vial.

2. UPLC-MS System and Conditions:

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A reversed-phase C18 or C4 column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm). C4 columns are often a good choice for more hydrophobic cyclic peptides.[1]

  • Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in water. Formic acid is generally preferred for better MS compatibility.[1]

  • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 60 °C. Higher temperatures can improve peak shape for some peptides.

  • UV Detection: 214 nm and 280 nm.

  • Injection Volume: 1 - 5 µL.

3. UPLC Gradient:

Time (min)% Mobile Phase B
0.05
1.05
10.075
11.095
12.095
12.15
15.05

4. Mass Spectrometer Conditions (ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 500 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Scan Range: m/z 300 - 2000

5. Data Analysis:

  • Integrate all peaks in the UV chromatogram at 214 nm.

  • Calculate the purity of the main peak as a percentage of the total integrated peak area.

  • Analyze the mass spectrum corresponding to each peak to identify the molecular weight of the components. Compare the observed masses with the theoretical masses of the expected product and potential impurities.

Conclusion and Recommendations

The use of this compound is a powerful strategy for the synthesis of complex cyclic peptides. However, the additional synthetic steps necessitate a rigorous analytical approach to ensure the purity and identity of the final product. A combination of high-resolution UPLC with UV and MS detection is indispensable for a comprehensive purity assessment. By understanding the potential impurities and employing a robust analytical workflow, researchers can confidently advance their cyclic peptide candidates in the drug discovery and development pipeline. For all development projects, it is recommended to perform a thorough characterization of the final purified peptide, including UPLC-MS, MS/MS sequencing, and amino acid analysis, to meet the stringent requirements of regulatory bodies.

References

  • Head-to-Backbone Cyclization of Peptides on Solid Support by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of side‐chain to side‐chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research. Available from: [Link]

  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters. Available from: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available from: [Link]

  • A new tri-orthogonal strategy for peptide cyclization. Organic Letters. Available from: [Link]

  • Mechanism of Peptide Purity Analysis. MtoZ Biolabs. Available from: [Link]

  • Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. LCGC International. Available from: [Link]

  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck. Available from: [Link]

  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. Available from: [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. Available from: [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. Available from: [Link]

  • Approaches for peptide and protein cyclisation. PMC - NIH. Available from: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available from: [Link]

  • Peptide-Cyclizations on solid support: A fast and efficient route to small cyclopeptides. Scilit. Available from: [Link]

  • Optimizing the removal of an ivDde protecting group. Biotage. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available from: [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. Available from: [Link]

  • What could be a +71 Da impurity in cyclic peptide synthesis ?. ResearchGate. Available from: [Link]

  • UHPLC analysis of cyclic peptides under LC/MS compatible conditions. YMC. Available from: [Link]

  • Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI. Available from: [Link]

  • Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. ResearchGate. Available from: [Link]

  • LC–MS-Compatible Analysis of Cyclic Peptides. LCGC International. Available from: [Link]

  • Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]

  • Impurity Analysis of Synthetic Cyclic Peptides. LCGC International. Available from: [Link]

  • Analytical Tools for Dynamic Combinatorial Libraries of Cyclic Peptides. Semantic Scholar. Available from: [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available from: [Link]

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The Chemistry of ivDde Cleavage: Mechanism and Critical Parameters

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating and Optimizing ivDde Cleavage Protocols

For researchers, peptide chemists, and drug development professionals, the strategic use of orthogonal protecting groups is fundamental to the synthesis of complex peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a critical tool in this arena, enabling site-specific modifications like cyclization, branching, or labeling. However, the promise of this strategy hinges on one crucial step: the efficient and clean cleavage of the ivDde group.

Standard protocols often yield incomplete removal, leading to failed syntheses and lost time.[1] This guide provides an in-depth comparison of different ivDde cleavage protocols, grounded in experimental evidence, to empower you to select and optimize the best approach for your specific application.

The ivDde group is an enamine-type protecting group prized for its stability in the presence of both acid (used for Boc and trityl group removal) and standard bases like piperidine (used for Fmoc removal).[2] Its cleavage relies on a different mechanism: nucleophilic attack by hydrazine.

The reaction proceeds via a nucleophilic attack on the enamine system, followed by an intramolecular cyclization that releases the free amine on the peptide and forms a stable, chromophoric indazole byproduct.[2][3] This byproduct conveniently absorbs light, allowing the reaction to be monitored spectrophotometrically.

Several parameters govern the efficiency of this reaction:

  • Hydrazine Concentration: The most critical variable. Higher concentrations increase the reaction rate but must be balanced against potential side reactions.

  • Reaction Time & Iterations: Multiple short treatments are generally more effective than a single long one.

  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent due to its ability to swell the resin and solubilize reagents.

  • Peptide Sequence & Structure: Aggregated peptide sequences or an ivDde group located near the C-terminus can be exceptionally difficult to remove.

Comparative Analysis of Cleavage Protocols

The true test of a protocol is its performance. Below, we compare the "standard" approach with an optimized, higher-concentration method, supported by experimental data.

Protocol A: The Standard Method (2% Hydrazine)

This is the most widely cited protocol for ivDde removal.[4] It is often the first-line approach due to its mildness and historical precedent.

Rationale: The 2% concentration is intended to be sufficient for cleavage while minimizing potential side reactions, such as the conversion of arginine residues to ornithine, which can occur at higher hydrazine concentrations.[4]

Performance Issues: Despite its widespread use, this protocol is frequently inefficient. Experimental data shows that treating a model peptide with 2% hydrazine for three repetitions of three minutes each results in grossly incomplete deprotection, with only a small fraction of the ivDde group removed.[1] Increasing the reaction time to five minutes per repetition provides only a marginal improvement, with cleavage efficiency remaining around 50%.[1] This inefficiency necessitates multiple repetitions and can still fail for challenging sequences, leading to disastrous results for subsequent synthetic steps.[1]

Protocol B: The Optimized Method (4% Hydrazine)

Recognizing the shortcomings of the standard protocol, optimization studies have focused on increasing the hydrazine concentration.

Rationale: A higher concentration of the nucleophile (hydrazine) directly accelerates the rate of the cleavage reaction, overcoming the steric hindrance of the ivDde group and challenges posed by peptide aggregation.

Performance Gains: Experimental data clearly demonstrates the dramatic impact of this change. By increasing the hydrazine concentration to 4% while keeping the reaction time at three repetitions of three minutes, near-complete ivDde removal can be achieved.[1] This represents a significant improvement in efficiency, saving time and ensuring the desired amine is available for the next reaction. For particularly stubborn residues, concentrations as high as 10% have been employed.[5]

Data-Driven Protocol Comparison

The following table summarizes the key findings from a comparative experiment on a model peptide, ACP-K(ivDde).[1]

ParameterProtocol A (Standard)Protocol B (Optimized)Outcome
Hydrazine Conc. 2% in DMF4% in DMFHigher concentration is the key driver of efficiency.
Treatment 3 repetitions x 3 min3 repetitions x 3 minMultiple short treatments are effective.
Observed Efficiency Very low (~<20%)Near complete (>95%)The optimized protocol is vastly superior.
Recommendation Use only for very labile peptides or as a starting point for optimization.Recommended as the starting protocol for most applications.Save time and improve yield by starting with a more effective protocol.

Experimental Methodologies

To validate cleavage efficiency in your own lab, a systematic approach is essential. The following protocols provide a framework for both performing the cleavage and analyzing the results.

On-Resin ivDde Cleavage Workflow

G cluster_prep Preparation cluster_cleavage Cleavage Cycle (Repeat 3x) cluster_wash Washing cluster_analysis Validation prep_resin Start: ivDde-Peptide on Resin swell_resin Swell Resin in DMF (15-30 min) prep_resin->swell_resin drain_dmf Drain DMF swell_resin->drain_dmf prep_reagent Prepare Hydrazine Solution (e.g., 4% in DMF) add_hydrazine Add Hydrazine Solution prep_reagent->add_hydrazine drain_dmf->add_hydrazine react React at RT (3-5 min) add_hydrazine->react drain_hydrazine Drain Solution react->drain_hydrazine wash_dmf Wash with DMF (3-5x) drain_hydrazine->wash_dmf wash_dcm Wash with DCM (3x) wash_dmf->wash_dcm dry_resin Dry Resin Under Vacuum wash_dcm->dry_resin cleave_sample Cleave Small Sample from Resin (TFA Cocktail) dry_resin->cleave_sample end_node Ready for Next Step (e.g., On-Resin Modification) dry_resin->end_node analyze_hplc Analyze by HPLC/MS cleave_sample->analyze_hplc

Caption: Workflow for on-resin ivDde cleavage and validation.

Detailed Protocol: Optimized ivDde Cleavage (4% Hydrazine)

Materials:

  • ivDde-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Dichloromethane (DCM)

  • Reaction vessel with filtration frit

Procedure:

  • Resin Swelling: Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes in the reaction vessel.

  • Reagent Preparation: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection - Iteration 1:

    • Drain the swelling DMF from the resin.

    • Add the 4% hydrazine solution to the resin (approx. 25 mL per gram of resin).[4]

    • Agitate gently at room temperature for 3 minutes.

    • Drain the hydrazine solution.

  • Deprotection - Iterations 2 & 3: Repeat step 3 two more times for a total of three treatments.

  • Washing:

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the indazole byproduct.

    • Wash the resin with DCM (3 times) to prepare for drying or the next coupling step.

  • Validation (Recommended): Before proceeding with the next synthetic step, perform a small-scale cleavage and HPLC/MS analysis to confirm complete deprotection.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide helps diagnose and solve common issues.

G start Problem: Incomplete ivDde Cleavage (Confirmed by HPLC/MS) check_reagents Are reagents fresh? Is hydrazine concentration correct? start->check_reagents check_procedure Were treatment time and number of iterations sufficient? start->check_procedure check_sequence Is the ivDde-Lys near the C-terminus or in a known aggregating sequence? start->check_sequence sol_reagents Solution: Prepare fresh 4% hydrazine solution and repeat. check_reagents->sol_reagents No sol_procedure Solution: Increase iterations to 5x. Increase time to 5 min per iteration. check_procedure->sol_procedure No sol_sequence Solution: Increase hydrazine conc. to 5-10%. Consider alternative swelling solvents (e.g., DCM/DMF). check_sequence->sol_sequence Yes

Caption: Decision tree for troubleshooting incomplete ivDde cleavage.

Key Troubleshooting Insights:

  • Incomplete Deprotection: The most common issue. The first step is to increase the number of hydrazine treatments (e.g., from 3 to 5).[6] If that fails, incrementally increase the hydrazine concentration from 4% up to 10%.[5]

  • Peptide Aggregation: If the peptide is known to aggregate, try swelling the resin in a DCM:DMF (1:1) mixture before cleavage to disrupt secondary structures.[5]

  • Fmoc-Group Removal: Remember that hydrazine will also cleave Fmoc groups.[4] If the N-terminal amine must remain protected, ensure it is protected with a Boc group prior to ivDde cleavage.

Conclusion and Recommendations

The efficiency of ivDde cleavage is not a minor detail; it is a critical step that dictates the success of complex peptide synthesis projects. While the "standard" 2% hydrazine protocol is widely cited, experimental evidence strongly suggests it is often inefficient.

As a Senior Application Scientist, my primary recommendation is to adopt an optimized protocol using 4% hydrazine in DMF (3 repetitions of 3 minutes) as the standard starting point for all ivDde deprotections. [1] This simple change can dramatically increase cleavage efficiency, reduce the need for extensive troubleshooting, and ultimately accelerate research and development timelines. Always validate the completeness of the cleavage with a small-scale test before committing the bulk of your material to the next step.

By moving beyond historical protocols and adopting a data-driven approach, researchers can harness the full potential of the ivDde protecting group for creating novel and complex peptide molecules.

References

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Aapptec Peptides. Technical Bulletins & General Procedures. [Link]

  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

  • ResearchGate. (2017). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. [Link]

  • ResearchGate. (n.d.). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. [Link]

  • Synpeptide. (n.d.). How To Optimize Peptide Synthesis?[Link]

  • Anaspec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (2025). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. [Link]

  • CEM. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]

  • ResearchGate. (2017). Problem with ivDde deprotection on resin?[Link]

Sources

A Senior Scientist's Guide to Fmoc-D-Dab(Ivdde)-OH: Applications, Orthogonal Strategies, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the ability to perform site-specific modifications is paramount for developing sophisticated therapeutics, probes, and biomaterials. This requires a toolbox of orthogonally protected amino acids that allow for selective deprotection of a specific functional group without disturbing others. Among these, Fmoc-D-Dab(Ivdde)-OH has emerged as a robust and versatile building block. This guide provides an in-depth analysis of its applications, a critical comparison with alternative reagents, and field-proven protocols to empower researchers in their synthetic endeavors.

Section 1: The Ivdde Protecting Group: A Cornerstone of Orthogonal Peptide Synthesis

The strategic advantage of this compound lies in the unique properties of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group. This group is an evolution of the Dde protector, engineered for enhanced stability.

Core Chemical Properties:

  • Orthogonality: The Ivdde group is completely stable to the standard conditions used in Fmoc-based solid-phase peptide synthesis (SPPS). It withstands repeated treatments with 20% piperidine in DMF (for N-α-Fmoc removal) and is impervious to the final trifluoroacetic acid (TFA) cleavage cocktail used to release the peptide from the resin and remove other side-chain protecting groups (e.g., tBu, Trt, Pbf).[1]

  • Selective Cleavage: The key to its utility is its selective and mild removal by a solution of 2% hydrazine monohydrate in DMF.[2] This specific cleavage condition does not affect acid-labile or Fmoc-labile groups, providing a distinct orthogonal handle for on-resin modifications.

  • Enhanced Stability: Compared to its predecessor, Dde, the Ivdde group's isovaleryl moiety provides significant steric hindrance. This makes it considerably more stable, reducing the risk of premature loss during the synthesis of long peptide sequences and preventing the side reaction of protector migration to other free amines within the peptide chain.[3]

The Deprotection Mechanism and Real-Time Monitoring

The reaction of the Ivdde group with hydrazine is not only selective but also elegantly monitorable. The cleavage releases a chromophoric indazole byproduct that strongly absorbs UV light at approximately 290 nm.[1][2] This allows for real-time spectrophotometric monitoring of the deprotection reaction, ensuring completion and preventing unnecessary exposure of the peptide to the reagent.

G Resin Peptidyl-Resin (Side-Chain Protected) Ivdde_Protected Resin-Peptide-Dab(Ivdde) Reagent 2% Hydrazine in DMF Ivdde_Protected->Reagent Ivdde_Deprotected Resin-Peptide-Dab(NH2) (Free Side-Chain) Ivdde_Protected->Ivdde_Deprotected Selective Deprotection Byproduct Indazole Byproduct (UV active at 290 nm) Ivdde_Deprotected->Byproduct Releases UV UV Spectrophotometer Byproduct->UV Monitored by

Ivdde group deprotection workflow.

Section 2: Comparative Analysis of Orthogonal Protecting Groups for D-Dab

Choosing the right protecting group is a critical decision in peptide synthesis design. The performance of this compound is best understood when compared directly with its alternatives.

Protecting GroupDeprotection ReagentOrthogonality with Fmoc/TFAStability & Key AdvantagesKnown Issues & Considerations
Ivdde 2-10% Hydrazine in DMF[4]ExcellentHigh stability ; minimal migration or loss during long SPPS. UV-monitorable.Can be difficult to remove in aggregated sequences or near the C-terminus, may require harsher conditions (e.g., higher hydrazine concentration).[1][4]
Dde 2% Hydrazine in DMFExcellentEasier to remove than Ivdde. UV-monitorable.Lower stability ; prone to migration and partial loss during long syntheses.[3]
Mtt (Monomethoxytrityl)1% TFA in DCMExcellentDifferent deprotection chemistry (mild acid), useful for hydrazine-sensitive sequences.Fmoc-Dab(Mtt)-OH has shown poor coupling efficiency due to rapid lactamization under standard coupling conditions.[5][6]
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄ / ScavengerExcellentOrthogonal to both acid- and base-labile groups.Requires air-sensitive palladium catalyst and specialized wash steps. Incompatible with standard hydrazine deprotection without additives.

Expert Rationale:

  • Choose Ivdde over Dde for long or complex peptide sequences where stability is paramount. The risk of side reactions with Dde often outweighs its slightly faster deprotection.

  • Choose Ivdde over Mtt for Dab incorporation to avoid the significant risk of incomplete coupling and side-product formation associated with the lactamization of Fmoc-Dab(Mtt)-OH.[5]

  • Choose Ivdde over Alloc when avoiding the use of heavy metal catalysts is preferred, or when the synthetic workflow is simpler without the need for an entirely different class of deprotection chemistry.

Section 3: Key Applications & Validated Experimental Protocols

The true value of this compound is demonstrated in its application to the synthesis of complex peptide architectures.

Application 1: On-Resin Head-to-Side-Chain Cyclization

This is one of the most powerful applications, enabling the creation of constrained peptides with enhanced stability and biological activity.[2][7] The D-configuration of the Dab residue can be used to induce specific turns in the peptide backbone.

G cluster_0 Step 1: Linear Synthesis cluster_1 Step 2: N-Terminal Protection cluster_2 Step 3: Selective Deprotection cluster_3 Step 4: On-Resin Cyclization cluster_4 Step 5: Final Cleavage A 1. Assemble linear peptide on resin using Fmoc-SPPS, including this compound B 2. Protect N-terminal amine with Boc anhydride (Boc₂O) A->B C 3. Selectively remove Ivdde group with 2% Hydrazine/DMF B->C D 4. Activate C-terminal carboxyl group and react with free Dab side-chain amine (e.g., using HBTU/DIPEA) C->D E 5. Cleave cyclic peptide from resin and remove remaining side-chain protecting groups with TFA cocktail D->E

Workflow for on-resin peptide cyclization.

Protocol: On-Resin Cyclization via Dab Side-Chain

  • Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols. Incorporate this compound at the desired position.

  • N-Terminal Protection: After incorporating the final amino acid, do not remove the N-terminal Fmoc group. Instead, treat the resin with a solution of Boc anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 2 hours to protect the N-terminal amine. This prevents its participation in the subsequent cyclization.

  • Ivdde Removal:

    • Wash the resin thoroughly with DMF.

    • Treat the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF (25 mL/g of resin).[3]

    • Agitate gently for 3 minutes, then drain. Repeat this treatment 4-5 times.[2]

    • Trustworthiness Check: Collect the filtrate from each treatment and monitor the absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.

    • Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling agent such as HBTU (4 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 12-24 hours at room temperature.

  • Cleavage and Purification:

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify using RP-HPLC.

Application 2: Site-Specific Conjugation for Drug Delivery

The free amine on the Dab side chain serves as a perfect nucleophilic handle for attaching payloads such as small molecule drugs, imaging agents, or polymers like PEG.[8][9]

Protocol: On-Resin Labeling of Dab Side-Chain

  • Peptide Synthesis & Deprotection: Synthesize the linear peptide and selectively deprotect the Ivdde group as described in steps 1 and 3 of the cyclization protocol. Ensure the N-terminal Fmoc group is left on if the C-terminus is the point of attachment, or vice versa.

  • Payload Conjugation:

    • Dissolve the carboxylic acid-functionalized payload (e.g., a fluorescent dye, 5 eq.) in DMF.

    • Add a coupling agent (e.g., HBTU, 4.8 eq.) and a base (e.g., DIPEA, 10 eq.).

    • Add this activation mixture to the resin bearing the peptide with the free Dab side-chain amine.

    • Allow the reaction to proceed for 4-6 hours or until a Ninhydrin test confirms the absence of free amines.

  • Completion of Synthesis: After conjugation, the N-terminal Fmoc group can be removed, and peptide synthesis can be continued if required.

  • Cleavage and Purification: Cleave the final conjugate from the resin and purify as described previously.

Section 4: Troubleshooting and Optimization of Ivdde Removal

While robust, the steric hindrance of the Ivdde group can occasionally lead to incomplete cleavage.[1] Field data has shown that the standard 2% hydrazine protocol is not always sufficient.[4]

Data-Driven Optimization Strategies:

An experimental study evaluated various conditions for removing an Ivdde group from a lysine residue on a model peptide, with the findings being directly applicable to Dab.[4]

ConditionHydrazine Conc.Reaction Time (per treatment)No. of TreatmentsObserved Outcome
Standard Literature2%3 min3Incomplete removal (~20-30%)
Increased Time2%5 min3Marginal improvement (~50% removal)
Increased Iterations2%3 min4Marginal improvement (~50% removal)
Optimized 4% 3 min 3 Near-complete removal (>95%)

Causality and Recommendations:

The data clearly indicates that hydrazine concentration is the most critical parameter for efficient Ivdde removal, more so than reaction time or the number of treatments.[4]

  • Senior Scientist's Recommendation: For sequences that are long, known to aggregate, or where the Ivdde-protected residue is near the C-terminus, begin with a more forceful deprotection protocol. A treatment with 4% hydrazine in DMF for 3x3 minutes is a highly effective starting point. Always validate completion with UV monitoring or a small-scale test cleavage and LC-MS analysis.

Conclusion

This compound is an indispensable tool for the synthesis of advanced peptides. Its superior stability compared to Dde-based derivatives and its cleaner coupling profile compared to Mtt-protected counterparts make it the reagent of choice for constructing complex architectures like cyclic and branched peptides. By understanding its chemical properties, leveraging validated protocols, and implementing data-driven optimization for the critical deprotection step, researchers can confidently and efficiently advance their drug discovery and development programs.

References

  • Novabiochem®. Product Focus: Reagents for the synthesis of cyclic and modified peptides.
  • ResearchGate.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Sigma-Aldrich. Fmoc-Dab(ivDde)-OH Product Page.
  • Biotage. Optimizing the removal of an ivDde protecting group.
  • Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
  • Novabiochem®.
  • SpringerLink. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
  • PubMed. Fmoc-based synthesis of disulfide-rich cyclic peptides.
  • PubMed Central.
  • Nature. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
  • Aapptec Peptides. Fmoc-Lys(ivDde)-OH; CAS 204777-78-6.

Sources

A Senior Application Scientist's Guide to Complex Peptide Synthesis: A Comparative Analysis of Fmoc-D-Dab(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate world of peptide synthesis, the construction of complex architectures—such as branched, cyclic, or site-specifically modified peptides—presents a significant challenge. The success of these endeavors hinges on a meticulously planned orthogonal protection strategy. This guide provides an in-depth comparison of Fmoc-D-Dab(Ivdde)-OH, a cornerstone building block for such advanced applications, against its alternatives, supported by experimental insights and detailed protocols.

The Principle of Orthogonality: The Key to Complexity

Solid-Phase Peptide Synthesis (SPPS) relies on a system of protecting groups to prevent unwanted side reactions. A truly versatile synthesis requires these groups to be "orthogonal," meaning each type of protecting group can be removed under specific conditions without affecting the others. The standard Fmoc/tBu strategy in SPPS employs two levels of orthogonality:

  • α-Amino Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile and removed by piperidine before each amino acid coupling.

  • Side-Chain Protection: Acid-labile groups (e.g., tBu, Boc, Trt, Pbf) that remain intact during Fmoc deprotection but are removed during the final cleavage from the resin with strong acid, typically trifluoroacetic acid (TFA).

To introduce branching or site-specific modifications, a third layer of orthogonality is required. This is where building blocks like this compound become indispensable. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is selectively cleaved by mild nucleophiles like hydrazine, while being completely stable to both the piperidine used for Fmoc removal and the TFA used for final cleavage.[1][2][3]

This three-dimensional protection scheme is the foundation for building complex peptide-based molecules.

cluster_0 Orthogonal Protection in Fmoc SPPS cluster_1 Selective Deprotection Reagents Fmoc α-Amino Group (Fmoc) Piperidine Piperidine Fmoc->Piperidine Cleaved By tBu Side-Chains (Boc, tBu, Trt) TFA TFA tBu->TFA Cleaved By ivDde Branching Point (ivDde) Hydrazine Hydrazine ivDde->Hydrazine Cleaved By Piperidine->tBu Stable Piperidine->ivDde Stable TFA->ivDde Stable Hydrazine->tBu Stable

Caption: Orthogonal deprotection strategy in Fmoc SPPS.

This compound: A Comparative Analysis

The choice of an orthogonally protected diamino acid is critical and depends on the specific synthetic plan. L-2,4-diaminobutyric acid (Dab) provides a short, flexible side chain for modification. The D-enantiomer, D-Dab, is often used to introduce specific conformational constraints or to enhance proteolytic stability. The ivDde group is a more hindered and stable variant of the earlier Dde group, making it less prone to side-chain migration during synthesis.[4]

Below is a comparison of this compound with other commonly used orthogonally protected Dab derivatives.

Building BlockSide-Chain GroupCleavage ReagentOrthogonality & Key FeaturesPotential Challenges
This compound ivDde2-4% Hydrazine in DMF[1][4]Excellent Orthogonality: Stable to piperidine and TFA. The standard for creating branches and conjugations on-resin.[3]Can be sluggish to remove, requiring optimization.[2][5] Hydrazine also removes Fmoc groups.[1]
Fmoc-D-Dab(Boc)-OH BocTFANot Orthogonal: The Boc group is removed under the same conditions as other standard side-chain protecting groups (e.g., tBu). Not suitable for selective side-chain deprotection.Limited to applications where the side-chain amine is deprotected during final cleavage.
Fmoc-D-Dab(Mtt)-OH Mtt (4-Methyltrityl)1-2% TFA in DCMQuasi-Orthogonal: Cleaved under very mild acid conditions that leave most other acid-labile groups intact. Useful for early-stage modifications.Can exhibit poor coupling efficiency due to lactamization.[6] Requires careful handling to avoid premature deprotection.
Fmoc-D-Dab(Alloc)-OH Alloc (Allyloxycarbonyl)Pd(PPh₃)₄ / Scavenger[7]Fully Orthogonal: Cleavage is palladium-catalyzed, which does not affect acid- or base-labile groups. Excellent for complex, multi-step syntheses.Requires specialized reagents (palladium catalyst) and careful removal of metal contaminants.

Expert Insight: While Alloc provides excellent orthogonality, the use of hydrazine for ivDde cleavage is often more practical and cost-effective in many lab settings, making this compound a first-choice reagent for many complex syntheses. The key is understanding and optimizing the deprotection step.

Case Study: On-Resin Synthesis of a Branched Peptide

This case study outlines the synthesis of a branched peptide, where a secondary peptide chain is grown from the side chain of a D-Dab residue incorporated into the main sequence.

Objective: To synthesize a branched peptide with the structure: Ac-Tyr-Gly-Gly-Phe-Leu-D-Dab-(NH₂) | H-Ala-Val-Gly-OH

Resin Rink Amide Resin Step1 Assemble Main Chain (Tyr-Gly-Gly-Phe-Leu-D-Dab) using Fmoc/tBu SPPS Resin->Step1 Step2 Incorporate this compound Step1->Step2 Step3 N-Terminal Acetylation Step2->Step3 Step4 Selective ivDde Deprotection (4% Hydrazine / DMF) Step3->Step4 Step5 Assemble Branch Chain (Ala-Val-Gly) onto Dab side-chain Step4->Step5 Step6 Final Cleavage & Global Deprotection (TFA Cocktail) Step5->Step6 Final Purified Branched Peptide Step6->Final

Caption: Workflow for branched peptide synthesis.

Detailed Experimental Protocol

PART A: Main Chain Synthesis

  • Resin Preparation: Start with Rink Amide resin (0.5 mmol/g loading). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 7 minutes to remove the Fmoc group from the resin.

  • Amino Acid Coupling: Sequentially couple Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and This compound . For each coupling, use 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow each coupling to proceed for 45 minutes.

  • Final Main Chain Coupling: Couple Fmoc-Tyr(tBu)-OH using the same conditions.

  • N-Terminal Capping: After removing the final Fmoc group from Tyrosine, acetylate the N-terminus by treating the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:3) for 30 minutes. This protects the N-terminus from reacting during the subsequent hydrazine treatment.

PART B: Ivdde Deprotection and Branch Synthesis

This step is critical and often requires optimization. Based on empirical data, higher concentrations of hydrazine are more effective than longer reaction times.[5]

  • Resin Wash: Thoroughly wash the peptidyl-resin with DMF (5x) and Dichloromethane (DCM) (3x), then DMF (3x).

  • Selective ivDde Removal:

    • Prepare a fresh solution of 4% hydrazine monohydrate in DMF (v/v).

    • Treat the resin with the hydrazine solution (approx. 25 mL per gram of resin) for 3 minutes with gentle agitation.[1]

    • Drain the solution. The cleavage can be monitored by observing the absorbance of the filtrate at 290 nm due to the indazole byproduct.[2][8]

    • Repeat the treatment two more times for a total of three treatments.[4][5]

  • Thorough Wash: Wash the resin extensively with DMF (10x) to remove all traces of hydrazine and the cleavage byproduct.

  • Branch Synthesis: Synthesize the branch chain (Ala-Val-Gly) onto the newly exposed D-Dab side-chain amine using the standard Fmoc-SPPS coupling and deprotection cycles described in PART A.

PART C: Cleavage and Purification

  • Final Wash and Dry: Wash the completed branched peptidyl-resin with DMF (3x), DCM (5x), and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (95:2.5:2.5) for 3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS.

Optimizing Ivdde Removal: A Data-Driven Approach

Incomplete removal of the ivDde group is a common pitfall that can lead to failed syntheses.[5] An optimization study highlights the importance of hydrazine concentration over other parameters.

ConditionHydrazine Conc.Reaction Time (min)IterationsObserved RemovalCausality & Insight
12%33~50%[5]Standard literature protocol, often insufficient for complete removal, especially in complex sequences.
22%53Marginal Increase[5]Increasing reaction time with low hydrazine concentration has a minimal effect, suggesting the reaction stalls.
32%34Marginal Increase[5]Simply increasing the number of washes/treatments is also inefficient if the core condition is suboptimal.
44% 3 3 Near Complete [5]Doubling the hydrazine concentration significantly drives the cleavage reaction to completion. This is the most effective variable to adjust.

Self-Validating Protocol: The success of the ivDde removal can be confirmed before proceeding. A small sample of resin can be cleaved and analyzed by LC-MS to ensure the protecting group is fully removed before committing to the synthesis of the branch.

Conclusion

This compound is a powerful and reliable tool for the synthesis of complex peptides, providing a robust orthogonal handle for side-chain modification. Its stability to standard Fmoc-SPPS conditions makes it superior to more labile alternatives like Mtt-protected derivatives. While challenges such as sluggish deprotection exist, they can be overcome through a systematic, data-driven optimization of the hydrazine cleavage step. By prioritizing an increased hydrazine concentration (e.g., 4%) over extended reaction times, researchers can achieve near-quantitative deprotection, paving the way for the successful and efficient synthesis of novel peptide architectures for therapeutic and research applications.

References

  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. [Link]

  • Wilhelm, R. R., et al. (2002). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

  • Augustyns, K., et al. (2000). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [Link]

  • Fields, G. B., et al. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Yang, Y., et al. (2014). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. ResearchGate. [Link]

  • Li, X., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. [Link]

  • Sang, P., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Dab(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Fmoc-D-Dab(Ivdde)-OH. As researchers dedicated to advancing peptide science, our responsibility extends beyond the synthesis itself to include the meticulous management of the chemical waste we generate.[1][2] This guide is structured to provide not just procedural steps but a deep-seated understanding of the chemistry behind the protocols, ensuring safety and environmental stewardship in your laboratory.

The use of orthogonally protected amino acids like this compound is fundamental to creating complex, site-specifically modified peptides.[3] The Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group provides robust side-chain protection, stable to the standard basic conditions used for Fmoc removal, yet selectively cleavable under specific nucleophilic conditions.[3] This unique property, however, dictates the specific nature of the waste streams we must manage.

Hazard Identification and Risk Assessment: Understanding Your Waste

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential.

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under GHS classifications, but it is crucial to recognize that its toxicological properties have not been thoroughly investigated.[4] Therefore, it must be handled with the standard caution afforded to all laboratory chemicals: avoid dust formation, prevent contact with skin and eyes, and do not release it into the environment.[4]

The primary disposal concern arises not from the solid amino acid itself, but from the reagents used in its application—specifically, the cleavage of the Ivdde group. The standard and most effective method for Ivdde deprotection involves the use of hydrazine (typically a 2% solution in DMF).[3][5]

Hydrazine is an Extremely Hazardous Substance. [6] It is a suspected human carcinogen, highly toxic, and corrosive.[7] Consequently, any waste stream containing hydrazine must be treated with extreme care and is subject to stringent disposal regulations.[6][8]

Chemical/MixtureKey HazardsGHS Pictograms
This compound (Solid) Not classified; limited data available. Handle with care.No pictogram required
Hydrazine Solution (e.g., 2% in DMF) Toxic, Carcinogenic, Corrosive, Flammable, Environmental HazardHealth Hazard, Corrosion, Acute Toxicity, Flammable
Contaminated Labware Residual chemical contamination.Varies by contaminant
Waste Stream Identification and Segregation: A Critical First Step

Proper disposal begins with meticulous segregation at the point of generation.[9][10] For workflows involving this compound, you will encounter three primary waste streams. Never mix these streams unless explicitly instructed by a protocol.

  • Solid Chemical Waste:

    • Expired or unused this compound.

    • Contaminated weighing paper, spatulas, and empty original containers.

  • Contaminated Solid Labware (Non-sharp):

    • Gloves, pipette tips, and plastic vials that have come into contact with the solid amino acid or its solutions.

  • Liquid Chemical Waste:

    • Hydrazine-Containing Waste: The deprotection solution after cleaving the Ivdde group from the peptide-resin. This is the most hazardous waste stream.

    • Non-Halogenated Solvent Waste: General washing solvents like DMF used before and after the deprotection step.[1][11]

Step-by-Step Disposal Protocols

The following protocols are based on established best practices. Crucially, you must always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines , as local regulations may vary.[9][12][13]

This protocol applies to unused, expired, or surplus solid material.

  • Preparation: Perform all handling inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Place the solid this compound into a sealable, chemically compatible container. A wide-mouth polyethylene or glass jar is suitable.[12]

  • Labeling: Affix a "Hazardous Waste" label to the container.[9][10] Clearly write the full chemical name: "this compound". Do not use abbreviations.[10]

  • Storage: Store the sealed container in a designated satellite accumulation area for solid chemical waste, away from incompatible materials.[9]

  • Pickup: Arrange for disposal through your institution's EHS department by submitting a chemical waste pickup request.[13]

This applies to disposable items like gloves, pipette tips, and weighing papers.

  • Segregation: Collect all contaminated solid labware in a designated, leak-proof container lined with a heavy-duty plastic bag.[14]

  • Labeling: Label the container "Hazardous Waste: Solid Labware contaminated with this compound and trace solvents."

  • Storage & Pickup: Store securely in your lab's satellite accumulation area and request pickup via your EHS office.

This is the most critical protocol due to the presence of hydrazine. The goal is to collect and label this waste stream separately for specialized disposal. On-site treatment (quenching) of hydrazine should only be performed by trained personnel following a specific, EHS-approved protocol. The procedure below details the more common and safer practice of segregated collection.

  • Designated Waste Container: Use a dedicated, properly vented, and chemically compatible (e.g., polyethylene or glass) container for "Hydrazine-Containing Waste."[8][12] This container should be kept in secondary containment to mitigate spills.

  • Labeling: The container must be clearly labeled "Hazardous Waste: Hydrazine Solution (2% in DMF)" and should include all applicable hazard warnings (Toxic, Corrosive, Flammable).[6][8]

  • Collection: After the Ivdde deprotection reaction, collect all hydrazine-containing filtrates and initial washes directly into this designated container.[5]

  • Closure and Storage: Keep the container securely capped at all times, except when adding waste.[10] Store in a well-ventilated area, such as a fume hood designated for hazardous waste.

  • Disposal: Hydrazine waste is often incinerated under controlled conditions by specialized waste management facilities.[7][15] Never mix hydrazine waste with other solvent streams (e.g., halogenated or non-halogenated solvents) unless explicitly permitted by your EHS office.[8][11] Arrange for prompt pickup by EHS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste segregation when working with this compound.

G This compound Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generation Point Solid_Chem Unused/Expired This compound Start->Solid_Chem Solid_Labware Contaminated Labware (Gloves, Tips, etc.) Start->Solid_Labware Liquid_Deprotection Ivdde Deprotection Solution (contains Hydrazine) Start->Liquid_Deprotection Liquid_Washes General Solvent Washes (e.g., DMF, DCM) Start->Liquid_Washes Disp_Solid_Chem Dispose as: Solid Chemical Waste Solid_Chem->Disp_Solid_Chem Disp_Solid_Labware Dispose as: Contaminated Solid Waste Solid_Labware->Disp_Solid_Labware Disp_Hydrazine Dispose as: Hydrazine-Containing Liquid Waste (Segregate!) Liquid_Deprotection->Disp_Hydrazine Disp_Solvent Dispose as: Non-Halogenated or Halogenated Solvent Waste Liquid_Washes->Disp_Solvent

Caption: Decision tree for segregating waste generated during this compound use.

By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility within your laboratory. The careful management of chemical byproducts is as integral to successful research as the synthesis itself. Always prioritize safety, adhere to institutional guidelines, and when in doubt, consult your Environmental Health & Safety department.

References

  • Al-Musaimi, O., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Iranian Journal of Pharmaceutical Research, 21(1), e123879. Available at: [Link]

  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Diaz-Mochon, J.J., et al. (2004). Org. Lett. 6, 1127.
  • Oregon State University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Available at: [Link]

  • UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine SOP. Available at: [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Available at: [Link]

  • Anaspec. (2021). Safety Data Sheet (SDS) for Fmoc-Lys(ivDde)-OH. Available at: [Link]

  • Generic SDS Provider. (2019). MSDS of this compound. This is a representative SDS found during the search. A specific manufacturer's SDS should always be consulted.
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Available at: [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Available at: [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Available at: [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). This is a representative SDS for a diluted hydrazine solution.
  • Al-Musaimi, O., et al. (2022). Chemical wastes in the peptide synthesis process and ways to reduce them. SpinChem. Available at: [Link]

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-Dab(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of Fmoc-D-Dab(Ivdde)-OH, a cornerstone reagent in advanced peptide synthesis. As researchers and drug development professionals, our pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, ensuring not only your personal safety but also the integrity of your research. We will explore the necessary precautions at each stage of this compound's use, from initial handling of the powder to its application in synthesis and subsequent deprotection steps.

Understanding the Hazard Landscape

This compound, while not classified as acutely toxic, presents hazards that necessitate careful handling. As a fine powder, it can be easily aerosolized, posing an inhalation risk.[1] Furthermore, the true measure of safety in its application lies in considering the entire workflow, which includes the use of other hazardous reagents such as piperidine for Fmoc group removal and hydrazine for Ivdde group cleavage.[2] Therefore, our PPE strategy must be holistic, addressing the risks associated with the entire synthetic process.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble is mandatory for all personnel handling this compound and associated reagents. This core setup provides a baseline of protection against the primary hazards encountered in a peptide synthesis laboratory.

Eye and Face Protection: Your First Line of Defense

Minimum Requirement: ANSI-approved safety glasses with side shields are the absolute minimum for any work in a laboratory where chemical hazards are present.[3][4]

Enhanced Protection: For tasks with a higher risk of splashes, such as dissolving the powdered reagent or during the addition of liquid reagents like piperidine or hydrazine solutions, chemical splash goggles are required.[5][6][7] It is highly recommended to use a full-face shield in conjunction with goggles when handling larger quantities of hazardous liquids or during procedures with a significant splash potential.[5][6]

The Rationale: The eyes are incredibly vulnerable to chemical splashes and airborne particles. Safety glasses with side shields protect from projectiles and incidental splashes, while chemical splash goggles form a seal around the eyes, offering superior protection against liquids and vapors. A face shield provides an additional barrier for the entire face.

Hand Protection: The Importance of the Right Material

Recommended Gloves: Disposable nitrile gloves are the standard and recommended choice for handling this compound and for incidental contact with most solvents used in peptide synthesis.[1][7]

For Prolonged or Hazardous Contact: When working with piperidine or hydrazine solutions, it is crucial to consult a chemical resistance chart to select the most appropriate glove material.[8][9][10] While nitrile offers good general resistance, for prolonged exposure to certain chemicals, neoprene or butyl rubber gloves may be more suitable.[10] Double gloving, wearing two pairs of nitrile gloves, can also provide an additional layer of protection.[3][11]

Operational Best Practices:

  • Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tears, before and during use.[2][10]

  • Change gloves immediately if they become contaminated.[1]

  • Never reuse disposable gloves.

  • Wash hands thoroughly after removing gloves.

Protective Clothing: Shielding Against Spills and Contamination

A clean, flame-resistant laboratory coat is mandatory to protect your skin and personal clothing from spills and contamination.[1][4] Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the arms. For tasks with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection: Mitigating Inhalation Risks

Handling the Powder: When weighing or otherwise handling the solid this compound, which can easily become airborne, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particulates.[12] All handling of the powder should ideally be performed within a chemical fume hood or a powder containment hood to minimize aerosolization.[1][7][13]

Working with Volatile Reagents: For procedures involving volatile and hazardous chemicals like piperidine or hydrazine, all work must be conducted in a certified chemical fume hood.[5][6][13] If there is a risk of exposure exceeding the occupational exposure limits, or in the event of a spill, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a supplied-air respirator, may be necessary.[5][14][15]

Step-by-Step PPE Protocols for Key Operations

The required level of PPE can vary depending on the specific task. The following table outlines the recommended PPE for different stages of working with this compound.

Task Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Handling Powder Safety glasses with side shields (Goggles recommended)Nitrile glovesLab coatN95 respirator (in a fume hood)
Dissolving in Solvent Chemical splash gogglesNitrile glovesLab coatIn a chemical fume hood
Peptide Synthesis (Coupling Step) Safety glasses with side shieldsNitrile glovesLab coatIn a chemical fume hood
Fmoc Deprotection (with Piperidine) Chemical splash goggles and face shieldNitrile or other resistant glovesLab coat and chemical-resistant apronIn a chemical fume hood
Ivdde Deprotection (with Hydrazine) Chemical splash goggles and face shieldNitrile or other resistant glovesLab coat and chemical-resistant apronIn a chemical fume hood

Operational Workflow for Safe Handling

To provide a clear, step-by-step visual guide, the following workflow diagram illustrates the key stages of handling this compound and the corresponding safety measures.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper ventilation Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Use N95 respirator Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Perform Synthesis Perform Synthesis Dissolve in Solvent->Perform Synthesis Deprotection Deprotection Perform Synthesis->Deprotection Use enhanced PPE Decontaminate Equipment Decontaminate Equipment Deprotection->Decontaminate Equipment Dispose of Waste Dispose of Waste Decontaminate Equipment->Dispose of Waste Follow institutional protocols Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

Disposal Plan: A Critical Final Step

Proper disposal of chemical waste and contaminated PPE is paramount to maintaining a safe laboratory environment and complying with regulations.

Chemical Waste
  • All solutions containing this compound, piperidine, or hydrazine must be collected in a designated, properly labeled hazardous waste container.[6][13][16]

  • Never dispose of chemical waste down the drain.[1][7]

  • Follow your institution's specific guidelines for the segregation and disposal of chemical waste.[1]

Contaminated PPE and Materials
  • Disposable gloves, contaminated wipes, and other solid materials should be collected in a designated solid hazardous waste container.[17][18]

  • Heavily contaminated disposable PPE should be double-bagged and disposed of as hazardous waste.[16]

  • Reusable PPE, such as face shields and goggles, must be decontaminated after each use. A thorough wipe-down with a suitable solvent or detergent solution is typically sufficient.[17][19][20]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[7][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Spill: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[7][13][21]

By adhering to these comprehensive PPE and handling guidelines, you can confidently and safely utilize this compound in your research, fostering a culture of safety and scientific excellence in your laboratory.

References

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Riverside. [Link]

  • Laboratory Safety & Handling of Research Peptides. (n.d.). Bio-Synthesis. [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University. [Link]

  • Laboratory Safety Guidelines When Handling Peptides and Research Chemicals. (2025, October 8). Continental Peptides. [Link]

  • Personal Protective Equipment (PPE) Requirements for Laboratories. (n.d.). University of Washington. [Link]

  • Respirator filter selection guide. (n.d.). Jaybro. [Link]

  • Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26). University of California, Berkeley. [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). Precision Cleanrooms. [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. [Link]

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). LANXESS. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). SHIELD Scientific. [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. [Link]

  • Large Laboratory Equipment Decontamination. (n.d.). University of California, Berkeley. [Link]

  • Respirators for Powder Coating – A Complete Guide. (2018, February 2). Pittsburgh Spray Equipment. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies. [Link]

  • Glove Selection Guide. (n.d.). University of British Columbia. [Link]

  • Hazardous Waste - Decontamination. (n.d.). Occupational Safety and Health Administration. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.